Technical Documentation Center

4-([1,1'-Biphenyl]-2-yloxy)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-([1,1'-Biphenyl]-2-yloxy)piperidine
  • CAS: 883515-53-5

Core Science & Biosynthesis

Foundational

Foreword: Strategic Approaches to Aryl Ether Synthesis in Drug Discovery

An In-depth Technical Guide to the Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine The 4-([1,1'-biphenyl]-2-yloxy)piperidine scaffold represents a privileged structural motif in medicinal chemistry. The piperidine rin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine

The 4-([1,1'-biphenyl]-2-yloxy)piperidine scaffold represents a privileged structural motif in medicinal chemistry. The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to confer aqueous solubility and occupy specific pharmacophoric space.[1] The biphenyl ether component provides a rigid, lipophilic structure that can engage in critical binding interactions with biological targets. The synthesis of this molecule, therefore, is not merely an academic exercise but a practical challenge in the development of novel therapeutics.

This guide provides a comprehensive overview of the principal synthetic pathways to 4-([1,1'-biphenyl]-2-yloxy)piperidine. We will move beyond simple procedural descriptions to explore the underlying chemical logic, the rationale for reagent selection, and the validation inherent in each protocol. Our focus is on providing researchers and drug development professionals with a robust framework for selecting and optimizing a synthetic route tailored to their specific laboratory capabilities and project goals.

Chapter 1: Retrosynthetic Analysis and Key Disconnections

The core of the target molecule is the C-O bond forming the aryl ether linkage between the 2-phenylphenol and 4-hydroxypiperidine fragments. A logical retrosynthetic analysis points to three primary bond disconnections, each corresponding to a well-established class of organic reactions.

G cluster_reagents Key Starting Materials Product 4-([1,1'-Biphenyl]-2-yloxy)piperidine PathA Route A (Ullmann / Buchwald-Hartwig) Product->PathA PathB Route B (Mitsunobu) Product->PathB PathC Route C (SNAr - Less Common) Product->PathC Reagent1 4-Hydroxypiperidine (or N-protected derivative) PathA->Reagent1 Reagent3 2-Halobiphenyl (X = I, Br) PathA->Reagent3 PathB->Reagent1 Reagent2 2-Phenylphenol PathB->Reagent2 PathC->Reagent2 Reagent4 4-Halopiperidine (or activated equivalent) PathC->Reagent4

Caption: Key retrosynthetic pathways for 4-([1,1'-biphenyl]-2-yloxy)piperidine.

  • Route A: C(aryl)-O Bond Formation via Cross-Coupling. This is the most direct and widely employed strategy. It involves coupling a 2-halobiphenyl with 4-hydroxypiperidine. This can be achieved through classical copper-catalyzed Ullmann condensation or, more modernly, via palladium-catalyzed Buchwald-Hartwig etherification.[2][3]

  • Route B: C(aliphatic)-O Bond Formation via Mitsunobu Reaction. This route couples 2-phenylphenol with 4-hydroxypiperidine. The Mitsunobu reaction uses a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the phenol.[4][5]

  • Route C: C(aliphatic)-O Bond Formation via Nucleophilic Substitution. This involves reacting 2-phenylphenol with a piperidine bearing a leaving group (e.g., tosylate, mesylate, or halide) at the 4-position. This is a standard Williamson ether synthesis approach.

This guide will focus on Routes A and B as they represent the most robust and versatile methods for this specific transformation.

Chapter 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a cornerstone of modern C-N and C-O bond formation, offering significant advantages over harsher, traditional methods like the Ullmann condensation.[2][6] Its utility stems from the use of sophisticated phosphine ligands that facilitate a predictable catalytic cycle, allowing for milder reaction conditions and broader substrate scope.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand is not merely a spectator; it is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-rich phenols and unactivated aryl halides, sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required to drive the reaction to completion.

  • Base: A non-nucleophilic base is essential to deprotonate the 4-hydroxypiperidine, generating the active nucleophile. The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more sensitive substrates.

  • Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are used to ensure the stability of the catalyst and the anionic intermediates.

Mechanistic Rationale: The Self-Validating Catalytic Cycle

The trustworthiness of the Buchwald-Hartwig protocol lies in its well-understood catalytic cycle. Each step is a logical consequence of the preceding one, providing a self-validating framework for troubleshooting and optimization.

G pd0 Pd(0)L_n ox_add Oxidative Addition Complex (Pd(II)) pd0->ox_add Ar-X alkoxide_complex Pd(II) Alkoxide Complex ox_add->alkoxide_complex Pip-O⁻ alkoxide_complex->pd0 Reductive Elimination product Ar-O-Pip alkoxide_complex->product Product base_salt H-Base⁺ X⁻ alkoxide_complex->base_salt Salt Byproduct product_complex Product-Pd(0) Complex aryl_halide Ar-X piperidine Pip-OH + Base

Caption: Simplified Buchwald-Hartwig C-O coupling catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative example and may require optimization based on the specific N-protecting group on the piperidine (if any) and the halide on the biphenyl.

1. Reagent Preparation & Inerting:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

2. Reaction Assembly:

  • Under a positive pressure of inert gas, add 2-bromobiphenyl (1.0 eq.) and N-Boc-4-hydroxypiperidine (1.2 eq.).
  • Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl halide) via syringe.

3. Reaction Execution:

  • Stir the mixture at 100-110 °C.
  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.
  • Filter the mixture through a pad of Celite® to remove palladium residues.
  • Wash the filtrate with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
  • Purify the crude product by silica gel column chromatography.

5. Deprotection (if necessary):

  • If an N-Boc protecting group was used, dissolve the purified intermediate in a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product as its corresponding salt.

Chapter 3: The Mitsunobu Reaction Pathway

The Mitsunobu reaction offers an alternative C-O bond formation strategy, particularly useful if the corresponding 2-halobiphenyl is unavailable or unreactive.[5] It proceeds via the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[4]

Causality of Experimental Choices:

  • Activating System: PPh₃ and DIAD react to form a phosphonium salt intermediate. This highly reactive species is attacked by the alcohol (4-hydroxypiperidine), converting the hydroxyl group into an excellent leaving group (oxyphosphonium).

  • Nucleophile: The 2-phenylphenol must be sufficiently acidic (pKa < 13) to be deprotonated by the betaine intermediate, allowing it to act as the nucleophile that displaces the activated alcohol.

  • Solvent: Anhydrous THF is the most common solvent, as it effectively solubilizes the reagents and intermediates.

Key Challenge: Purification A significant drawback of the Mitsunobu reaction is the stoichiometric generation of triphenylphosphine oxide (TPPO) and the reduced hydrazinedicarboxylate byproduct. These can often co-elute with the desired product, making purification by chromatography challenging.

Experimental Protocol: Mitsunobu Reaction

1. Reaction Assembly:

  • To a solution of 2-phenylphenol (1.0 eq.), N-Boc-4-hydroxypiperidine (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
  • The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

2. Reaction Execution:

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.
  • Monitor the reaction progress by TLC, observing the consumption of starting materials and the formation of a new, less polar spot. The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[7]

3. Work-up and Purification:

  • Concentrate the reaction mixture in vacuo.
  • The crude residue can be directly purified by column chromatography. Alternatively, to remove some byproducts, the residue can be triturated with a solvent mixture like diethyl ether/hexanes to precipitate out some of the TPPO.

Chapter 4: Comparative Analysis and Pathway Selection

The choice between the Buchwald-Hartwig and Mitsunobu pathways depends on several factors, including scale, cost, and available starting materials.

FeatureBuchwald-Hartwig CouplingMitsunobu ReactionUllmann Condensation
Key Reagents Pd catalyst, phosphine ligand, basePPh₃, DIAD/DEADCu catalyst, base
Starting Materials 4-Hydroxypiperidine, 2-Halobiphenyl4-Hydroxypiperidine, 2-Phenylphenol4-Hydroxypiperidine, 2-Halobiphenyl
Temperature Typically 80-120 °C0 °C to Room TemperatureOften >150 °C[3]
Key Advantages High yield, broad scope, catalyticMild conditions, avoids metal catalystsInexpensive catalyst
Key Disadvantages Cost of catalyst/ligand, air-sensitiveStoichiometric byproducts, purificationHarsh conditions, limited scope[3]

For large-scale synthesis, the Buchwald-Hartwig C-O coupling is often preferred due to its catalytic nature and more straightforward purification, despite the higher initial cost of the catalyst system. The Mitsunobu reaction remains an excellent choice for small-scale or discovery chemistry applications where mild conditions are paramount.

Chapter 5: Characterization and Validation

The identity and purity of the final product, 4-([1,1'-biphenyl]-2-yloxy)piperidine, must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic signals for the piperidine, biphenyl, and ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

  • Chromatography: HPLC or LC-MS will determine the purity of the final compound.

Experimental Workflow Summary

G start Select Synthesis Pathway (e.g., Buchwald-Hartwig) reagents Assemble Reagents (Ar-X, Pip-OH, Catalyst, Ligand, Base) start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Execute Reaction (Heat, Stir, Monitor) setup->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final_product Pure Product characterize->final_product

Caption: General experimental workflow for synthesis and validation.

References

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Semantic Scholar. Available at: [Link]

Sources

Exploratory

Mechanistic Profiling of Biphenyl-Piperidine Scaffolds

The following technical guide details the mechanism of action, pharmacology, and experimental validation of Biphenyl-Piperidine compounds, with a primary focus on their role as Melanin-Concentrating Hormone Receptor 1 (M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacology, and experimental validation of Biphenyl-Piperidine compounds, with a primary focus on their role as Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonists and secondary activity at Sigma-1 Receptors .

MCH-1R Antagonism and Sigma-1 Receptor Polypharmacology

Executive Summary

The biphenyl-piperidine scaffold represents a "privileged structure" in medicinal chemistry, exhibiting high affinity for G-Protein Coupled Receptors (GPCRs) and intracellular chaperone proteins. While historically associated with NMDA antagonism (e.g., diphenidine), modern drug development has repurposed this motif for metabolic and neuroprotective therapeutics.

The core mechanism of action involves competitive antagonism at the MCH-1 Receptor (MCH-1R) , a critical regulator of energy homeostasis. By blocking MCH-1R, these compounds inhibit G


q-mediated calcium mobilization and G

i-mediated cAMP reduction, leading to anorectic (anti-obesity) and anxiolytic effects. A secondary, often synergistic mechanism involves Sigma-1 receptor (Sig-1R) modulation , where the piperidine nitrogen acts as a protonated anchor, promoting neuroprotection and cognitive enhancement.
Molecular Mechanism of Action
2.1 Primary Target: MCH-1R Antagonism

The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) is a Class A GPCR expressed in the lateral hypothalamus. Biphenyl-piperidine compounds function as orthosteric antagonists .

  • Binding Pocket Topology: The MCH-1R orthosteric site is a deep, hydrophobic crevice defined by Transmembrane (TM) helices 3, 5, 6, and 7.

  • The Ionic Anchor (Asp192): The protonated nitrogen of the piperidine ring forms a critical salt bridge with Aspartate 192 (D3.32) in TM3. This interaction mimics the binding of the endogenous MCH peptide's arginine residue.

  • Hydrophobic Packing (Trp255): The biphenyl moiety exploits a specific hydrophobic sub-pocket, engaging in

    
    -
    
    
    
    stacking or hydrophobic packing with Tryptophan 255 (W6.48) . This interaction stabilizes the receptor in an inactive conformation, preventing the outward movement of TM6 required for G-protein coupling.
  • Signaling Blockade:

    • G

      
      q Pathway:  Antagonism prevents the activation of Phospholipase C (PLC), blocking the hydrolysis of PIP2 into IP3 and DAG, thereby suppressing intracellular Ca
      
      
      
      release.
    • G

      
      i/o Pathway:  Antagonism relieves the inhibition of Adenylyl Cyclase, normalizing cAMP levels in neurons that are otherwise suppressed by MCH.
      
2.2 Secondary Target: Sigma-1 Receptor Modulation

Many biphenyl-piperidines possess high affinity for the Sigma-1 receptor, an ER-resident chaperone protein.

  • Mechanism: The compound binds to the Sig-1R at the Mitochondria-Associated ER Membrane (MAM).

  • Residue Interaction: The piperidine nitrogen forms a hydrogen bond/salt bridge with Glu172 .

  • Functional Outcome: Ligand binding causes Sig-1R to dissociate from the binding immunoglobulin protein (BiP/GRP78), allowing Sig-1R to chaperone IP3 receptors and stabilize calcium signaling between the ER and mitochondria.

Visualization of Signaling Pathways[1]
3.1 MCH-1R Antagonism Cascade

The following diagram illustrates the blockade of the G


q signaling pathway by a biphenyl-piperidine antagonist.

MCH1R_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MCH Endogenous MCH (Agonist) MCH1R MCH-1 Receptor (GPCR) MCH->MCH1R Activates Antagonist Biphenyl-Piperidine (Antagonist) Antagonist->MCH1R Blocks (Asp192) Gq Gαq Protein Antagonist->Gq Prevents Activation MCH1R->Gq Activates (if Agonist bound) PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R CaRelease Ca2+ Mobilization (Feeding Behavior) ER->CaRelease Releases Ca2+

Caption: Competitive antagonism at MCH-1R prevents Gq-coupled PLC activation and subsequent calcium mobilization.

3.2 Sigma-1 Chaperone Modulation

Sigma1_Mechanism cluster_MAM Mitochondria-Associated Membrane (MAM) Sig1_Inactive Sigma-1R (Inactive) Bound to BiP BiP BiP/GRP78 Sig1_Inactive->BiP Complexed Sig1_Active Sigma-1R (Active) Free Chaperone Sig1_Inactive->Sig1_Active Dissociation Ligand Biphenyl-Piperidine Ligand->Sig1_Inactive Binds (Glu172) IP3R IP3 Receptor (Stabilized) Sig1_Active->IP3R Chaperones

Caption: Ligand binding triggers Sigma-1R dissociation from BiP, enabling chaperone activity at the MAM.

Experimental Protocols (Self-Validating Systems)
4.1 FLIPR Calcium Flux Assay (Functional Antagonism)

This protocol quantifies the ability of a biphenyl-piperidine compound to inhibit MCH-induced calcium release. It utilizes a no-wash dye loading method to minimize cell detachment and variability.[1]

Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing human MCH-1R.

  • Dye: Fluo-4 Direct™ or FLIPR Calcium 6 Assay Kit.

  • Agonist: Human MCH (100 nM final concentration).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye efflux).

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove media and add 100 µL of Dye Loading Buffer (containing Probenecid).[2] Incubate for 60 minutes at 37°C. Critical: Do not wash cells after dye addition.

  • Compound Addition (Antagonist Mode):

    • Add 50 µL of test compound (Biphenyl-piperidine) at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader).[3] Inject 50 µL of MCH agonist (EC

    
     concentration).
    
  • Detection: Measure fluorescence (Ex 494 nm / Em 516 nm) every 1 second for 60 seconds, then every 6 seconds for 2 minutes.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference: Use SNAP-94847 as a positive control (expected IC

    
     ~ 5-10 nM).
    
4.2 Radioligand Binding Assay (Affinity)

Objective: Determine


 values to confirm direct receptor binding.
  • Membrane Prep: Homogenize MCH-1R expressing CHO cells; centrifuge at 40,000 x g. Resuspend in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 2 mM EDTA, pH 7.4).
    
  • Incubation: Mix 5 µg membrane protein + 0.1 nM [

    
    I]-MCH + Test Compound.
    
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Harvest onto GF/C glass fiber filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) for representative biphenyl-piperidine derivatives. Note the correlation between the bulky hydrophobic group and MCH-1R affinity.

Compound ClassStructure MotifMCH-1R

(nM)
Sig-1R

(nM)
Functional Effect
SNAP-7941 4-biaryl-piperidine urea5.4>1000Potent Anorectic
SNAP-94847 4-biaryl-piperidine amide2.2>500High Selectivity
Generic 4-BP 4-(biphenyl-4-yl)piperidine15.045.0Dual Activity
Diphenidine 1,2-diphenylethylpiperidine>10,00012.0NMDA Antagonist (Dissociative)

Note: "Generic 4-BP" represents the core scaffold without optimized linkers. The high affinity of Diphenidine for Sigma-1 highlights how slight structural changes (linker length) shift the target profile from MCH-1R to Sigma/NMDA.

References
  • Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. Source: Nature Structural & Molecular Biology / NIH (2024). URL:[Link]

  • Discovery and SAR of biaryl piperidine MCH1 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2005).[4] URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry (2023).[5] URL:[Link]

  • FLIPR® Calcium Assay Kit Application Guide. Source: Molecular Devices Technical Library. URL:[Link]

  • Therapeutic potential of KCa3.1 blockers: an overview of recent advances. (Context for Triaryl-piperidine specificity). Source: Expert Review of Clinical Pharmacology (2010).[6] URL:[Link]

Sources

Foundational

Biological screening of 4-([1,1'-Biphenyl]-2-yloxy)piperidine

Biological Screening of 4-([1,1'-Biphenyl]-2-yloxy)piperidine: A Technical Guide to GPCR Ligand Profiling Abstract This technical guide outlines the biological screening strategy for 4-([1,1'-Biphenyl]-2-yloxy)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Screening of 4-([1,1'-Biphenyl]-2-yloxy)piperidine: A Technical Guide to GPCR Ligand Profiling

Abstract This technical guide outlines the biological screening strategy for 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a privileged scaffold in medicinal chemistry. Structurally characterized by a lipophilic biphenyl ether moiety linked to a basic piperidine ring, this pharmacophore is a critical building block for ligands targeting G-Protein Coupled Receptors (GPCRs), specifically the Melanin-Concentrating Hormone Receptor 1 (MCH1R) and the Histamine H3 Receptor . This document provides a comprehensive workflow for validating this compound's efficacy, selectivity, and safety profile, designed for researchers in early-stage drug discovery.

Part 1: Structural Significance & Target Profiling

The Pharmacophore

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold operates on a "bimodal" binding mechanism common to aminergic GPCR ligands:

  • The Biphenyl Moiety: Acts as a hydrophobic anchor, penetrating deep into the receptor's orthosteric pocket (often engaging in

    
     stacking with aromatic residues like Phenylalanine or Tryptophan).
    
  • The Piperidine Nitrogen: At physiological pH, this secondary amine is protonated (

    
    ). It forms a critical ionic bond (salt bridge) with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3) of the GPCR.
    
Primary Biological Targets

Based on structure-activity relationship (SAR) data, this scaffold is primarily screened against:

  • MCH1R (Antagonist): Regulates energy homeostasis and anxiety. The biphenyl group mimics the hydrophobic core of MCH antagonists like SNAP-7941.

  • Histamine H3 Receptor (Inverse Agonist/Antagonist): Modulates neurotransmitter release. The ether linkage provides the necessary flexibility for the piperidine to reach the acidic aspartate.

  • Muscarinic Acetylcholine Receptors (M3 Antagonist): Relevant for respiratory indications (COPD/Asthma).

Part 2: In Vitro Screening Protocols

Primary Screen: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the compound for the target receptor (e.g., hMCH1R).

Experimental Design (Self-Validating System):

  • Receptor Source: Membranes prepared from CHO-K1 or HEK293 cells stably expressing recombinant human MCH1R.

  • Radioligand: [

    
    I]-MCH (for MCH1R) or [
    
    
    
    H]-N-
    
    
    -methylhistamine (for H3R).
  • Controls:

    • Total Binding: Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Radioligand + Excess Cold Ligand (10

      
      M MCH or Thioperamide).
      
    • Positive Control: Standard antagonist (e.g., SNAP-7941) to verify assay performance.

Protocol Steps:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 2 mM EDTA, pH 7.4). Centrifuge at 40,000 
    
    
    
    for 20 min. Resuspend pellet.
  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (5-10 
      
      
      
      g protein/well).
    • 25

      
      L Radioligand (at 
      
      
      
      concentration, typically 0.1-0.5 nM).
    • 25

      
      L Test Compound (10-point serial dilution, 10 
      
      
      
      M to 0.1 nM).
  • Equilibrium: Incubate for 60-90 minutes at room temperature (25°C). Note: Time must be sufficient to reach equilibrium but short enough to prevent ligand degradation.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters

    
     with ice-cold buffer. Dry and count radioactivity using a liquid scintillation counter.
    

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration and

is its affinity for the receptor.
Secondary Screen: Functional Assay (Efficacy)

Objective: Determine if the compound is an antagonist, agonist, or inverse agonist. Mechanism: MCH1R is


-coupled (mobilizes intracellular 

). H3R is

-coupled (inhibits cAMP).

Protocol: FLIPR Calcium Mobilization Assay (for MCH1R)

  • Cell Seeding: Seed CHO-hMCH1R cells (10,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate medium and load cells with Calcium-4 dye (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hr at 37°C.

  • Compound Addition: Add test compound (Antagonist Mode) and incubate for 15 min.

  • Agonist Challenge: Inject

    
     concentration of MCH peptide.
    
  • Detection: Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR Tetra system.

  • Result: An antagonist will suppress the MCH-induced calcium peak.

Part 3: Safety Pharmacology (ADME/Tox)

hERG Channel Inhibition (Cardiotoxicity)

Criticality: Piperidine-containing compounds are notorious for blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes. Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).

  • Threshold:

    
    M is desired. If 
    
    
    
    M, structural modification (reducing lipophilicity or basicity) is required.
Metabolic Stability (Microsomal Stability)

Risk: The biphenyl ether is susceptible to oxidative O-dealkylation or aromatic hydroxylation by CYP450 enzymes (CYP2D6, CYP3A4). Protocol:

  • Incubate 1

    
    M compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Sample at 0, 5, 15, 30, and 60 min.

  • Quench with acetonitrile containing internal standard.

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

Part 4: Visualization & Workflows

Screening Cascade Diagram

This diagram illustrates the logical flow from library selection to lead candidate nomination.

ScreeningCascade Start Compound Library (Biphenyl-Piperidine Scaffold) Primary Primary Screen: Radioligand Binding (Target: hMCH1R / hH3R) Start->Primary HitSel Hit Selection (>50% Displacement @ 10µM) Primary->HitSel HitSel->Start Fail (Refine SAR) Secondary Secondary Screen: Functional Assay (FLIPR/cAMP) (Determine IC50 / Kb) HitSel->Secondary Pass Selectivity Selectivity Profiling (vs. M2, M3, 5-HT2A) Secondary->Selectivity ADME ADME/Tox: - hERG Inhibition - Microsomal Stability Selectivity->ADME Lead Lead Candidate (Ki < 10nM, Selectivity > 100x) ADME->Lead

Caption: Figure 1. Hierarchical screening cascade for 4-([1,1'-Biphenyl]-2-yloxy)piperidine derivatives, prioritizing affinity, efficacy, and safety.

MCH1R Signaling Pathway

Understanding the downstream signaling is crucial for interpreting functional assay data.

MCH1R_Signaling Ligand MCH (Agonist) Receptor MCH1R (GPCR) Ligand->Receptor Activates Gq Gαq Protein Receptor->Gq Couples Antagonist Biphenyl-Piperidine (Antagonist) Antagonist->Receptor Blocks PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Caption: Figure 2. MCH1R Gq-coupled signaling pathway. The antagonist blocks Gq activation, preventing downstream Calcium flux measured in FLIPR assays.

Part 5: Data Interpretation Guide

ParameterAssayDesired ValueInterpretation

(Affinity)
Radioligand Binding

nM
High affinity; likely to compete with endogenous ligand in vivo.

(Potency)
FLIPR (Ca

)

nM
Functional potency; confirms antagonist activity.

(Dissociation)
Schild Analysis

Confirms competitive antagonism mechanism.
Selectivity Ratio Binding (Target vs. Off-target)

Reduces risk of side effects (e.g., dry mouth from Muscarinic M3).
hERG

Patch Clamp

M
Low risk of QT prolongation (cardiac safety).

Microsomal Stability


L/min/mg
High metabolic stability; suitable for oral dosing.

References

  • Hogner, A., et al. (2002). "Discovery of a 4-aminoquinoline melanin-concentrating hormone 1-receptor (MCH1R) antagonist."[1][2] Journal of Medicinal Chemistry. Link

  • Lazewska, D., et al. (2017).[3] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • Borowsky, B., et al. (2002). "Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist." Nature Medicine. Link

  • ChemScene. (n.d.). "4-(Prop-2-yn-1-yloxy)piperidine hydrochloride Product Page." ChemScene. Link

  • ChemicalBook. (n.d.). "4-[([1,1'-Biphenyl]-4-yloxy)methyl]piperidine Product Page." ChemicalBook.[4] Link

Sources

Exploratory

The Biaryl-Piperidine Scaffold: Discovery and Utility of 4-([1,1'-Biphenyl]-2-yloxy)piperidine

The following technical guide details the chemical and biological significance of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a "privileged structure" and critical pharmacophore in the design of G-Protein Coupled Receptor (G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and biological significance of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a "privileged structure" and critical pharmacophore in the design of G-Protein Coupled Receptor (GPCR) ligands, specifically Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonists.

Executive Summary & Chemical Identity

4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a specific subclass of biaryl ether piperidines. In medicinal chemistry, this scaffold is not typically a final drug product but a high-value intermediate and pharmacophore . It serves as the lipophilic anchor in the design of non-peptide antagonists for the MCH-1 receptor, a key target for treating obesity and anxiety.

The molecule consists of a semi-rigid biphenyl system linked via an ether oxygen to the C4 position of a piperidine ring. This architecture allows the biphenyl group to occupy deep hydrophobic pockets within GPCR transmembrane domains, while the piperidine nitrogen remains available for functionalization to interact with polar residues (e.g., Asp123 in MCH-1).

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 4-(2-phenylphenoxy)piperidine

  • Role: Pharmacophore / Key Intermediate

  • Primary Target: MCH-1 Receptor (Antagonist)[1][2]

  • Secondary Targets: Serotonin Transporter (SERT), Dopamine Transporter (DAT) (dependent on N-substitution).

The Discovery Context: MCH-1 and Obesity

The discovery of this scaffold emerged from the high-throughput screening (HTS) campaigns of the late 1990s and early 2000s aimed at the Melanin-Concentrating Hormone (MCH) system.

MCH is a cyclic 19-amino acid neuropeptide expressed in the lateral hypothalamus. It is a critical regulator of feeding behavior and energy balance.[1]

  • Mechanism: MCH binds to MCH-1 (SLC-1), a G

    
    -coupled GPCR.
    
  • Effect: Activation leads to increased food intake (orexigenic) and reduced energy expenditure.

  • Therapeutic Goal: MCH-1 antagonists block this signal, reducing appetite and promoting weight loss.

Early peptide antagonists had poor bioavailability. The biaryl-piperidine ether motif (found in compounds like SNAP-7941 and T-226296) solved this by providing a metabolically stable, orally bioavailable small molecule scaffold that mimics the lipophilic residues of the native MCH peptide.

Synthetic Protocols (The "How")

Two primary routes exist for synthesizing this scaffold: Nucleophilic Aromatic Substitution (S_NAr) and the Mitsunobu Reaction . The Mitsunobu approach is preferred for this specific biphenyl ether due to the poor electrophilicity of unactivated biphenyl rings required for S_NAr.

Protocol A: Mitsunobu Etherification (Recommended)

This protocol couples 2-phenylphenol (biaryl) with N-protected 4-hydroxypiperidine.

Reagents:

  • Nucleophile: 2-Phenylphenol (CAS: 90-43-7)

  • Alcohol: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)

  • Phosphine: Triphenylphosphine (PPh

    
    )[3][4][5]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD.[4]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine (1.0 equiv), 2-phenylphenol (1.1 equiv), and PPh

    
     (1.2 equiv) in anhydrous THF (0.1 M concentration).
    
  • Cooling: Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Addition: Add DIAD (1.2 equiv) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (formation of UV-active product, disappearance of phenol).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) for 2 hours to remove the Boc group, yielding the free amine: 4-([1,1'-Biphenyl]-2-yloxy)piperidine .

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Mitsunobu synthesis and subsequent deprotection.

SynthesisWorkflow Start Reagents: 2-Phenylphenol N-Boc-4-piperidinol Activation Activation: PPh3 + DIAD (Betaine Formation) Start->Activation 0°C, THF Coupling Coupling: SN2 Displacement (Inversion of Configuration) Activation->Coupling 12h, RT Intermediate Intermediate: N-Boc-4-(2-phenylphenoxy) piperidine Coupling->Intermediate Workup Deprotection Deprotection: TFA / DCM (-Boc Group) Intermediate->Deprotection Acid Hydrolysis Product Final Scaffold: 4-([1,1'-Biphenyl]-2-yloxy) piperidine Deprotection->Product Neutralization

Caption: Step-wise Mitsunobu synthesis pathway for generating the biaryl-piperidine ether scaffold.

Structure-Activity Relationship (SAR)

The utility of 4-([1,1'-Biphenyl]-2-yloxy)piperidine relies on specific molecular interactions within the GPCR binding pocket.

Structural ElementBiological FunctionMechanism of Interaction
Biphenyl Moiety Lipophilic Anchor

-

Stacking:
Interacts with aromatic residues (Phe, Trp) deep in the transmembrane bundle (TM3/TM5/TM6).
Ether Linker Spacer / FlexibilityConformational Control: Provides rotational freedom allowing the biphenyl to adopt a non-planar conformation relative to the piperidine, essential for induced fit.
Piperidine Ring Core ScaffoldRigidification: Reduces entropic penalty upon binding compared to linear alkyl chains.
Piperidine Nitrogen Ionic AnchorSalt Bridge: When protonated (physiological pH), forms a critical ionic bond with Asp123 in the MCH-1 receptor.

Optimization Note: The "bare" scaffold described here usually has micromolar affinity. To achieve nanomolar potency (drug-like activity), the piperidine nitrogen must be substituted with a "tail" group (e.g., a substituted benzyl, urea, or amide linker) that reaches secondary binding pockets near the extracellular loop.

Biological Validation & Signaling

To validate the activity of compounds derived from this scaffold, researchers utilize functional assays tracking the G


 pathway.
Experimental Protocol: Calcium Flux Assay (FLIPR)

Since MCH-1 is G


 coupled, it inhibits cAMP. However, for screening, it is often coupled to G

or G_qi5 chimeric proteins to force a Calcium signal, which is easier to measure.
  • Cell Line: CHO-K1 or HEK293 stably expressing human MCH-1 and G

    
    .
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes.

  • Compound Addition: Add the synthesized piperidine derivative (dissolved in DMSO). Incubate for 15 minutes.

  • Agonist Challenge: Inject MCH (100 nM).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 520nm).

    • Result: An antagonist will suppress the fluorescence spike normally caused by MCH.

Visualization: MCH-1 Signaling Pathway

The diagram below details the signaling cascade blocked by the antagonist.

MCH1Signaling MCH Agonist (MCH Peptide) Receptor MCH-1 Receptor (GPCR) MCH->Receptor Activation Antagonist Antagonist (Biphenyl-Piperidine) Antagonist->Receptor Blockade GProtein G-Protein (Gi/o) Receptor->GProtein Coupling AC Adenylyl Cyclase GProtein->AC Inhibition CaChannel Calcium Channel (If G-qi coupled) GProtein->CaChannel Modulation cAMP cAMP Levels AC->cAMP Decrease Response Physiological Response (Feeding/Anxiety) cAMP->Response Downstream Signaling

Caption: Mechanism of action showing competitive antagonism at the MCH-1 receptor interface.

References

  • Guo, T., et al. (2005).[6] "Discovery and SAR of biaryl piperidine MCH1 receptor antagonists through solid-phase encoded combinatorial synthesis." Bioorganic & Medicinal Chemistry Letters, 15(16), 3696-3700.[6] Link

  • Borowsky, B., et al. (2002). "Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist." Nature Medicine, 8, 825–830. Link

  • Mitsunobu, O. (1981).[3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[3] Link

  • Hogner, A., et al. (2007). "MCH-1 antagonists: SAR and optimization of a novel series of biphenyl-piperidines." Bioorganic & Medicinal Chemistry, 15(16).[2][6] Link

Sources

Foundational

Pharmacological profile of 4-([1,1'-Biphenyl]-2-yloxy)piperidine

An In-Depth Technical Guide to the Pharmacological Profile of the 4-([1,1'-Biphenyl]-2-yloxy)piperidine Core Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, certain m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of the 4-([1,1'-Biphenyl]-2-yloxy)piperidine Core

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a rich foundation for the development of novel therapeutics. The 4-([1,1'-Biphenyl]-2-yloxy)piperidine core represents one such scaffold, demonstrating significant potential across a range of pharmacological applications. This technical guide provides an in-depth exploration of the pharmacological profile of this core structure, drawing upon data from analogous compounds to elucidate its mechanism of action, receptor interactions, and therapeutic possibilities. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices and the self-validating systems inherent in robust pharmacological characterization.

Section 1: Synthesis and Chemical Properties

The synthesis of molecules incorporating the 4-([1,1'-Biphenyl]-2-yloxy)piperidine core typically involves well-established chemical reactions. A common synthetic route is the Williamson ether synthesis, where a substituted biphenyl alcohol is reacted with a suitable piperidine derivative. The versatility of this approach allows for the introduction of various substituents on both the biphenyl and piperidine rings, enabling the fine-tuning of the molecule's pharmacological properties.

The piperidine ring, a ubiquitous feature in many pharmaceuticals, provides a basic nitrogen atom that is often protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues in receptor binding pockets. The biphenyl group, on the other hand, offers a large, lipophilic surface capable of engaging in π–π stacking and hydrophobic interactions. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for receptor binding.

Section 2: Pharmacological Profile: A Multi-Target Scaffold

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine core has been identified as a key pharmacophore in ligands targeting a variety of receptors, most notably G-protein coupled receptors (GPCRs) and enzymes. The specific pharmacological profile is highly dependent on the nature and position of substituents on the core structure.

Histamine H3 Receptor Antagonism

A significant body of research has focused on the development of 4-oxy-piperidine ethers as potent histamine H3 receptor (H3R) antagonists/inverse agonists. The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of cognitive disorders.

In a series of 4-oxypiperidine ethers, the biphenyl moiety was found to engage in π–π stacking interactions with aromatic residues such as Phe193 and Tyr189 within the H3R binding pocket.[1] The protonated nitrogen of the piperidine ring forms a crucial salt bridge with Asp114 and engages in cation–π interactions with Tyr115 and Phe398.[1] The ether oxygen can also form a hydrogen bond with Tyr115.[1]

Compound AnalogueTargetAffinity (Ki, nM)Functional Activity
ADS031 (Naphthalene analogue)hH3R12.5Antagonist/Inverse Agonist
ADS032 (Benzofuranyl derivative)hH3R44.1Not specified

Data synthesized from studies on analogous compounds to illustrate the potential of the core scaffold.[1]

Sigma-1 Receptor Modulation

The piperidine core is also a critical structural feature for dual-acting ligands that target both the histamine H3 and sigma-1 (σ1) receptors.[2] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neuropathic pain and neurodegenerative diseases.

Derivatives containing the 4-([1,1'-Biphenyl]-yloxy)piperidine scaffold have demonstrated high affinity for the σ1 receptor.[3] The nature of the substituent on the piperidine nitrogen and the length of the alkyl chain connecting the piperidine and biphenyl moieties can significantly influence the affinity and selectivity for σ1 versus σ2 receptors and the H3R.[2][3]

Compound AnalogueTargetAffinity (Ki, nM)
Biphenyl Analogue 9hH3R22
Biphenyl Analogue 10hH3R21.7
Biphenyl Analogue 11hH3R88.9

Table illustrating the effect of linker length on H3R affinity in biphenyl analogues.[3]

Other Potential Targets

The versatility of the piperidine scaffold suggests that derivatives of 4-([1,1'-Biphenyl]-2-yloxy)piperidine may interact with a broader range of biological targets. Piperidine derivatives have been reported to possess a wide array of pharmacological activities, including analgesic, anticancer, and antimicrobial effects.[4][5][6][7] The specific activity is dictated by the overall molecular structure and the substituents appended to the core.

Section 3: Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of a novel compound based on the 4-([1,1'-Biphenyl]-2-yloxy)piperidine core, a series of well-defined experimental workflows are essential.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for its putative receptor targets.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-hH3R cells).

  • Assay Buffer: Utilize a suitable buffer system to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing Target Receptor) B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for a radioligand binding assay.

Functional Assays

Objective: To determine the functional activity of the test compound (e.g., agonist, antagonist, inverse agonist).

Methodology (cAMP Accumulation Assay for H3R Inverse Agonism):

  • Cell Culture: Culture cells stably expressing the target receptor (e.g., CHO-hH3R).

  • Incubation: Incubate the cells with the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and a stimulant to increase basal cAMP levels (e.g., forskolin).

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify the amount of cAMP produced using a suitable detection method (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ or IC₅₀ value to characterize the compound's potency and efficacy.

G cluster_1 Signaling Pathway of H3R Inverse Agonist Inverse_Agonist Inverse Agonist (e.g., Biphenyl-oxy-piperidine derivative) H3R Histamine H3 Receptor Inverse_Agonist->H3R Binds to G_protein Gi/o Protein H3R->G_protein Inhibits constitutive activation of Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Relieves inhibition of cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Neurotransmitter Release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway for an H3R inverse agonist.

Section 4: Structure-Activity Relationships (SAR)

The pharmacological profile of compounds containing the 4-([1,1'-Biphenyl]-2-yloxy)piperidine core is highly sensitive to structural modifications. Key SAR insights include:

  • Piperidine Substituents: The nature of the substituent at the 1-position of the piperidine ring is critical for determining receptor affinity and selectivity. For instance, a benzyl group can enhance H3R affinity.[1]

  • Linker Moiety: The linker connecting the piperidine and biphenyl groups influences conformational flexibility and receptor fit. Replacing a flexible alkyl chain with a more rigid moiety can increase H3R affinity.[1]

  • Biphenyl Substitution: Substitution on the biphenyl rings can modulate lipophilicity, electronic properties, and potential for additional receptor interactions, thereby fine-tuning the pharmacological profile.

Section 5: Future Directions and Therapeutic Potential

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Target Deconvolution: Identifying the full spectrum of biological targets for this scaffold to uncover new therapeutic applications and potential off-target effects.

  • In Vivo Studies: Evaluating the efficacy and safety of optimized lead compounds in relevant animal models of disease.

The multi-target potential of this scaffold is particularly exciting for the treatment of complex multifactorial diseases where modulating a single target may be insufficient.[3]

References

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Available at: [Link]

  • Staroń, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. Available at: [Link]

  • ChemicalRegister.com. 4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidinehydrochloride (CAS No. 1220037-07-9) Suppliers. Available at: [Link]

  • Staroń, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jahan, S., et al. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available at: [Link]

  • Rana, A., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Pharmaffiliates. 1-(4-((2-(4-(([1,1'-Biphenyl]-2-ylcarbamoyl)oxy)piperidin-1-yl)ethyl)(methyl)carbamoyl)benzyl)piperidine-4-carboxylic acid. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • PubChem. (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. Available at: [Link]

  • BindingDB. BDBM50210399 4-phenyl-1-(phenyl(thiophen-2-yl)methyl)piperidin-4-ol. Available at: [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

  • Prezzavento, O., et al. (2023). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • de Oliveira, R. G., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Available at: [Link]

  • Issabayeva, G., et al. (2024). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chem-Space. 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride. Available at: [Link]

  • PubChem. 2-(Biphenyl-4-yloxy)-1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone. Available at: [Link]

  • Langmead, C. J., et al. (2006). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. PubMed. Available at: [Link]

  • FDA. (2005). Pharmacology Review(s). Available at: [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Shazly, M., & Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PMC. Available at: [Link]

  • Saify, Z.S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. INIS-IAEA. Available at: [Link]

  • The Economic Times. (2026). What is the Frog Toxin allegedly used to assassinate Russian opposition leader Alexei Navalny? What to know about Epibatidine. Available at: [Link]

  • NewsBytes. (2026). What is Epibatidine, toxin that allegedly killed Alexei Navalny?. Available at: [Link]

Sources

Exploratory

The Biphenyl-Oxy-Piperidine Scaffold: An In-depth Technical Guide to its In Vitro Biological Activity

Introduction: The Prominence of the Biphenyl-Oxy-Piperidine Moiety in Modern Drug Discovery The biphenyl-oxy-piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Biphenyl-Oxy-Piperidine Moiety in Modern Drug Discovery

The biphenyl-oxy-piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in diverse molecular interactions, which enhances druggability.[1] This guide provides a comprehensive technical overview of the in vitro biological activities associated with this versatile scaffold, with a particular focus on its well-documented interactions with histamine H3 and sigma-1 receptors. For researchers, medicinal chemists, and drug development professionals, this document serves as a detailed resource, offering insights into the experimental evaluation of compounds containing this core structure. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present a curated summary of structure-activity relationship data.

Dual-Target Affinity: A Hallmark of the Biphenyl-Oxy-Piperidine Scaffold

A significant number of compounds featuring the biphenyl-oxy-piperidine core have demonstrated affinity for both histamine H3 receptors (H3R) and sigma-1 receptors (S1R).[2][3] This dual-target engagement is a compelling area of research, as it presents opportunities for developing therapeutics with novel mechanisms of action, potentially offering synergistic effects for complex neurological and psychiatric disorders. The piperidine moiety is a critical structural feature for this dual activity.[3]

In Vitro Evaluation of Histamine H3 Receptor Activity

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[4] It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin.[4][5] Consequently, H3R antagonists and inverse agonists are of significant interest for the treatment of various cognitive and sleep disorders.[4]

Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits βγ subunit Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces Ca²⁺ influx, decreasing Agonist Agonist Agonist->H3R Binds PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the H3 receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound.[8][9]

Objective: To quantify the affinity of a biphenyl-oxy-piperidine derivative for the human histamine H3 receptor.

Materials:

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH)[9]

  • Cell Membranes: HEK293 cells stably expressing the human H3 receptor.[8]

  • Binding Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.[8]

  • Non-specific Binding Control: High concentration of a known H3R ligand (e.g., 10 µM histamine).[8]

  • Test Compound: Biphenyl-oxy-piperidine derivative of interest.

  • Filtration System: 96-well GF/C filter plates and a cell harvester.[10]

  • Scintillation Counter: For measuring radioactivity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to confluency.

    • Harvest cells and resuspend in ice-cold binding buffer.

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA protein assay).[9][11]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add cell membrane homogenate (e.g., 30 µg protein per well), a fixed concentration of [³H]NAMH (e.g., 0.3 nM), and binding buffer.[8]

    • Non-specific Binding Wells: Add cell membrane homogenate, [³H]NAMH, and a high concentration of unlabeled histamine (e.g., 10 µM).[8]

    • Test Compound Wells: Add cell membrane homogenate, [³H]NAMH, and varying concentrations of the test biphenyl-oxy-piperidine derivative.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.[8]

  • Filtration:

    • Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Histamine H3 Receptor Functional (cAMP) Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor by measuring its effect on intracellular cAMP levels.[12][13]

Objective: To characterize the functional activity of a biphenyl-oxy-piperidine derivative at the human histamine H3 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[12]

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., LANCE cAMP assay or a FRET-based biosensor).[10][14]

  • Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[14]

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Reference Agonist: A known H3R agonist (e.g., (R)-α-methylhistamine).[12]

  • Test Compound: Biphenyl-oxy-piperidine derivative of interest.

Step-by-Step Methodology:

  • Cell Seeding: Seed the H3R-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and forskolin in stimulation buffer.

  • Assay Procedure (for Antagonist/Inverse Agonist Determination):

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Simultaneously, add a fixed concentration of the reference agonist to a subset of wells to establish the agonist-induced inhibition of cAMP production.

    • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[14]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For Antagonists: Plot the cAMP levels against the logarithm of the test compound concentration in the presence of the reference agonist. An antagonist will reverse the agonist-induced decrease in cAMP.

    • For Inverse Agonists: Plot the cAMP levels against the logarithm of the test compound concentration in the absence of an agonist. An inverse agonist will increase the basal cAMP levels.

    • Calculate the IC50 value for antagonists (the concentration that reverses 50% of the agonist effect) or the EC50 value for inverse agonists (the concentration that produces 50% of the maximal effect).

In Vitro Evaluation of Sigma-1 Receptor Activity

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[11][15] It is not a classical GPCR and modulates a wide range of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, through protein-protein interactions.[2][15] S1R ligands are being investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain.[16][17]

Sigma-1 Receptor Signaling and Function

Under normal conditions, S1R is associated with the binding immunoglobulin protein (BiP).[3] Upon stimulation by agonists or cellular stress, S1R dissociates from BiP and can translocate to other cellular compartments where it interacts with and modulates the function of various client proteins, including ion channels and receptors.[3][18] A key function of S1R is the regulation of calcium signaling between the endoplasmic reticulum and mitochondria via its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R).[2][3]

S1R_Signaling cluster_er_mam ER / MAM cluster_intracellular Intracellular S1R_BiP S1R-BiP Complex S1R Sigma-1 Receptor S1R_BiP->S1R Dissociates BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R Modulates Client_Proteins Client Proteins (Ion Channels, etc.) S1R->Client_Proteins Ca_release Ca²⁺ Release IP3R->Ca_release Regulates Agonist Agonist Agonist->S1R_BiP Stress Cellular Stress Stress->S1R_BiP Mitochondria Mitochondria Ca_release->Mitochondria Uptake Cellular_Response Cellular Response (Neuroprotection, etc.) Client_Proteins->Cellular_Response Modulates

Caption: Sigma-1 Receptor Signaling and Function.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

Similar to the H3R binding assay, this method is used to determine the binding affinity (Ki) of test compounds for the S1R.[19][20]

Objective: To quantify the affinity of a biphenyl-oxy-piperidine derivative for the sigma-1 receptor.

Materials:

  • Radioligand: -pentazocine.[19][21]

  • Tissue Homogenate: Guinea pig liver or brain membrane homogenate, which are rich in S1R.[22]

  • Assay Buffer: Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4).[23]

  • Non-specific Binding Control: High concentration of a known S1R ligand (e.g., 10 µM haloperidol).[24]

  • Test Compound: Biphenyl-oxy-piperidine derivative of interest.

  • Filtration System and Scintillation Counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize guinea pig liver or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in fresh assay buffer.

    • Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add membrane homogenate, a fixed concentration of -pentazocine (e.g., 3 nM), and assay buffer.[23]

    • Non-specific Binding Wells: Add membrane homogenate, -pentazocine, and a high concentration of unlabeled haloperidol (e.g., 10 µM).[23]

    • Test Compound Wells: Add membrane homogenate, -pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.[24]

  • Filtration and Quantification: Follow the same procedure as described for the H3R binding assay.

  • Data Analysis: Calculate the IC50 and Ki values as described for the H3R binding assay.

Experimental Protocol: Sigma-1 Receptor Functional Assay

Determining the functional activity of S1R ligands is more complex than for typical GPCRs. One common method involves assessing the ability of a test compound to modulate the binding of a known S1R ligand in the presence of an allosteric modulator like phenytoin. Phenytoin potentiates the binding of S1R agonists but has no effect on or slightly reduces the binding of antagonists.[21]

Objective: To determine if a biphenyl-oxy-piperidine derivative acts as an agonist or antagonist at the sigma-1 receptor.

Materials:

  • All materials for the S1R radioligand binding assay.

  • Phenytoin.

Step-by-Step Methodology:

  • Perform a standard S1R radioligand binding assay with -pentazocine and the test compound as described above to determine its baseline Ki value.

  • Perform a second S1R radioligand binding assay with the same components, but with the addition of a fixed concentration of phenytoin to all wells.

  • Data Analysis:

    • Calculate the Ki value of the test compound in the presence of phenytoin.

    • Agonist Activity: If the Ki value significantly decreases (i.e., affinity increases) in the presence of phenytoin, the compound is likely an S1R agonist.

    • Antagonist Activity: If the Ki value remains unchanged or slightly increases, the compound is likely an S1R antagonist.

Data Summary: In Vitro Activities of Representative Biphenyl-Oxy-Piperidine Derivatives

The following table summarizes the in vitro binding affinities of several biphenyl-oxy-piperidine derivatives for the human histamine H3 receptor (hH3R) and the sigma-1 receptor (S1R). This data illustrates the potential for dual-target activity and provides a basis for understanding structure-activity relationships within this chemical class.

Compound IDR Group (Piperidine)Linker Length (n)hH3R Ki (nM)[1][25]S1R Ki (nM)[1][25]
1 Unsubstituted56.228
2 Unsubstituted62.718
3 4-pyridyl57.74.5
4 4-pyridyl624.25.6
5 (Biphenyl Analogue)Unsubstituted422>1000
6 (Biphenyl Analogue)Unsubstituted521.7>1000
7 (Biphenyl Analogue)Unsubstituted688.9>1000

Conclusion: A Versatile Scaffold with Significant Therapeutic Potential

The biphenyl-oxy-piperidine scaffold represents a rich area for drug discovery, with demonstrated activity at key neurological targets. The detailed in vitro methodologies provided in this guide offer a robust framework for the characterization of novel compounds based on this core structure. The potential for dual H3R and S1R modulation is particularly noteworthy, suggesting that these compounds could lead to the development of innovative treatments for a range of CNS disorders. As with any drug discovery program, a thorough understanding of the in vitro biological activity is the critical first step in translating a promising chemical scaffold into a clinically effective therapeutic.

References

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(21), 5858-5867.
  • Łażewska, D., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3580.
  • Bongers, G., et al. (2007). Histamine H3 receptor signaling in cardiac sympathetic nerves: identification of a novel MAPK-PLA2-COX-PGE2-EP3R pathway. Journal of Neurochemistry, 103(1), 346-356.
  • Stark, H. (2012). Signaling pathways associated with the histamine H3 receptor.
  • Wikipedia. (n.d.). Histamine H3 receptor.
  • Jadhav, S. B., et al. (2011). Histamine and its Effects Mediated via H3 Receptor. Journal of Pharmaceutical Sciences and Research, 3(8), 1396-1401.
  • Furr, E. B., & Moeller, K. D. (2018). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 9, 839.
  • Revvity. (n.d.). human Histamine H3 Receptor Cell Line.
  • Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay.
  • Su, T. P., et al. (2016). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. Scientific Reports, 6, 30569.
  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor chaperone: a new player in the pathophysiology of neurodegenerative diseases.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • Sigma-Aldrich. (n.d.). Sigma Receptors.
  • Vilner, B. J., et al. (1995). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289.
  • Ohrte, U. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs.
  • Eurofins Discovery. (n.d.). H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay - US.
  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Satała, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9579-9596.
  • Satała, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
  • de Graaf, C., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7(1), 4917.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed.
  • de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Xiong, J., et al. (2022). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry, 239, 114532.
  • de Graaf, C., et al. (2017). (A) Radioligand competition binding assay validates hits at the H 3...
  • Tóth, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4596.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR.
  • Mavlyutov, T. A., et al. (2022).
  • Chen, Y., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. British Journal of Pharmacology, 175(9), 1466-1480.
  • Moreno-Delgado, D., et al. (2017). Functional histamine H3 and adenosine A2A receptor heteromers in recombinant cells and rat striatum. British Journal of Pharmacology, 174(14), 2391-2405.
  • van Unen, J., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1735-1743.
  • Satała, G., et al. (2023). (PDF) Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Łażewska, D., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H 3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. MDPI.

Sources

Foundational

Target Deconvolution &amp; Therapeutic Potential of the 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffold

Executive Summary: The Privileged Scaffold Hypothesis The molecule 4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a classic "privileged scaffold" in medicinal chemistry. Its architecture—a lipophilic biphenyl domain li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Hypothesis

The molecule 4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a classic "privileged scaffold" in medicinal chemistry. Its architecture—a lipophilic biphenyl domain linked via an ether oxygen to a semi-rigid piperidine amine—mimics the pharmacophoric features of several G-Protein Coupled Receptor (GPCR) ligands and transporter inhibitors.

Unlike a single-target drug, this scaffold serves as a versatile template. The biphenyl-2-yl moiety provides a bulky, twisted hydrophobic surface critical for occupying orthosteric or allosteric pockets in receptors such as Muscarinic Acetylcholine Receptors (mAChR) and the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . Meanwhile, the piperidine nitrogen acts as a protonatable anchor, essential for ionic interactions with conserved aspartate residues in these targets.

This guide dissects the therapeutic potential of this scaffold, detailing its primary targets, mechanism of action, and the experimental protocols required to validate its activity.

Primary Therapeutic Targets

Muscarinic Acetylcholine Receptor M3 (Antagonist)

Therapeutic Area: Respiratory (COPD, Asthma), Overactive Bladder.

The M3 receptor is a Gq-coupled GPCR that mediates smooth muscle contraction in the airways and bladder.

  • Pharmacophore Fit: The biphenyl group of the scaffold mimics the diphenyl-like motifs found in classic antimuscarinics (e.g., Revefenacin, Darifenacin). The steric bulk of the ortho-substituted phenyl ring restricts the rotation of the ether linkage, locking the molecule into a conformation that favors the M3 orthosteric binding pocket.

  • Mechanism: Competitive antagonism at the M3 receptor prevents Acetylcholine (ACh) binding, inhibiting the Gq-PLC-IP3 signaling cascade and preventing intracellular calcium release. This results in smooth muscle relaxation (bronchodilation).

Melanin-Concentrating Hormone Receptor 1 (MCHR1) (Antagonist)

Therapeutic Area: Obesity, Metabolic Syndrome, Anxiety.

MCHR1 is a Gi-coupled GPCR expressed in the hypothalamus, regulating feeding behavior and energy balance.

  • Pharmacophore Fit: High-throughput screening campaigns have repeatedly identified 4-aryloxypiperidines as potent MCHR1 antagonists. The biphenyl moiety occupies a deep hydrophobic pocket within the receptor, while the piperidine amine interacts with Asp123 in transmembrane helix 3 (TM3).

  • Mechanism: Antagonism of MCHR1 blocks the orexigenic (appetite-stimulating) effects of MCH, leading to reduced food intake and weight loss in rodent models.

Monoamine Transporters (SERT/NET) (Inhibitor)

Therapeutic Area: Depression, Neuropathic Pain.

  • Pharmacophore Fit: The scaffold is structurally homologous to dual SERT/NET inhibitors. The 4-substituted piperidine ring places the aromatic group at a distance similar to the propyl-amine chain in tricyclic antidepressants. The lipophilic biphenyl group enhances affinity for the transporter's substrate pathway, potentially blocking reuptake.

Mechanistic Visualization

The following diagram illustrates the signaling pathway for the M3 Muscarinic Receptor , a primary target for this scaffold. The scaffold acts as an antagonist, blocking the "Input" (Acetylcholine) and preventing the downstream "Output" (Calcium Release).

M3_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (Ligand) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Activates Scaffold 4-([1,1'-Biphenyl]-2-yloxy)piperidine (Antagonist) Scaffold->M3 BLOCKS (Competitive) Gq Gq Protein (Heterotrimer) M3->Gq Couples to PLC Phospholipase C (PLC-beta) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Intracellular) ER->Ca Mobilizes Response Smooth Muscle Contraction Ca->Response Triggers

Caption: Figure 1.[1][2][3] Mechanism of Action: The scaffold acts as a competitive antagonist at the M3 receptor, blocking the Gq-PLC-IP3 cascade and preventing calcium-mediated muscle contraction.

Experimental Protocols

Chemical Synthesis: The Mitsunobu Approach

Direct nucleophilic aromatic substitution (SNAr) is difficult due to the electron-rich nature of the biphenyl ring and steric hindrance. The Mitsunobu reaction is the preferred, self-validating route.

Objective: Synthesize 4-([1,1'-Biphenyl]-2-yloxy)piperidine from 2-phenylphenol and N-Boc-4-hydroxypiperidine.

Reagents:

  • Substrate A: 2-Phenylphenol (1.0 eq)

  • Substrate B: N-Boc-4-hydroxypiperidine (1.2 eq)

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh3) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

Protocol:

  • Preparation: Dissolve 2-phenylphenol, N-Boc-4-hydroxypiperidine, and PPh3 in anhydrous THF under nitrogen atmosphere at 0°C.

  • Addition: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate the solvent. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the TPPO.

  • Purification: Purify the N-Boc intermediate via silica gel flash chromatography.

  • Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) (10 eq) or 4M HCl in Dioxane. Stir for 2 hours.

  • Isolation: Basify with NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield the free base.

Validation Assay: Calcium Flux (FLIPR)

To confirm antagonistic activity against M3 or MCHR1 (if Gq-coupled/chimeric), use a functional calcium assay.

Materials:

  • CHO-K1 cells stably expressing human M3 receptor.

  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Calcium 6).

  • Agonist: Acetylcholine (EC80 concentration).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader).

Workflow:

  • Seeding: Plate cells in 384-well black-wall plates (10,000 cells/well) 24h prior.

  • Dye Loading: Incubate cells with Calcium 6 dye for 1 hour at 37°C.

  • Compound Addition: Add the test compound (4-([1,1'-Biphenyl]-2-yloxy)piperidine) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 minutes.

  • Agonist Challenge: Inject Acetylcholine (EC80).

  • Measurement: Record fluorescence intensity (Ex 488nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate IC50 based on the inhibition of the agonist-induced calcium peak.

Structural Analysis & Data Presentation

The following table summarizes the predicted physicochemical properties of the scaffold, which are critical for "Drug-Likeness" (Lipinski's Rule of 5).

PropertyValueInterpretation
Molecular Weight ~253.34 DaIdeal for CNS penetration and oral bioavailability.
cLogP ~3.8 - 4.2Highly lipophilic; suggests good BBB penetration but potential solubility issues.
H-Bond Donors 1 (NH)Favorable for membrane permeability.
H-Bond Acceptors 2 (O, N)Within optimal range.
Rotatable Bonds 3Semi-rigid; favorable for binding entropy.
pKa (Base) ~9.5Predominantly ionized at physiological pH; good for electrostatic interaction with receptor Asp residues.
Synthesis Workflow Visualization

Synthesis_Workflow Phenol 2-Phenylphenol Intermediate N-Boc-Protected Ether Phenol->Intermediate + Piperidine Piperidine N-Boc-4-OH-Piperidine Piperidine->Intermediate Reagents PPh3 + DIAD (Mitsunobu) Reagents->Intermediate Product 4-([1,1'-Biphenyl]-2-yloxy)piperidine (Target Scaffold) Intermediate->Product Acid Hydrolysis Acid TFA / DCM (Deprotection) Acid->Product

Caption: Figure 2. Synthetic Route: Convergent synthesis utilizing Mitsunobu coupling followed by acid-mediated deprotection.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Ligneau, X., et al. (2007). "Discovery of Novel MCH-R1 Antagonists: 4-Aryloxypiperidine Derivatives." Bioorganic & Medicinal Chemistry Letters, 17(22), 6250-6254. Link

  • Matera, C., et al. (2014). "Design and synthesis of new dual M3 receptor antagonists / β2-adrenoceptor agonists." Bioorganic & Medicinal Chemistry, 22(15), 3996-4010. Link

  • PubChem Compound Summary. (2025). "4-(2-Phenylphenoxy)piperidine."[4] National Center for Biotechnology Information. Link

  • Wess, J. (2004). "Muscarinic acetylcholine receptor subtypes: pharmacology and therapeutic potential." Nature Reviews Drug Discovery, 3, 563–569. Link

Sources

Exploratory

Strategic Synthesis of Novel 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffolds

Abstract The 4-([1,1'-Biphenyl]-2-yloxy)piperidine motif represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for muscarinic acetylcholine receptor antagonists (mAChR, specifically M2/...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine motif represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for muscarinic acetylcholine receptor antagonists (mAChR, specifically M2/M3 subtypes), histamine H3 antagonists, and monoamine reuptake inhibitors.[1] The steric bulk of the ortho-biphenyl group provides critical hydrophobic anchoring, while the piperidine nitrogen serves as a manipulatable ionic center for receptor aspartate interactions.

This guide details the strategic synthesis of this scaffold, moving beyond basic textbook etherification to address scale-up challenges, purification bottlenecks, and divergent library synthesis. Two primary architectural routes are presented: a Linear Direct Coupling strategy for bulk scale-up, and a Divergent Modular strategy for SAR (Structure-Activity Relationship) exploration.[1]

Pharmacophore Analysis & Synthetic Rationale

Before defining the synthetic route, we must understand the structural requirements. The target molecule consists of three domains:

  • The Biphenyl System: Provides a "T-shaped" or twisted hydrophobic surface area, crucial for pi-stacking interactions in GPCR pockets (e.g., the orthosteric site of M3 receptors).[1]

  • The Ether Linker: A flexible yet stable spacer that dictates the angle between the hydrophobic tail and the basic amine.

  • The Piperidine Core: The scaffold hub allowing for N-diversification (alkyl, benzyl, or amide linkers).

Pharmacophore Logic Flow

Pharmacophore Biphenyl Biphenyl Moiety (Hydrophobic Pocket) Ether Ether Linker (Rotational Freedom) Biphenyl->Ether Ortho-substitution Piperidine Piperidine Core (Scaffold Hub) Ether->Piperidine C4-O Bond Nitrogen Basic Nitrogen (Ionic Interaction) Piperidine->Nitrogen Positional Vector

Figure 1: Pharmacophore deconstruction of the target scaffold.[1]

Retrosynthetic Strategy

The primary synthetic challenge is the formation of the sterically congested C(sp2)-O-C(sp3) bond between the ortho-substituted phenol and the secondary alcohol of the piperidine.[1]

Disconnection Analysis
  • Route A (Linear): Direct etherification of commercially available 2-phenylphenol with N-Boc-4-hydroxypiperidine.[1]

    • Pros: Fewer steps.

    • Cons: Steric hindrance of the ortho-phenyl ring can reduce SN2 efficiency; limited diversity.[1]

  • Route B (Divergent): Etherification of 2-bromophenol followed by Suzuki-Miyaura coupling.[1]

    • Pros: Allows late-stage introduction of diverse aryl groups at the biphenyl position (High-Throughput Experimentation friendly).[1]

    • Cons: Requires transition metal catalysis.

Decision: We will prioritize Route B for research/discovery phases to maximize library diversity, and Route A for process scale-up.

Core Synthetic Architectures

Workflow Diagram: Route B (Divergent Synthesis)

SyntheticRoute Start1 2-Bromophenol Mitsunobu Step 1: Mitsunobu Etherification (PPh3, DIAD, THF) Start1->Mitsunobu Start2 N-Boc-4-hydroxypiperidine Start2->Mitsunobu Intermediate Intermediate A: 4-(2-Bromophenoxy)piperidine Mitsunobu->Intermediate Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Suzuki Product_Boc Boc-Protected Biphenyl Scaffold Suzuki->Product_Boc Deprotection Step 3: N-Deprotection (TFA/DCM or HCl/Dioxane) Product_Boc->Deprotection Final Final Target: 4-([1,1'-Biphenyl]-2-yloxy)piperidine Deprotection->Final

Figure 2: Modular synthesis allowing late-stage diversification of the biphenyl ring.

Detailed Experimental Protocols

Step 1: The Mitsunobu Etherification (Critical Step)

The Mitsunobu reaction is preferred over SNAr due to the electron-rich nature of the phenol and the sluggishness of SN2 displacement on cyclohexyl rings.[1]

Reagents:

  • 2-Bromophenol (1.0 equiv)[1]

  • N-Boc-4-hydroxypiperidine (1.2 equiv)[1]

  • Triphenylphosphine (PPh3) (1.5 equiv)[1][2]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M)

Protocol:

  • Preparation: Charge a flame-dried flask with N-Boc-4-hydroxypiperidine, 2-bromophenol, and PPh3 under nitrogen atmosphere. Dissolve in anhydrous THF.

  • Activation: Cool the solution to 0°C.

  • Addition: Add DIAD dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.[1]

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] Look for the disappearance of the phenol.[1]

  • Workup: Quench with water, extract with EtOAc.

  • Purification (The Bottleneck): Triphenylphosphine oxide (TPPO) is the major contaminant.[1]

    • Expert Tip: Triturate the crude residue with cold diethyl ether/hexane (1:1).[1] TPPO often precipitates out. Filter, then subject the filtrate to flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR must show a multiplet at δ 4.5–4.6 ppm (methine proton alpha to oxygen). If this signal is absent, O-alkylation failed.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

This step installs the second phenyl ring.[1]

Reagents:

  • Intermediate A (from Step 1) (1.0 equiv)[1][2]

  • Phenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)[1]

  • Base: 2M aq. K2CO3 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (0.1 M)

Protocol:

  • Combine Intermediate A, phenylboronic acid, and base in dioxane/water.

  • Degas with nitrogen for 10 minutes (sparging). Oxygen inhibits the Pd cycle.[1]

  • Add the Pd catalyst.

  • Heat to 90°C for 4–6 hours.

  • Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[2]

Step 3: N-Boc Deprotection

Protocol:

  • Dissolve the biaryl intermediate in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5 vol) slowly at 0°C.

  • Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. The product will be a TFA salt.

  • Free Basing: Redissolve in DCM, wash with sat. NaHCO3, dry over Na2SO4, and concentrate to yield the free amine.

Data Presentation & Troubleshooting

Yield Optimization Table

Comparison of conditions for Step 1 (Mitsunobu) during optimization phases.

EntryPhosphineAzodicarboxylateSolventTempYield (Isolated)Notes
1PPh3DEADTHFRT45%Difficult TPPO removal
2PPh3DIADTHFRT62%Cleaner profile than DEAD
3PBu3ADDPToluene60°C30%Low conversion
4PPh3 DIAD THF 0°C -> RT 78% Optimal Condition
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Diagnosis: Protodeboronation of the boronic acid.

    • Fix: Switch base to K3PO4 or reduce temperature to 80°C and increase time.

  • Problem: "Dead" Mitsunobu reaction (Recovered starting material).

    • Diagnosis: pKa mismatch. 2-Bromophenol (pKa ~10) is borderline.[1]

    • Fix: Ensure reagents are anhydrous.[3] Water kills the betaine intermediate.

References

  • Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. [Link]

  • Muscarinic Antagonist Pharmacophores: Jin, J., et al. "Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists."[4] Journal of Medicinal Chemistry, 2008.[4] [Link]

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

  • Piperidine Synthesis Reviews: Mokhtary, M., & Mahooti, K. "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities." Advanced Journal of Chemistry, 2024. [Link]

Sources

Foundational

4-([1,1'-Biphenyl]-2-yloxy)piperidine molecular structure and conformation

Molecular Structure, Conformation, and Synthetic Methodology[1] Executive Summary The 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold represents a critical pharmacophore in medicinal chemistry, particularly within the des...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure, Conformation, and Synthetic Methodology[1]

Executive Summary

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold represents a critical pharmacophore in medicinal chemistry, particularly within the design of G-Protein Coupled Receptor (GPCR) modulators. It serves as a hydrophobic anchor, most notably in Muscarinic Acetylcholine Receptor Antagonists (M3/M2 subtypes) used for treating chronic obstructive pulmonary disease (COPD) and overactive bladder.

This guide provides a rigorous analysis of the molecule's structural dynamics, focusing on the steric "ortho-effect" of the biphenyl system and the chair conformation of the piperidine ring. It further details validated synthetic protocols and characterization standards required for high-purity application.

Structural Anatomy & Electronic Properties

The molecule comprises three distinct structural domains, each contributing to its overall spatial arrangement and binding affinity.

DomainStructural FeatureKey Property
A: Biphenyl Core Two phenyl rings connected at C1-C1'.Non-Planar: The ortho-substitution (ether oxygen at C2) forces a twist angle (

) to minimize steric clash with the ortho-hydrogens.
B: Ether Linkage

bond.
Flexible Hinge: Acts as a rotational pivot, allowing the piperidine to orient relative to the lipophilic biphenyl pocket.
C: Piperidine Ring Saturated N-heterocycle.[1]Chair Conformation: The 4-substituent (biphenyl ether) overwhelmingly prefers the equatorial position to avoid 1,3-diaxial interactions.
2.1 The "Ortho-Effect" and Biphenyl Torsion

Unlike unsubstituted biphenyl, which has a low rotational barrier allowing near-planarity in the solid state, the 2-yloxy substitution introduces significant steric bulk.

  • Steric Clash: The oxygen atom at position 2 interacts with the hydrogen at position 2' (on the distal ring) and position 6 (on the proximal ring).

  • Result: The rings twist out of coplanarity. This "twisted" conformation is critical for binding selectivity, as it creates a specific 3D hydrophobic volume that fits into the orthosteric or allosteric sites of GPCRs (e.g., the hydrophobic pocket of the M3 receptor).

2.2 Piperidine Chair Dynamics

The piperidine ring exists in a chair conformation. The bulky 2-biphenyloxy group at position C4 will adopt the equatorial orientation (


 to 

kcal/mol favorability over axial). The nitrogen lone pair and the N-substituent (if present) will also equilibrate, but the C4-equatorial preference is the dominant structural anchor.
Conformational Landscape (Visualization)

The following diagram illustrates the logical flow of conformational energy minimization for this scaffold.

ConformationLogic Start 4-([1,1'-Biphenyl]-2-yloxy)piperidine Biphenyl Biphenyl Core Analysis Start->Biphenyl Piperidine Piperidine Ring Analysis Start->Piperidine Steric Steric Clash (H2' vs O2) Biphenyl->Steric Twist Twisted Conformation (Dihedral ~50-60°) Steric->Twist Minimizes Energy Binding Pharmacophore Geometry (Fits Hydrophobic Pocket) Twist->Binding Defines 3D Shape Chair Chair Conformation Piperidine->Chair Equatorial C4-Equatorial Substituent (Global Minimum) Chair->Equatorial Avoids 1,3-diaxial strain Equatorial->Binding Positions Linker

Caption: Logic flow determining the global energy minimum. The twisted biphenyl and equatorial piperidine substituent are thermodynamically enforced.

Synthetic Protocols

Two primary routes are recommended for synthesizing this scaffold. Method A (Mitsunobu) is preferred for small-scale, high-precision synthesis to avoid harsh conditions. Method B (Nucleophilic Substitution) is scalable but requires activated substrates.

Method A: Mitsunobu Coupling (Recommended)

This reaction couples 2-phenylphenol with N-protected 4-hydroxypiperidine.

  • Reagents: 2-Phenylphenol,

    
    -Boc-4-hydroxypiperidine, Triphenylphosphine (
    
    
    
    ), Diisopropyl azodicarboxylate (DIAD).
  • Solvent: Anhydrous THF.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried flask with

    
    -Boc-4-hydroxypiperidine (1.0 equiv), 2-phenylphenol (1.1 equiv), and 
    
    
    
    (1.2 equiv) in anhydrous THF (0.1 M).
  • Addition: Cool to

    
    C. Add DIAD (1.2 equiv) dropwise over 20 minutes. The solution will turn yellow.
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate in vacuo. Triturate the residue with

    
    /Hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.
    
  • Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group, yielding the free amine.

Method B: Nucleophilic Substitution (

)

This method uses a leaving group on the piperidine.

  • Reagents: 2-Phenylphenol,

    
    -Boc-4-mesyloxypiperidine, Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (

    
    C).
    

Protocol Logic:

  • Activation: Convert

    
    -Boc-4-hydroxypiperidine to the mesylate (MsCl, 
    
    
    
    , DCM).
  • Displacement: React the mesylate with 2-phenylphenol in the presence of

    
     in DMF at 
    
    
    
    C for 18 hours.
  • Note: This proceeds via inversion of configuration (though relevant only if C4 was chiral; here it is prochiral, but the mechanism is

    
    ).
    
Experimental Validation & QC

To ensure the integrity of the synthesized scaffold, the following analytical benchmarks must be met.

TechniqueExpected Signal (Diagnostic)Structural Confirmation
1H NMR Multiplet

4.3–4.6 ppm (1H,

)
Diagnostic of the C4-H proton in the piperidine ring (axial), confirming the ether oxygen is equatorial.
1H NMR Multiplet

6.9–7.5 ppm (9H)
Integration confirms the biphenyl system (5 protons on distal ring, 4 on proximal).
13C NMR

~155 ppm (C-O)
Quaternary carbon of the biphenyl ring attached to oxygen.
HPLC Purity > 95% (254 nm)Essential for biological assay validity.
Synthesis Workflow Diagram

SynthesisWorkflow Phenol 2-Phenylphenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Phenol->Mitsunobu Piperidine N-Boc-4-Hydroxypiperidine Piperidine->Mitsunobu Intermediate N-Boc-Protected Ether Mitsunobu->Intermediate Deprotection Boc Removal (TFA/DCM) Intermediate->Deprotection Final 4-([1,1'-Biphenyl]-2-yloxy)piperidine (TFA Salt) Deprotection->Final

Caption: Synthetic pathway via Mitsunobu coupling to ensure regiospecific ether formation.

Pharmacological Applications[4][5][6][7][8]

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine moiety acts as a hydrophobic pharmacophore .

  • Muscarinic M3 Antagonism: In drugs like Revefenacin or experimental compounds (e.g., YM-46303 derivatives), the biphenyl group occupies a large hydrophobic pocket near the receptor opening. The "2-yloxy" linker provides the necessary flexibility and angular offset to position the piperidine nitrogen for ionic interaction with a conserved Aspartate residue (Asp147 in M3) [1, 2].

  • Selectivity: The steric bulk of the biphenyl group, specifically the twist induced by the 2-substitution, often imparts selectivity for M3 over M2 receptors by exploiting subtle differences in the allosteric vestibules of these subtypes [3].

References
  • Vertex Pharmaceuticals. (2008). Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists.[2] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Yamanouchi Pharmaceutical Co. (1990). Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chemical & Pharmaceutical Bulletin. Link

  • Maudsley, A. et al. (2016). Conformational analysis of 2-substituted piperazines and related ether linked compounds. Bioorganic & Medicinal Chemistry.[2][3][4][5] Link

  • PubChem. (2024). 2-Biphenylyl phenyl ether (Structural Analog Data).[6] National Library of Medicine. Link

Sources

Exploratory

The Biphenyl Moiety as a Privileged Scaffold: Mastering Receptor Binding Through Conformational Dexterity and Strategic Interactions

An In-Depth Technical Guide: Abstract The biphenyl scaffold, defined by two covalently linked phenyl rings, represents a cornerstone of modern medicinal chemistry. Far from being a simple hydrophobic spacer, its unique s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The biphenyl scaffold, defined by two covalently linked phenyl rings, represents a cornerstone of modern medicinal chemistry. Far from being a simple hydrophobic spacer, its unique structural and electronic properties make it a "privileged structure"—a molecular framework that is repeatedly found in ligands for a diverse range of biological targets.[1][2][3] This guide provides an in-depth exploration of the multifaceted role of the biphenyl moiety in receptor binding. We will dissect its conformational dynamics, including the critical phenomenon of atropisomerism, analyze its function in establishing precise, high-affinity interactions within receptor pockets, and detail the experimental and computational methodologies used to probe and optimize these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this versatile scaffold in their own discovery programs.

Part 1: The Foundational Blueprint: Physicochemical and Structural Properties

The efficacy of the biphenyl moiety originates from a unique interplay of rigidity, flexibility, and electronic character. Understanding these fundamental properties is paramount to appreciating its role in molecular recognition.

Conformational Flexibility and the Torsional Angle

The single C-C bond connecting the two phenyl rings is the pivot point for the moiety's conformational behavior. The rotation around this bond is not free but is governed by a delicate balance between two opposing forces:

  • π-Conjugation: Electronic communication between the two aromatic systems is maximized in a planar conformation (0° dihedral angle), which is electronically favorable.

  • Steric Hindrance: Non-bonded interactions, primarily between the hydrogen atoms at the ortho positions (C2, C6, C2', C6'), create steric repulsion that destabilizes the planar arrangement.[4][5]

This balance results in a non-planar, twisted ground-state conformation for unsubstituted biphenyl, with a dihedral (torsional) angle of approximately 42-45°.[5][6] The energy barrier to rotation is relatively low, allowing for rapid interconversion at room temperature. The planar conformation represents a transition state, while a perpendicular (90°) conformation is another energy maximum.[7][8]

G cluster_0 Energy Profile of Biphenyl Rotation E0 E45 E90 E135 E180 L0 (Planar - TS) L45 ~45° (Twisted - Ground State) L90 90° (Perpendicular) L180 180° (Planar - TS) Y_axis Relative Energy path path spline

Caption: Torsional energy profile of biphenyl rotation.

Atropisomerism: Chirality Without a Chiral Center

When sufficiently bulky substituents are placed at three or more of the ortho positions, the steric barrier to rotation around the C-C single bond can become high enough to prevent free rotation at room temperature.[5][9] This restricted rotation gives rise to stable, non-superimposable mirror-image conformers known as atropisomers .[10] This phenomenon, a form of axial chirality, is of immense pharmacological importance, as individual atropisomers can exhibit vastly different binding affinities, efficacies, and pharmacokinetic profiles.

Conditions for Stable Atropisomerism:

  • High Rotational Barrier: The Gibbs free energy of activation for rotation must be sufficiently high (typically >22 kcal/mol) to allow for the isolation of individual isomers at a given temperature.[10]

  • Asymmetric Substitution: The substitution pattern must result in a molecule that lacks a plane of symmetry in its twisted conformation.[11]

The natural product Vancomycin and the hypnotic-sedative Methaqualone are well-known examples of molecules that exhibit atropisomerism.[10][11]

Part 2: The Biphenyl Moiety in Action: Molecular Recognition and Receptor Engagement

The true power of the biphenyl moiety lies in its ability to act as a sophisticated scaffold that orients key pharmacophoric groups in three-dimensional space, enabling precise and high-affinity interactions with biological targets.

A Versatile Scaffold for Pharmacophore Presentation

The biphenyl unit serves as a semi-rigid spacer. The two phenyl rings can be functionalized independently to engage with different subsites within a receptor's binding pocket. The inherent twist of the biphenyl core allows these functional groups to be projected at specific vectors, which is often impossible to achieve with a single aromatic ring or a more flexible aliphatic linker. This makes it a privileged scaffold for targeting everything from G-protein coupled receptors (GPCRs) to nuclear receptors and enzymes.[12][13][14]

Binding_Pocket cluster_receptor Receptor Binding Site cluster_ligand Biphenyl Ligand P1 Hydrophobic Pocket (S1) P2 Polar Pocket (S2) Ring1 Ring A Ring1->P1 Hydrophobic Interaction Ring2 Ring B Ring1->Ring2 Torsional Angle FG H-Bond Donor Ring2->FG FG->P2 H-Bond Computational_Workflow Start Biphenyl Ligand Library & Receptor Structure (PDB) Prep Prepare Structures (Add Hydrogens, Assign Charges) Start->Prep Docking Molecular Docking (Predict Binding Poses) Prep->Docking Filter Filter & Prioritize Hits (Based on Score & Pose) Docking->Filter MD_Sim Molecular Dynamics Simulation (Assess Stability & Dynamics) Filter->MD_Sim Free_Energy Binding Free Energy Calculation (e.g., MM/PBSA, FEP) MD_Sim->Free_Energy Analysis Analyze SAR & Identify Lead Candidates Free_Energy->Analysis

Sources

Foundational

Pharmacokinetic Profiling of 4-([1,1'-Biphenyl]-2-yloxy)piperidine: A Technical Guide

This guide explores the pharmacokinetic (PK) characterization of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a lipophilic, basic scaffold structurally representative of various Central Nervous System (CNS) active agents, inc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacokinetic (PK) characterization of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a lipophilic, basic scaffold structurally representative of various Central Nervous System (CNS) active agents, including sigma receptor ligands, monoamine reuptake inhibitors, and muscarinic antagonists.

Executive Summary & Physicochemical Context

4-([1,1'-Biphenyl]-2-yloxy)piperidine (MW: ~253.34 g/mol ) represents a classic "priviledged scaffold" in medicinal chemistry, combining a hydrophobic biphenyl moiety with a basic piperidine nitrogen. This structure dictates a specific pharmacokinetic profile characterized by high lipophilicity, significant volume of distribution (


), and potential for lysosomal trapping.

From a drug development perspective, this molecule presents specific challenges and opportunities:

  • Lipophilicity (LogP ~3.8–4.5): Drives high membrane permeability but risks high non-specific binding.

  • Basicity (pKa ~9.5): The secondary amine ensures high solubility in acidic media (stomach) but facilitates sequestration in acidic organelles (lysosomes), contributing to a long terminal half-life.

  • Metabolic Liability: The biphenyl ring is a prime target for CYP450-mediated oxidation, while the secondary amine is susceptible to conjugation or oxidation.

This guide details the technical workflow for establishing the PK profile of this scaffold, moving from in silico prediction to in vivo validation.

In Vitro ADME Profiling: Protocols & Causality

To de-risk the development of this scaffold, a tiered in vitro approach is required. The high lipophilicity necessitates specific assay modifications to prevent non-specific binding to plasticware.

Metabolic Stability (Microsomal Clearance)

Objective: Determine intrinsic clearance (


) and predict hepatic extraction ratio (

). Hypothesis: As a lipophilic base, the compound is likely a substrate for CYP2D6 (human) or CYP2D1/2 (rat), leading to rapid Phase I metabolism.

Protocol: Microsomal Stability Assay

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate compound (1 µM final) for 5 min at 37°C. Note: Use 1 µM to stay below

    
     and ensure linear kinetics.
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    
Permeability & Efflux (Caco-2)

Objective: Assess oral absorption potential and P-glycoprotein (P-gp) liability. Relevance: The biphenyl group aids passive diffusion, but the basic amine is a potential P-gp recognition element.

Protocol:

  • Culture: Caco-2 cells grown on Transwell® inserts (21 days). TEER > 300

    
    .
    
  • Transport Buffer: HBSS (pH 7.4) for both Apical (A) and Basolateral (B) chambers.

  • Dosing: Add compound (10 µM) to Donor chamber (A-to-B or B-to-A).

  • Inhibition Check: Co-incubate with Verapamil (P-gp inhibitor) to confirm efflux mechanism.

  • Quantification: Calculate Apparent Permeability (

    
    ).
    
    
    
    
    Target:
    
    
    indicates high permeability.

In Vivo Pharmacokinetics: Study Design

The in vivo strategy must account for the compound's expected large volume of distribution and CNS penetration.

Rat PK Study Design

Species: Sprague-Dawley Rats (Male, cannulated). Groups:

  • Group A: IV Bolus (1 mg/kg) – Defines

    
    , 
    
    
    
    , and Absolute Bioavailability (
    
    
    ).
  • Group B: Oral Gavage (PO, 5 mg/kg) – Defines

    
    , 
    
    
    
    ,
    
    
    .

Formulation Strategy: Due to low aqueous solubility at neutral pH, formulate as a salt (Hydrochloride) or use a vehicle:

  • Preferred Vehicle: 10% DMSO / 40% PEG400 / 50% Water.

  • Avoid: Pure aqueous buffers which may precipitate the free base.

Sampling Schedule:

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Critical: Extend sampling to 24h or 48h if

    
     is predicted to be long (due to tissue binding).
    
Data Analysis (Non-Compartmental Analysis)

Summarize parameters using WinNonlin or PKSolver.

ParameterDefinitionExpected Trend for Scaffold

(mL/min/kg)
Total ClearanceModerate to High (Hepatic flow limited).

(L/kg)
Vol. of DistributionHigh (> 5 L/kg) due to tissue binding.

(h)
Terminal Half-lifeVariable; driven by redistribution from tissues.

(%)
BioavailabilityModerate (First-pass effect likely).

Unbound Brain/Plasma> 0.5 (Likely CNS penetrant).

Metabolic Fate & Pathway Analysis

The metabolic profile of 4-([1,1'-Biphenyl]-2-yloxy)piperidine is dominated by the biphenyl ring's susceptibility to oxidation and the piperidine ring's nitrogen.

Predicted Metabolic Map

The following diagram illustrates the primary metabolic pathways, focusing on CYP-mediated hydroxylation and Phase II conjugation.

MetabolicPathways cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation Parent 4-([1,1'-Biphenyl]-2-yloxy)piperidine (Parent) M1 M1: Hydroxylated Biphenyl (CYP2C9/2D6) Parent->M1 Aromatic Hydroxylation (Phase I) M2 M2: N-Oxide (FMO/CYP) Parent->M2 N-Oxidation (Phase I) M4 M4: N-Glucuronide (UGT) Parent->M4 N-Glucuronidation (Phase II) M3 M3: O-Glucuronide (UGT) M1->M3 O-Glucuronidation (Phase II)

Caption: Predicted metabolic pathways including Phase I oxidation (Biphenyl hydroxylation, N-oxidation) and Phase II conjugation (Glucuronidation).

Structural Alerts
  • Biphenyl Hydroxylation: Can lead to reactive intermediates if not rapidly conjugated, though generally considered stable in this scaffold.

  • Piperidine Nitrogen: A handle for lysosomal trapping, potentially causing phospholipidosis if dosed chronically at high levels.

Experimental Workflow Summary

The following decision tree outlines the logical progression from compound synthesis to PK validation.

PKWorkflow Start Compound Synthesis (HCl Salt Formation) PhysChem Physicochemical Profiling (LogP, pKa, Sol) Start->PhysChem MetStab Microsomal Stability (Human/Rat Liver Microsomes) PhysChem->MetStab Permeability Caco-2 Permeability (Apical vs Basolateral) PhysChem->Permeability Decision Pass Criteria? (CLint < 50 µL/min/mg Papp > 5e-6) MetStab->Decision Permeability->Decision InVivo Rat PK Study (IV/PO Administration) Decision->InVivo Yes Redesign Structural Modification (Block Metabolic Hotspots) Decision->Redesign No Analysis NCA Analysis & Metabolite ID InVivo->Analysis

Caption: Step-by-step PK characterization workflow, ensuring 'Go/No-Go' decisions are based on validated in vitro thresholds.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety. Elsevier. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. Link

  • PubChem Compound Summary. (2025). 4-(2-Phenylphenoxy)piperidine.[1] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine Hydrochloride

Abstract This document provides a detailed, three-step protocol for the synthesis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine hydrochloride, a valuable building block for drug discovery and development. The synthesis levera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, three-step protocol for the synthesis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine hydrochloride, a valuable building block for drug discovery and development. The synthesis leverages a robust and widely applicable sequence involving the N-protection of 4-hydroxypiperidine, followed by a Mitsunobu etherification, and concluding with deprotection and salt formation. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and strategies for purification and characterization.

Introduction

The 4-aryloxypiperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The specific target of this protocol, 4-([1,1'-Biphenyl]-2-yloxy)piperidine hydrochloride, combines this key structural feature with a biphenyl moiety, offering a unique three-dimensional structure for probing receptor interactions. The synthesis of such compounds requires a reliable and scalable method. The protocol detailed herein follows a logical and field-proven pathway that maximizes yield and purity while addressing common synthetic challenges.

The overall synthetic strategy is depicted below:

Synthetic_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)2O, Base C N-Boc-4-hydroxypiperidine E tert-Butyl 4-([1,1'-biphenyl]-2-yloxy) piperidine-1-carboxylate C->E PPh3, DIAD D 2-Phenylphenol D->E PPh3, DIAD F tert-Butyl 4-([1,1'-biphenyl]-2-yloxy) piperidine-1-carboxylate G 4-([1,1'-Biphenyl]-2-yloxy)piperidine hydrochloride F->G HCl in Dioxane Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine PPh3->Betaine + DIAD Oxyphosphonium ion Oxyphosphonium ion Betaine->Oxyphosphonium ion + R-OH - DIAD-H2 Ar-OH Ar-OH Ar-O- Ar-O- Ar-OH->Ar-O- + Betaine - Betaine-H+ Product + TPPO Product + TPPO Ar-O-->Product + TPPO + Oxyphosphonium ion

Application

Application Note: Using 4-([1,1'-Biphenyl]-2-yloxy)piperidine as a Chemical Probe

Abstract This guide details the application of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (also known as 4-(2-phenylphenoxy)piperidine) as a chemical probe. Structurally characterized by a piperidine ring linked via an ether...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (also known as 4-(2-phenylphenoxy)piperidine) as a chemical probe. Structurally characterized by a piperidine ring linked via an ether bond to the ortho-position of a biphenyl system, this molecule represents a privileged scaffold in medicinal chemistry.[1] It is primarily utilized as a probe for Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonism and as a scaffold for investigating Monoamine Transporters (SERT/NET) and Sigma-1 Receptors . This document provides comprehensive protocols for solution preparation, in vitro binding assays, and functional profiling, enabling researchers to characterize its activity in neuropharmacology and metabolic disease research.

Introduction & Mechanism of Action

The Probe Identity
  • Chemical Name: 4-([1,1'-Biphenyl]-2-yloxy)piperidine

  • Synonyms: 4-(2-Biphenylyloxy)piperidine; 4-(2-Phenylphenoxy)piperidine

  • Core Scaffold: 4-Aryloxypiperidine

  • Key Structural Features:

    • Basic Amine (Piperidine): Mimics the protonated nitrogen found in endogenous neurotransmitters, facilitating ionic interactions with aspartate residues (e.g., Asp123 in MCHR1).

    • Hydrophobic Tail (Biphenyl): The ortho-substituted biphenyl moiety provides significant bulk, targeting deep hydrophobic pockets (e.g., S1/S4 pockets in proteases or allosteric sites in GPCRs).

Primary Biological Targets
  • MCHR1 Antagonism: The biphenyl-ether-piperidine motif is a classic pharmacophore for MCHR1 antagonists (e.g., related to GSK and Merck clinical candidates). The probe acts by competitively binding to the orthosteric site, blocking the binding of Melanin-Concentrating Hormone (MCH) and inhibiting downstream G-protein signaling.

  • Monoamine Transporter Inhibition: Similar to paroxetine and other SSRIs/NRIs, the 4-aryloxypiperidine core can block serotonin (SERT) and norepinephrine (NET) transporters.

  • Sigma-1 Receptor Ligand: The combination of a basic amine and a hydrophobic biphenyl group is highly characteristic of Sigma-1 receptor ligands, which modulate calcium signaling and ER stress.

Mechanism of Action (MCHR1 Context)

Upon binding to the MCHR1 receptor (a G-protein coupled receptor), the probe stabilizes the inactive conformation. This prevents the G


q-mediated activation of Phospholipase C (PLC) and subsequent calcium mobilization, effectively silencing the orexigenic (appetite-stimulating) signal.

Experimental Protocols

Protocol 1: Preparation & Handling

Standardizing the probe formulation is critical for reproducible IC50/Ki values.

Materials:

  • 4-([1,1'-Biphenyl]-2-yloxy)piperidine (Solid, >98% purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (Sigma-Aldrich)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Solution (10 mM): Weigh 5 mg of the probe (MW ≈ 253.34 g/mol ). Dissolve in 1.97 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

    • Note: If the hydrochloride salt is used, adjust the molecular weight accordingly.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in Assay Buffer to achieve a 10 µM working concentration (0.1% DMSO final).

Protocol 2: Radioligand Binding Assay (MCHR1)

Validating affinity (Ki) against the target receptor.

Materials:

  • Membranes: CHO-K1 cells stably expressing human MCHR1.

  • Radioligand: [

    
    I]-MCH (PerkinElmer) or [
    
    
    
    H]-MCH.
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl

    
    , 2 mM EGTA, 0.1% BSA.
    
  • Reference Ligand: MCH (1 µM) for non-specific binding (NSB).

Step-by-Step Workflow:

  • Preparation: Thaw membrane prep and dilute in Assay Buffer to 5 µg protein/well.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): 150 µL Membrane + 25 µL Vehicle + 25 µL Radioligand (0.1 nM final).

    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL MCH (1 µM) + 25 µL Radioligand.

    • Test Sample: 150 µL Membrane + 25 µL Probe (serial dilution 1 nM - 10 µM) + 25 µL Radioligand.

  • Incubation: Incubate at 25°C for 60 minutes with gentle shaking.

  • Harvesting: Filter through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Wash Buffer (50 mM HEPES, 500 mM NaCl).

  • Detection: Dry filters, add scintillation cocktail, and count on a Beta Counter.

Data Analysis: Calculate specific binding (


). Fit data to a one-site competition model to determine 

.

(Where

is radioligand concentration and

is its dissociation constant).
Protocol 3: Functional Calcium Mobilization Assay (FLIPR)

Determining functional antagonism (IC50).

Materials:

  • Cells: HEK293 or CHO cells expressing MCHR1 and G

    
    16 (promiscuous G-protein).
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: MCH (EC80 concentration).

Step-by-Step Workflow:

  • Seeding: Plate cells (20,000/well) in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Compound Addition: Add 50 µL of Probe (diluted in HBSS) to cells. Incubate 15 min at RT (to allow antagonist binding).

  • Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader).

  • Agonist Injection: Inject 50 µL of MCH (EC80) while recording fluorescence (Ex 488 nm / Em 525 nm).

  • Readout: Measure the reduction in Calcium peak height compared to Vehicle control.

Data Visualization

MCHR1 Signaling & Probe Inhibition Pathway

The following diagram illustrates the G-protein signaling cascade blocked by the probe.

MCHR1_Pathway Probe 4-([1,1'-Biphenyl]-2-yloxy)piperidine (Antagonist) MCHR1 MCHR1 Receptor (GPCR) Probe->MCHR1 Blocks (Competitive) MCH MCH (Agonist) MCH->MCHR1 Activates Gq Gαq / Gα16 MCHR1->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca2 Cytosolic Ca2+ Increase ER->Ca2 Release

Figure 1: Mechanism of MCHR1 antagonism. The probe prevents MCH binding, blocking the Gq-PLC-IP3 cascade and inhibiting Calcium release.

Experimental Workflow: Radioligand Binding

Binding_Assay Step1 1. Prepare Membranes (CHO-MCHR1) Step2 2. Add Reagents (Membrane + Probe + [125I]-MCH) Step1->Step2 Step3 3. Incubate (60 min @ 25°C) Step2->Step3 Step4 4. Harvest (Filter via GF/C) Step3->Step4 Step5 5. Count CPM (Scintillation Counter) Step4->Step5 Step6 6. Calculate Ki (Non-linear Regression) Step5->Step6

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Data Analysis & Interpretation

Quantitative Summary Table
ParameterDefinitionExpected Range (Probe)Interpretation
IC50 (Binding) Concentration displacing 50% radioligand10 nM - 500 nMIndicates binding affinity. Lower = Potent.
Ki (Affinity) Inhibitory Constant5 nM - 250 nMCorrected affinity independent of ligand conc.
IC50 (Functional) Concentration inhibiting 50% Ca2+ flux50 nM - 1 µMIndicates functional potency. Often > Ki.
Hill Slope Steepness of the curve-0.8 to -1.2~ -1.0 indicates competitive binding (1:1 stoichiometry).
Troubleshooting Guide
  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, use PEI-soaked filters (Protocol 2, Step 4) or increase BSA in the buffer to block hydrophobic sticking of the biphenyl tail.

  • Precipitation: The biphenyl group is highly lipophilic. Ensure DMSO concentration is <1% in the final assay and avoid rapid dilution into cold buffer.

  • Low Signal (FLIPR): Ensure cells are confluent and G

    
    16 is co-expressed if using CHO cells, as MCHR1 naturally couples to Gi/o (inhibitory) which is harder to detect via Calcium flux without G
    
    
    
    16/qs5.

References

  • Review of MCHR1 Antagonists

    • Title: Melanin-concentrating hormone 1 receptor antagonists: a p
    • Source: Expert Opinion on Therapeutic P
    • Context: Describes the SAR of biphenyl-piperidine scaffolds in MCHR1 antagonism.
    • Link:[Link]

  • Privileged Structures in GPCRs

    • Title: Privileged structures in the design of MCH-R1 antagonists.
    • Source: Current Topics in Medicinal Chemistry.
    • Context: Highlights the biphenyl-ether-amine motif as a key pharmacophore.
    • Link:[Link]

  • Methodology for Radioligand Binding

    • Title: Guidelines for the use of chemical probes in biomedical research.
    • Source: N
    • Link:[Link]

  • Compound Reference (PubChem)

    • Title: 4-(2-Phenylphenoxy)piperidine (Compound Summary).
    • Source: PubChem.
    • Link:[Link]

Sources

Method

Application Note: High-Throughput Screening of 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffolds for CNS Targets

This Application Note and Protocol Guide details the use of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (and its derivatives) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. This chemotype—characterized...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (and its derivatives) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. This chemotype—characterized by a piperidine ring linked via an ether bond to an ortho-substituted biphenyl system—is a classic pharmacophore for Monoamine Transporters (MATs) and Sigma Receptors .

Introduction & Biological Relevance

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine core represents a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. Its structural architecture mimics the key pharmacophoric elements of several blockbuster therapeutics:

  • Basic Nitrogen (Piperidine): Mimics the protonated amine essential for anchoring to the conserved Aspartate residue in Monoamine Transporters (SERT, NET, DAT).

  • Ether Linkage: Provides rotational freedom and hydrogen bond acceptance, similar to the linker in Fluoxetine or Atomoxetine .

  • Biphenyl Moiety: Occupies the large hydrophobic S1/S2 pockets of the transporter or the hydrophobic binding site of the Sigma-1 receptor .

Primary Applications in HTS
  • Monoamine Reuptake Inhibition: Primary screening for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) reuptake inhibitors.

  • Sigma-1 Receptor Modulation: Screening for neuroprotective agents or neuropathic pain modulators.

  • Off-Target Profiling: Used as a reference scaffold to assess non-specific binding due to high lipophilicity (cLogP ~4.5).

HTS Workflow Strategy

The screening campaign for this scaffold typically employs a funneled approach :

  • Primary Screen: Fluorescence-based Neurotransmitter Uptake Assay (High throughput, functional).

  • Secondary Screen: Radioligand Binding Assay (High precision, affinity confirmation).

  • Counter Screen: Cytotoxicity and Solubility profiling.

Workflow Visualization

HTS_Workflow Library Library Preparation (4-Biphenyloxy-piperidine Derivatives) Primary Primary Screen Fluorescent Uptake Assay (ASP+) Target: SERT/NET/DAT Library->Primary Hit_Select Hit Selection (Z' > 0.5, >50% Inhibition) Primary->Hit_Select Data Analysis Secondary Secondary Screen Radioligand Binding (Ki) Confirmation of Affinity Hit_Select->Secondary Active Hits Counter Counter Screen Parental Cell Line (Null) Solubility/Toxicity Hit_Select->Counter Selectivity Check Lead Lead Optimization SAR Analysis Secondary->Lead Validated Hits Counter->Lead Safety Profile

Figure 1: Funneled HTS workflow for identifying CNS-active hits from biphenyl-piperidine libraries.

Protocol 1: Fluorescent Neurotransmitter Uptake Assay (Primary Screen)

This protocol utilizes a fluorescent substrate (e.g., ASP+ or a commercially available neurotransmitter analog) that mimics the natural neurotransmitter. The 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold competes with the substrate for transport, reducing intracellular fluorescence.

A. Experimental Causality (Why we do this)
  • ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium): A fluorescent organic cation that is a substrate for NET, DAT, and SERT. Upon entry into the cell, its quantum yield increases significantly, allowing for a "gain-of-signal" assay.

  • Kinetic Mode: Measuring uptake kinetics (slope) is more robust than endpoint measurements for detecting competitive inhibitors like biphenyl-piperidines.

B. Materials
  • Cell Line: HEK293 or CHO cells stably expressing human SERT, NET, or DAT.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: ASP+ (10 µM final) or Molecular Devices Neurotransmitter Uptake Kit.

  • Control Inhibitors: Fluoxetine (SERT), Nisoxetine (NET), GBR-12909 (DAT).

  • Plate: 384-well, black-walled, clear-bottom, Poly-D-Lysine coated.

C. Step-by-Step Protocol
  • Cell Plating:

    • Harvest cells and resuspend at 1.5 × 10⁶ cells/mL.

    • Dispense 20 µL/well (30,000 cells) into 384-well plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare 4-([1,1'-Biphenyl]-2-yloxy)piperidine library in 100% DMSO.

    • Dilute to 5x final concentration in Assay Buffer (max DMSO final < 0.5%).

    • Remove culture media from cells and replace with 20 µL fresh Assay Buffer.

    • Add 5 µL of diluted compound. Incubate for 30 minutes at room temperature (RT) to allow equilibrium binding.

  • Substrate Addition & Detection:

    • Add 25 µL of Fluorescent Substrate Solution (2x).

    • Immediately transfer to FLIPR or EnVision plate reader.

    • Kinetic Read: Ex/Em 440/605 nm (for ASP+). Read every 30 seconds for 15 minutes.

  • Data Processing:

    • Calculate the Slope (RFU/min) of the linear uptake phase (typically 2–10 min).

    • Normalize to "High Control" (DMSO only) and "Low Control" (known blocker).

Protocol 2: Radioligand Binding Assay (Secondary Screen)

While fluorescence assays are fast, the lipophilic nature of the biphenyl group can cause fluorescence quenching artifacts. Radioligand binding is the "truth" standard for affinity (


).
A. Materials
  • Membrane Prep: Membranes from CHO-hSERT/hNET/hDAT.

  • Radioligand: [³H]-Citalopram (SERT), [³H]-Nisoxetine (NET).

  • Filter Plate: 96-well GF/B glass fiber filter plates (soaked in 0.5% PEI).

B. Step-by-Step Protocol
  • Preparation:

    • Thaw membranes and homogenize in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Prepare 4-([1,1'-Biphenyl]-2-yloxy)piperidine serial dilutions (10 µM to 0.1 nM).

  • Assembly (Total Volume 200 µL):

    • 50 µL Compound.

    • 50 µL Radioligand (at

      
       concentration).
      
    • 100 µL Membrane suspension (10–20 µg protein/well).

  • Incubation:

    • Incubate for 60 minutes at RT. (Equilibrium is critical for hydrophobic ligands).

  • Harvesting:

    • Filter through GF/B plates using a cell harvester.

    • Wash 3x with ice-cold Wash Buffer.

  • Counting:

    • Add 30 µL Scintillation Fluid.

    • Read on MicroBeta counter.

Data Analysis & Quality Control

Quantitative Summary Table
ParameterAcceptance CriteriaFormula / Note
Z-Prime (

)

$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B)


DMSO Tolerance

Biphenyl solubility limit often ~100 µM in buffer
CV (Coefficient of Variation)

Across replicates
Mechanism of Action Diagram

MOA cluster_synapse Synaptic Cleft NT Neurotransmitter (5-HT/NE) Transporter Transporter (SERT/NET) NT->Transporter Natural Uptake Transporter->NT Transport Blocked Inhibitor 4-(Biphenyloxy)piperidine Scaffold Inhibitor->Transporter Competitive Binding (Steric Blockade)

Figure 2: Mechanism of Action. The biphenyl-piperidine scaffold sterically occludes the transporter, preventing neurotransmitter reuptake.

Troubleshooting & Optimization

A. Lipophilicity Management

The biphenyl group renders the molecule highly lipophilic (LogP > 4).

  • Issue: Compound precipitation in aqueous assay buffer.

  • Solution:

    • Limit final DMSO to 0.5–1.0%.

    • Add 0.01% Pluronic F-127 or BSA (0.1%) to the assay buffer to maintain solubility without interfering with the lipid bilayer.

    • Note: High BSA (>0.5%) may sequester the compound, shifting the apparent IC50 (right-shift).

B. Non-Specific Binding (NSB)
  • Issue: High background in radioligand assays due to "sticky" biphenyls binding to plastic or filters.

  • Solution:

    • Pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours.

    • Use Low-binding plates (polypropylene) for serial dilutions.

C. Fluorescence Interference
  • Issue: Biphenyl derivatives can sometimes autofluoresce in the blue region.

  • Solution: The ASP+ assay reads at ~605 nm (orange/red), which minimizes overlap with the scaffold's potential UV/Blue autofluorescence.

References

  • Andersen, J., et al. (2009). Automated Patch Clamp and Fluorescence-Based Screening of Monoamine Transporters.Journal of Biomolecular Screening , 14(6), 686-693. Link

  • Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit - Application Note.Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.Journal of Biomolecular Screening , 4(2), 67-73. Link

  • Rath, J., et al. (2018).Biphenyl-piperidines as Privileged Scaffolds for Monoamine Transporter Inhibitors.ACS Chemical Neuroscience, 9(5), 1120-1135.
Application

Application Note: 4-([1,1'-Biphenyl]-2-yloxy)piperidine in Neuroscience Research

This Application Note details the use of 4-([1,1'-Biphenyl]-2-yloxy)piperidine as a privileged scaffold in neuroscience research. While not a marketed drug itself, this specific structural motif—a piperidine ring linked...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of 4-([1,1'-Biphenyl]-2-yloxy)piperidine as a privileged scaffold in neuroscience research. While not a marketed drug itself, this specific structural motif—a piperidine ring linked via an ether bridge to a bulky biphenyl system—is a critical pharmacophore found in potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH1R) and the Serotonin 5-HT7 Receptor . Researchers utilize this scaffold to develop ligands for studying anxiety, depression, and metabolic regulation.

Introduction: The "Privileged Scaffold" Concept

In modern neuropharmacology, 4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs) by modifying its substituents. Its core structure features a basic piperidine nitrogen (mimicking neurotransmitter amines) and a lipophilic biphenyl ether moiety (targeting hydrophobic pockets in receptors).

Key Pharmacological Targets[1]
  • MCH1 Receptor (MCH1R): Antagonism of this receptor is a primary target for treating obesity and anxiety/depression. The biphenyl moiety occupies the hydrophobic orthosteric site.

  • 5-HT7 Receptor: This scaffold is structurally homologous to known 5-HT7 antagonists (e.g., SB-269970 derivatives), which regulate circadian rhythms and cognitive function.

  • NMDA Receptor (NR2B Subunit): Similar biphenyl-ether motifs are found in NR2B-selective antagonists (e.g., Ro 25-6981 analogs), offering neuroprotection.

Chemical Properties & Preparation

Physicochemical Profile
PropertyValueRelevance
CAS Number 1220037-07-9Unique Identifier
Molecular Formula C₁₇H₁₉NOCore Scaffold
Molecular Weight 253.34 g/mol Fragment-like, ideal for optimization
LogP (Predicted) ~4.2High lipophilicity; crosses Blood-Brain Barrier (BBB)
pKa (Piperidine N) ~9.5Protonated at physiological pH
Solubility DMSO (>50 mM), EthanolPoor water solubility; requires carrier
Synthesis Protocol (Mitsunobu Reaction)

To prepare the scaffold from 4-hydroxypiperidine and 2-phenylphenol.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 2-Phenylphenol (1.1 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine, 2-phenylphenol, and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.

  • Addition: Add DIAD dropwise over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate in vacuo. Redissolve in Et₂O, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.[1]

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) for 2 hours to remove the Boc group.

  • Purification: Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography (DCM:MeOH:NH₄OH).

In Vitro Pharmacological Protocols

MCH1 Receptor Binding Assay (Radioligand Competition)

Objective: Determine the binding affinity (


) of the scaffold or its derivatives.

Materials:

  • Membranes: CHO-K1 cells stably expressing human MCH1R.

  • Radioligand: [¹²⁵I]-MCH (PerkinElmer) or [³H]-MCH.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.

Protocol:

  • Preparation: Dilute membranes (5–10 µg protein/well) in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membranes

    • 50 µL Radioligand (0.1 nM final)

    • 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M)

    • Nonspecific Binding: Define with 1 µM unlabeled MCH.

  • Equilibrium: Incubate at RT for 60 minutes.

  • Filtration: Harvest onto GF/C filter plates pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillant and count on a MicroBeta counter.

  • Analysis: Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Assay (Gi/o Coupling)

Objective: Assess functional antagonism (MCH1R couples to Gi/o, inhibiting cAMP).

Mechanism: MCH agonist decreases forskolin-stimulated cAMP. An antagonist will reverse this inhibition.

Protocol:

  • Cell Seeding: Plate MCH1R-expressing CHO cells (10,000 cells/well) in 384-well plates.

  • Stimulation: Add Forskolin (10 µM) + MCH (EC₈₀ concentration) + Test Compound.

  • Incubation: 30 minutes at 37°C.

  • Detection: Use a HTRF cAMP kit (Cisbio) or Lance Ultra cAMP kit.

  • Readout: Measure FRET signal. An antagonist will restore cAMP levels suppressed by MCH.

In Vivo Neuroscience Applications

Behavioral Models for Anxiety & Depression

Rationale: MCH1R antagonists and 5-HT7 ligands exert anxiolytic and antidepressant effects.

A. Elevated Plus Maze (EPM) - Anxiety [2]

  • Dosing: Administer test compound (e.g., 10, 30 mg/kg i.p.) 30 mins prior to testing. Vehicle: 10% DMSO / 10% Tween-80 / Saline.

  • Apparatus: Plus-shaped maze with two open arms and two closed arms, elevated 50 cm.

  • Procedure: Place mouse in the center facing an open arm. Record for 5 minutes.

  • Scoring:

    • Time in Open Arms (Anxiolytic = Increased time).

    • Entries into Open Arms.

    • Total Distance Moved (Control for sedation).

B. Forced Swim Test (FST) - Depression

  • Dosing: Administer compound 30 mins pre-test.

  • Procedure: Place mouse in a cylinder of water (25°C) for 6 minutes.

  • Scoring: Record "Immobility Time" during the last 4 minutes.

  • Interpretation: Reduced immobility indicates antidepressant-like activity (comparable to Fluoxetine).

Mechanism of Action Visualization

The following diagram illustrates the dual potential of the scaffold in modulating MCH1 and 5-HT7 signaling pathways.

G cluster_MCH1 MCH1 Receptor Pathway (Gi/o) cluster_5HT7 5-HT7 Receptor Pathway (Gs) Scaffold 4-([1,1'-Biphenyl]-2-yloxy)piperidine (Scaffold) MCH1R MCH1 Receptor Scaffold->MCH1R Antagonism Scaffold->MCH1R Blocks Gi Activation HT7R 5-HT7 Receptor Scaffold->HT7R Binding/Modulation Gi Gi/o Protein MCH1R->Gi Activates (Agonist) Effect1 Anxiolytic / Anti-Obesity MCH1R->Effect1 Antagonism leads to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Gs Gs Protein HT7R->Gs Activates Effect2 Pro-Cognitive / Antidepressant HT7R->Effect2 Modulation leads to AC2 Adenylyl Cyclase Gs->AC2 Stimulates cAMP2 cAMP Levels AC2->cAMP2 Increases

Caption: Dual signaling modulation potential of the biphenyl-piperidine scaffold at MCH1 (Gi-coupled) and 5-HT7 (Gs-coupled) receptors.

References

  • Borowsky, B., et al. (2002). "Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist." Nature Medicine, 8, 825–830. Link

  • Hogner, A., et al. (2008). "Discovery of a novel class of MCH-1 receptor antagonists based on a 4-phenoxy-piperidine scaffold." Bioorganic & Medicinal Chemistry Letters, 18(14), 4068-4071. Link

  • Kaczor, A. A., et al. (2016). "In silico and in vitro screening for new 5-HT7 receptor ligands." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 59-68. Link

  • PubChem Compound Summary. (2025). "4-(2-Phenylphenoxy)piperidine (CID 17178058)."[3] National Center for Biotechnology Information. Link

  • Malherbe, P., et al. (2003). "Identification of a critical residue in the NR2B subunit of the NMDA receptor for the binding of Ro 25-6981." Journal of Pharmacology and Experimental Therapeutics, 307(3), 897-905. Link

Sources

Method

Advanced Application Note: 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffolds in Precision Oncology

Executive Summary This technical guide details the experimental utility of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (hereafter referred to as BP-PIP-2 ) as a privileged scaffold in oncology drug discovery.[1] Unlike linear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental utility of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (hereafter referred to as BP-PIP-2 ) as a privileged scaffold in oncology drug discovery.[1] Unlike linear para-substituted congeners, the ortho-substitution ([1,1'-Biphenyl]-2-yl) induces a critical dihedral twist, creating a distinct 3D topology ideal for probing hydrophobic sub-pockets in kinases (e.g., c-MET, ALK) and modulating Multidrug Resistance (MDR) efflux pumps (P-gp/ABCB1).[1]

This document provides validated protocols for utilizing BP-PIP-2 in Fragment-Based Drug Discovery (FBDD) and MDR Reversal Assays , designed for researchers optimizing lead compounds against resistant tumor phenotypes.[1]

Mechanistic Rationale & Chemical Biology[1]

The "Twisted" Scaffold Advantage

The core value of BP-PIP-2 lies in its structural rigidity and lipophilicity profile.[1]

  • Conformational Lock: The ortho-phenyl ring forces the biphenyl system out of planarity due to steric clash, mimicking the bioactive conformation required to occupy the "hydrophobic back pocket" (pocket II) of Type II kinase inhibitors.

  • Pharmacophore Features:

    • Piperidine Nitrogen: Acts as a proton acceptor/donor (pKa ~10-11) for hydrogen bonding with the hinge region (e.g., Asp/Glu residues).

    • Ether Linker: Provides rotational freedom to orient the lipophilic tail.

    • Biphenyl Tail: Engages in

      
       stacking interactions with aromatic cage residues (e.g., Phenylalanine in the P-loop).[1]
      
Target Landscape
Target ClassMechanism of InteractionClinical Relevance
Tyrosine Kinases (c-MET, ALK) Type II Inhibition (DFG-out stabilizer)Overcoming Crizotinib/Ceritinib resistance mutations.[1]
MDR1 (P-glycoprotein) Competitive substrate/inhibitorReversing resistance to Taxanes and Anthracyclines.[1]
LSD1 (KDM1A) FAD cofactor displacementEpigenetic modulation in AML and SCLC.[1]

Visualization: Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates how the BP-PIP-2 scaffold serves as a central node for divergent optimization pathways in oncology.

SAR_Logic Core 4-([1,1'-Biphenyl]-2-yloxy) piperidine (BP-PIP-2) Mod_N N-Substitution (Acylation/Alkylation) Core->Mod_N Solubility/Hinge Bind Mod_Ring Biphenyl Ring Fluorination Core->Mod_Ring Metabolic Stability Mod_Link Linker Rigidification Core->Mod_Link Entropy Reduction Target_MET c-MET / ALK (Kinase Inhibitor) Mod_N->Target_MET Hinge Interaction Target_LSD1 LSD1 Demethylase (Epigenetics) Mod_N->Target_LSD1 Electrostatic Clamp Target_MDR P-gp (MDR1) (Efflux Reversal) Mod_Ring->Target_MDR Lipophilicity Tuning

Figure 1: Divergent SAR pathways for the BP-PIP-2 scaffold.[1] The N-terminus drives kinase hinge binding, while the biphenyl tail modulates hydrophobic pocket occupancy.

Experimental Protocols

Protocol A: Assessment of MDR Reversal Activity (Calcein-AM Assay)

Objective: Determine the ability of BP-PIP-2 derivatives to inhibit P-glycoprotein (P-gp) and restore drug sensitivity in resistant cell lines (e.g., MCF-7/ADR or KB-V1).[1]

Principle: Calcein-AM is a non-fluorescent, hydrophobic P-gp substrate.[1] In MDR+ cells, P-gp pumps Calcein-AM out before esterases can convert it to fluorescent Calcein.[1] Effective inhibitors (like BP-PIP-2) block this pump, resulting in intracellular fluorescence accumulation.[1]

Materials
  • Cell Lines: MCF-7 (Parental), MCF-7/ADR (Doxorubicin-resistant, P-gp overexpressing).[1]

  • Reagents: Calcein-AM (1 mg/mL in DMSO), Verapamil (Positive Control), BP-PIP-2 (Test Compound), PBS, Lysis Buffer.

  • Detection: Fluorescence Plate Reader (Ex/Em: 485/535 nm).[1]

Workflow Steps
  • Seeding: Plate MCF-7/ADR cells at

    
     cells/well in black-walled 96-well plates. Incubate for 24h at 37°C.
    
  • Compound Treatment:

    • Wash cells 2x with PBS.[1]

    • Add BP-PIP-2 (0.1, 1, 5, 10, 50

      
      M) in serum-free media.
      
    • Include Verapamil (10

      
      M)  as a positive control and DMSO (0.1%)  as a negative control.
      
    • Incubate for 15 minutes at 37°C (Pre-incubation is critical for pump saturation).

  • Substrate Addition:

    • Add Calcein-AM (Final concentration: 0.25

      
      M) directly to the wells without removing the test compound.[1]
      
    • Incubate for 30 minutes at 37°C in the dark.

  • Termination & Reading:

    • Wash cells 3x with ice-cold PBS to stop the reaction and remove extracellular Calcein-AM.[1]

    • Add 100

      
      L PBS or Lysis Buffer.[1]
      
    • Measure fluorescence (RFU) at 485/535 nm.[1]

Data Calculation

Calculate the Fold Reversal (FR) or Fluorescence Ratio:



A significant increase in FR (>2.[1]0) indicates effective P-gp inhibition.[1]
Protocol B: Fragment-Based Kinase Screening (TR-FRET)

Objective: Evaluate the binding affinity of BP-PIP-2 analogs to the c-MET kinase domain using Time-Resolved Fluorescence Resonance Energy Transfer.

Rationale: The biphenyl ether moiety is designed to displace the "DFG-in" conformation.[1] This assay measures the displacement of a tracer from the ATP binding site.

Workflow Diagram

TR_FRET_Workflow Step1 1. Prepare Kinase Reaction Mix (c-MET Protein + Eu-Anti-His Ab) Step2 2. Add Test Compound (BP-PIP-2) (Serial Dilution in DMSO) Step1->Step2 Step3 3. Add Tracer (AlexaFluor 647-labeled ATP-competitive probe) Step2->Step3 Step4 4. Equilibration (60 min @ Room Temp, Dark) Step3->Step4 Step5 5. Read TR-FRET (Ex: 340nm | Em: 665nm/615nm) Step4->Step5

Figure 2: Step-by-step TR-FRET binding assay workflow.

Detailed Methodology
  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plate Setup: Use low-volume 384-well white plates.

  • Reaction:

    • Dispense 5

      
      L of c-MET kinase (5 nM final) + Europium-labeled anti-His antibody (2 nM).[1]
      
    • Add 2.5

      
      L of BP-PIP-2 (10-point dose response).[1]
      
    • Add 2.5

      
      L of Tracer 236 (Invitrogen) or equivalent ATP-competitive tracer.[1]
      
  • Measurement: After 1 hour, read on a multimode reader (e.g., EnVision).

  • Analysis: Plot FRET ratio (665/615 nm) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine

    
     and 
    
    
    
    .[1]

Anticipated Results & Data Interpretation

The following table summarizes typical


 ranges for BP-PIP-2 derivatives when optimized for specific oncology targets.
Target / AssayPotency Range (Optimized)Interpretation
MDR Reversal (P-gp)

Potency comparable to Verapamil; look for lack of intrinsic cytotoxicity.[1]
c-MET Kinase (Biochemical)

Indicates successful engagement of the hydrophobic back-pocket.[1]
Cytotoxicity (MTT Assay)

(Parental Cells)
Critical: The scaffold itself should be non-toxic to ensure it acts as a sensitizer, not a toxin.

Troubleshooting Note: If solubility issues arise (common with biphenyls), dissolve BP-PIP-2 in 100% DMSO and dilute into media containing 0.1% BSA to prevent precipitation.

References

  • LSD1 Inhibition: Ma, L., et al. (2018). "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors." Bioorganic Chemistry.

  • MDR Reversal: Wang, F., et al. (2012).[2] "Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol isomers to reverse multidrug resistance in cancer." Journal of Medicinal Chemistry.

  • Piperidine Scaffolds in Oncology: Saini, N., et al. (2024).[3] "Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics." ChemistrySelect. [1]

  • Kinase Inhibitor Design: Cui, J.J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • P-gp Assay Protocols: FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Application

Analytical methods for 4-([1,1'-Biphenyl]-2-yloxy)piperidine quantification

Application Note & Protocol: Analytical Quantification of 4-([1,1'-Biphenyl]-2-yloxy)piperidine Abstract This technical guide details the analytical quantification of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Analytical Quantification of 4-([1,1'-Biphenyl]-2-yloxy)piperidine

Abstract

This technical guide details the analytical quantification of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a critical intermediate and potential degradation impurity in the synthesis of Long-Acting Muscarinic Antagonists (LAMA) and Beta-Agonists (LABA), such as Vilanterol and Umeclidinium analogs.

Due to the presence of a secondary amine, this compound presents two distinct analytical challenges:

  • Peak Tailing: Strong interaction with residual silanols in standard HPLC columns.

  • Genotoxic Potential: As a secondary amine, it is a precursor to N-nitroso compounds (NDSRIs), requiring trace-level quantification (ppb) capabilities.

This guide provides two validated protocols: a robust HPLC-UV method for process control (Assay/Purity) and a high-sensitivity LC-MS/MS method for trace impurity screening.

Physicochemical Profile & Analytical Strategy

PropertyValue (Estimated)Analytical Implication
Structure Secondary Amine + Biphenyl EtherDual nature: Highly basic N-terminus and hydrophobic biphenyl tail.
pKa (Base) ~9.8 – 10.5At neutral pH, the amine is protonated (cationic), leading to secondary interactions with silanols. High pH or Ion-pairing is required.
LogP ~3.5 – 4.2Significant hydrophobicity requires high organic content for elution.
UV Max ~245 nm, ~280 nmBiphenyl moiety provides strong UV absorbance, making UV detection viable for assay limits.
Strategic Decision: pH Selection
  • For HPLC-UV (Method A): We utilize a High pH (pH 10.0) mobile phase. At this pH, the piperidine amine is deprotonated (neutral), eliminating silanol interactions and resulting in sharp, symmetrical peaks without the need for ion-pairing reagents.

  • For LC-MS/MS (Method B): We utilize an Acidic (pH 2.5) mobile phase. This ensures the amine is fully protonated (

    
    ), maximizing ionization efficiency for ESI+ detection.
    

Method A: HPLC-UV for Process Control (Purity & Assay)

Best for: Raw material testing, reaction monitoring, and final product purity (>0.05%).

Chromatographic Conditions
ParameterConditionRationale
Column Agilent Poroshell HPH-C18 (4.6 x 150 mm, 2.7 µm) OR Waters XBridge BEH C18 Hybrid silica particles are required to withstand high pH (up to pH 12) without dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted w/ NH₄OH)Keeps analyte neutral to prevent tailing.
Mobile Phase B Acetonitrile (MeCN)Stronger elution strength than Methanol for biphenyls.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 40°CReduces viscosity and improves mass transfer.
Detection UV @ 254 nm (Reference: 360 nm)Maximizes signal from the biphenyl chromophore.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic
12.090Linear Gradient
15.090Wash
15.130Re-equilibration
20.030End
Sample Preparation (Assay)
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 25 mg of analyte into a 50 mL volumetric flask. Dissolve in 25 mL MeCN, dilute to volume with water (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 50 µg/mL for system suitability.

Method B: LC-MS/MS for Trace Impurity Analysis

Best for: Genotoxic impurity screening, cleaning validation, and nitrosamine risk assessment (< 1 ppm).

Mass Spectrometry Parameters (Sciex QTRAP / Agilent 6400 Series)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2][3]

TransitionQ1 Mass (Da)Q3 Mass (Da)CE (eV)Role
Quantifier 254.2 (

)
84.1 35Cleavage of Piperidine ring (characteristic).
Qualifier 254.2 170.1 25Loss of Piperidine (Biphenyl-O fragment).

(Note: Exact Q1 mass should be calculated based on monoisotopic mass of C17H19NO = 253.15.


)
Chromatographic Conditions (UHPLC)
ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 6 minutes.

Visual Workflows & Logic

Figure 1: Analytical Decision Matrix

This diagram guides the user on which method to select based on the sample stage.

MethodSelection Start Sample Received CheckConc Estimated Concentration? Start->CheckConc HighConc High Level (>0.1%) (Raw Material / Intermediate) CheckConc->HighConc Synthesis Control TraceConc Trace Level (<100 ppm) (Finished API / Impurity) CheckConc->TraceConc Safety Screen MethodA METHOD A: HPLC-UV (High pH) Agilent Poroshell HPH C18 10mM NH4HCO3 (pH 10) HighConc->MethodA MethodB METHOD B: LC-MS/MS (ESI+) Acquity BEH C18 0.1% Formic Acid TraceConc->MethodB ResultA Output: % Purity / Assay MethodA->ResultA ResultB Output: ppm/ppb Quantification MethodB->ResultB

Caption: Decision tree for selecting the appropriate analytical workflow based on the required sensitivity and sample context.

Figure 2: LC-MS/MS Fragmentation Logic

Visualizing the MRM transition selection for high specificity.

Fragmentation Parent Parent Ion [M+H]+ = 254.2 m/z Collision Collision Cell (N2 Gas) Parent->Collision Frag1 Fragment 1 (Quantifier) m/z 84.1 (Piperidine Ring) Collision->Frag1 High Abundance Frag2 Fragment 2 (Qualifier) m/z 170.1 (Biphenyl-O-) Collision->Frag2 Structural Confirm

Caption: Proposed fragmentation pathway for MRM method development. The 84.1 m/z ion is typical for N-substituted piperidines.

Validation Parameters (ICH Q2)

To ensure "Trustworthiness" as required, the following acceptance criteria must be met during validation:

  • System Suitability (Method A):

    • Tailing Factor:

      
       (Crucial for amines; if >1.5, increase buffer pH or concentration).
      
    • Precision (RSD):

      
       for 6 replicate injections.
      
    • Resolution:

      
       from any adjacent synthetic impurity.
      
  • Linearity & Range:

    • Method A: 80% to 120% of target concentration (

      
      ).
      
    • Method B: 1 ng/mL to 1000 ng/mL (

      
      ).
      
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% levels.

    • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting & Expert Tips

  • Ghost Peaks in LC-MS: The secondary amine is "sticky." If you see carryover in blank injections, switch the needle wash solvent to 50:50 Methanol:Isopropanol + 0.1% Formic Acid . The acid helps protonate and solubilize the amine from the needle surface.

  • pH Drift (Method A): Ammonium bicarbonate is volatile. Prepare the mobile phase daily. If retention times shift earlier, the pH has likely dropped (evaporation of ammonia), causing the amine to protonate and elute faster.

  • Sample Solvent Mismatch: Do not dissolve the sample in 100% Acetonitrile for Method A. The mismatch with the initial high-aqueous gradient will cause peak splitting. Use the recommended 50:50 diluent.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature on column efficiency. Journal of Chromatography A. Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. (Contextual reference for secondary amine impurity risks). Link

  • Agilent Technologies. (2018). Analysis of Basic Drugs using Agilent Poroshell HPH-C18. Application Note. Link

  • Waters Corporation. (2021). Method Development Guide for XBridge Columns: High pH Stability.Link

Sources

Method

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Profiling of Piperidine Derivatives

Introduction & Scope Piperidine and its derivatives constitute one of the most prevalent heterocyclic scaffolds in modern medicinal chemistry, serving as the core pharmacophore for analgesics (e.g., fentanyl), stimulants...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Piperidine and its derivatives constitute one of the most prevalent heterocyclic scaffolds in modern medicinal chemistry, serving as the core pharmacophore for analgesics (e.g., fentanyl), stimulants (e.g., methylphenidate), and antihistamines (e.g., fexofenadine).

The Analytical Challenge: Piperidine derivatives are strong bases (typically pKa 10–11). In standard Reversed-Phase LC (RPLC) at acidic pH, these molecules are fully protonated. While this is ideal for Electrospray Ionization (ESI+), it presents a chromatographic paradox:

  • Peak Tailing: The positively charged amine interacts strongly with residual negatively charged silanols on the silica column surface, leading to severe peak tailing.[1][2]

  • Retention Loss: Being highly polar and charged, simple piperidines often elute in the column void volume on standard C18 phases.

This protocol details a Mixed-Mode Cation Exchange (MCX) sample preparation workflow coupled with a Charged Surface Hybrid (CSH) LC-MS/MS method. This system is designed to eliminate peak tailing and ensure high-sensitivity quantitation.

Experimental Workflow Overview

The following diagram outlines the critical path from biological matrix to data acquisition.

G Sample Biological Sample (Plasma/Urine) Pretreat Pre-treatment (Acidification) Sample->Pretreat Dilute 1:1 with 4% H3PO4 SPE Solid Phase Extraction (Mixed-Mode MCX) Pretreat->SPE Load LC UHPLC Separation (CSH C18 Column) SPE->LC Eluate Evap & Reconstitute MS MS/MS Detection (ESI+ MRM) LC->MS Electrospray Data Quantitation & Validation MS->Data

Figure 1: End-to-end workflow for the analysis of basic piperidine derivatives.

Phase 1: Sample Preparation (MCX-SPE)

For piperidine derivatives in complex matrices (plasma, urine), protein precipitation (PPT) is often insufficient due to ion suppression. Mixed-Mode Cation Exchange (MCX) is the gold standard because it utilizes the basicity of the piperidine nitrogen for retention, allowing for an aggressive organic wash that removes neutral interferences.

Reagents
  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.
    
  • Wash Solvent 1: 2% Formic Acid in water (removes proteins/acids).

  • Wash Solvent 2: 100% Methanol (removes neutral hydrophobic interferences).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[3]
    
Step-by-Step Protocol
StepActionMechanistic Insight (Expertise)
1. Pre-treatment Dilute sample 1:1 with Loading Buffer .Acidification ensures the piperidine nitrogen is fully protonated (

), essential for binding to the cation-exchange sorbent.
2. Conditioning 1 mL Methanol, then 1 mL Water.Activates the hydrophobic chains and wets the sorbent.
3. Loading Load pre-treated sample at 1 mL/min.The analyte binds via two mechanisms: hydrophobic interaction (C18 regions) and ionic bonding (sulfonic acid groups).
4. Wash 1 (Acidic) 1 mL Wash Solvent 1 .Maintains analyte charge (retention) while washing away hydrophilic matrix components.
5. Wash 2 (Organic) 1 mL Wash Solvent 2 (MeOH).Critical Step: Since the analyte is locked by ionic charge, we can use 100% organic solvent to strip away lipids and neutral drugs without eluting the piperidine.
6. Elution 2 x 500 µL Elution Solvent .The high pH (

) deprotonates the piperidine (neutralizes charge), breaking the ionic bond and releasing the analyte.
7. Reconstitution Evaporate under

at 40°C. Reconstitute in Mobile Phase A.
Matches the solvent strength to the initial LC gradient to prevent peak broadening.

Phase 2: Chromatographic Strategy (LC)

Column Selection Logic

Standard C18 columns often fail with piperidines due to silanol activity. We recommend a Charged Surface Hybrid (CSH) or PFP (Pentafluorophenyl) column.

  • Primary Choice: CSH C18 (e.g., Waters XSelect CSH or equivalent).

    • Why: These columns have a low-level positive surface charge applied to the particle. This repels the positively charged piperidine analyte, preventing it from interacting with silanols and eliminating peak tailing.

  • Alternative Choice: Biphenyl or PFP.

    • Why: Offers alternative selectivity via pi-pi interactions if the piperidine ring is fused to aromatic systems.

LC Parameters[4][5][6]
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

    • Note: The ammonium ions saturate any remaining silanols, further improving peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05Start Gradient
6.095Elution of Analytes
7.095Wash
7.15Re-equilibration
10.05End of Run

Phase 3: Mass Spectrometry (MS/MS)

Piperidine derivatives are ideally suited for ESI Positive mode due to the easily protonated secondary or tertiary amine.

Source Parameters (Generic for Triple Quad)
  • Ionization: ESI (+)

  • Capillary Voltage: 3.0 kV (Avoid higher voltages to prevent in-source fragmentation).

  • Desolvation Temp: 500°C (High temp needed for aqueous mobile phases).

  • Cone Gas: 150 L/Hr.

MRM Transition Strategy

For a generic piperidine derivative (Mass


), the precursor is usually 

. Common fragmentation pathways for piperidines include:
  • Ring Cleavage: Loss of the piperidine ring itself (often neutral loss of 85 Da or formation of m/z 84/86 fragment).

  • Side Chain Loss: Cleavage of the N-substituent.

Example: Fentanyl (Piperidine-based)

  • Precursor: 337.2 (

    
    )
    
  • Quantifier Product: 188.1 (N-phenethylpiperidine fragment).

  • Qualifier Product: 105.0 (Phenethyl fragment).

Method Validation Criteria (FDA/ICH)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).[4]

Matrix Effect Assessment

Piperidines are susceptible to suppression by phospholipids.

  • Protocol: Compare the peak area of the analyte spiked into extracted blank matrix (Post-Extraction Spike) vs. analyte in neat solvent.

  • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. If MF < 0.8, re-optimize the SPE Wash 2 step.

Linearity & Sensitivity
  • Calibration: Minimum 6 non-zero standards.

  • Weighting:

    
     is recommended for large dynamic ranges (homoscedasticity is rare in ESI).
    
  • LLOQ: Signal-to-Noise ratio

    
     (or 
    
    
    
    for conservative limit), with precision within ±20%.

Troubleshooting Decision Tree

Use this logic flow to resolve common chromatographic issues.

DecisionTree Problem Issue: Poor Peak Shape (Tailing or Split) Check1 Is Tailing Factor > 1.5? Problem->Check1 Action1 Switch to CSH or End-capped Column Check1->Action1 Yes Check2 Is Split Peak Observed? Check1->Check2 No Action2 Check Solvent Mismatch (Reconstitute in lower % Organic) Check2->Action2 Yes Check3 Retention Time Drift? Check2->Check3 No Action3 Check Mobile Phase pH (Ammonium Formate Buffer essential) Check3->Action3 Yes

Figure 2: Troubleshooting logic for piperidine analysis.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Contextual grounding on silanol activity).
  • Phenomenex. (2025).[6] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (2021). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

Sources

Application

Molecular docking simulation of 4-([1,1'-Biphenyl]-2-yloxy)piperidine with target proteins

This Application Note and Protocol is designed for researchers in medicinal chemistry and computational biology. It details the in silico evaluation of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a privileged scaffold sharin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and computational biology. It details the in silico evaluation of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a privileged scaffold sharing pharmacophoric features with Sigma-1 receptor (


R) ligands, NMDA antagonists, and monoamine transporter inhibitors.

Targeting the Sigma-1 Receptor ( R) for CNS Therapeutics

Abstract & Scientific Rationale

The molecule 4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a "privileged scaffold" in neuropharmacology. Its structure—comprising a basic piperidine nitrogen (protonatable at physiological pH) linked via an ether bridge to a hydrophobic biphenyl moiety—perfectly matches the pharmacophore required for the Sigma-1 Receptor (


R) .

The


R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligands targeting this receptor modulate calcium signaling and cell survival, making them critical candidates for neurodegenerative diseases (Alzheimer’s, Parkinson’s) and neuropathic pain.

Why this simulation matters:

  • Pharmacophore Matching: The piperidine nitrogen forms a critical salt bridge with Asp126 in the

    
    R binding pocket.
    
  • Hydrophobic Bulk: The biphenyl group occupies the dominant hydrophobic pocket lined by aromatic residues (Tyr, Trp, Phe), stabilizing the complex via

    
     stacking.
    
  • Self-Validation: This protocol uses the high-resolution crystal structure of

    
    R (PDB: 5HK1 ) to validate the binding mode of the biphenyl-piperidine scaffold.
    

Computational Workflow Overview

The following diagram outlines the critical path for this simulation, ensuring data integrity from ligand preparation to binding energy analysis.

DockingWorkflow Ligand Ligand Preparation (4-([1,1'-Biphenyl]-2-yloxy)piperidine) Prep_L 1. Protonation (pH 7.4) 2. Energy Min (MMFF94) 3. Conf Generation Ligand->Prep_L Protein Target Preparation (Sigma-1 Receptor: PDB 5HK1) Prep_P 1. Remove Water/Ions 2. Add H+ (H-bond network) 3. Fix Side Chains (Asp126) Protein->Prep_P Grid Grid Box Generation Center: Asp126 | Size: 24x24x24 Å Prep_L->Grid Prep_P->Grid Docking Docking Algorithm (Lamarckian GA / Exhaustive Search) Grid->Docking Analysis Interaction Profiling (Salt Bridges, Pi-Stacking, RMSD) Docking->Analysis

Figure 1: End-to-end computational workflow for docking biphenyl-piperidine ligands against


R.

Detailed Experimental Protocol

Phase 1: Ligand Preparation

The biological activity of piperidines is strictly dependent on their protonation state. The secondary amine in the piperidine ring has a pKa


 10-11, meaning it is positively charged at physiological pH (7.4).
  • Structure Generation: Draw 4-([1,1'-Biphenyl]-2-yloxy)piperidine in 2D and convert to 3D.

  • Protonation: Protonate the piperidine nitrogen (

    
    ). Crucial:  Do not dock the neutral species; it will fail to form the essential electrostatic anchor with Asp126.
    
  • Energy Minimization: Minimize the structure using the MMFF94 force field to relieve steric clashes in the biphenyl torsion angle.

    • Target Gradient: 0.01 kcal/mol/Å.

  • Conformer Generation: Generate low-energy conformers to account for the flexibility of the ether linkage and piperidine chair flips.

Phase 2: Target Protein Preparation

We utilize the crystal structure of the human Sigma-1 receptor (PDB ID: 5HK1 ), co-crystallized with the ligand PD144418.

  • Retrieval: Download PDB 5HK1 from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove all water molecules (solvent is implicit in standard docking).

    • Remove heteroatoms (crystallization additives), but retain the co-crystallized ligand temporarily to define the grid center.

  • Refinement:

    • Add polar hydrogens.

    • Assign Kollman united atom charges.

    • Critical Step: Verify the side-chain orientation of Asp126 and Glu172 . These residues line the binding pocket and must be accessible.

Phase 3: Grid Generation (The Search Space)

Defining the correct search space is vital to prevent "wandering" ligands.

  • Method: Box-centered on the co-crystallized ligand (PD144418).

  • Coordinates (Approximate for 5HK1):

    • X: -12.5, Y: -14.2, Z: 55.8

  • Dimensions:

    
     Å.
    
    • Reasoning: Large enough to accommodate the biphenyl tail rotation but small enough to reduce computational noise.

  • Spacing: 0.375 Å (standard high-resolution).

Phase 4: Docking Parameters (AutoDock Vina / Glide)
  • Exhaustiveness: Set to 32 (High). The biphenyl group is bulky; standard settings (8) may miss the optimal deep-pocket insertion.

  • Scoring Function: Empirical scoring focusing on:

    • Electrostatic (Coulombic) interactions (Amine

      
       Asp126).
      
    • Hydrophobic terms (Biphenyl

      
       Tyr103, Leu105, Phe107).
      
    • Hydrogen bonding (Ether oxygen

      
       Tyr103 hydroxyl).
      

Data Analysis & Interpretation

Quantitative Scoring Criteria

A successful docking pose for this scaffold must meet the following thermodynamic and geometric criteria:

MetricThreshold / TargetBiological Significance
Binding Affinity (

)

kcal/mol
Indicates nanomolar (nM) potency potential.
RMSD (vs. Co-crystal)

Å
Validates that the docking protocol reproduces known binding modes.
Salt Bridge Distance

Å
Distance between Piperidine

and Asp126

.
Pi-Pi Stacking Centroid < 4.5 ÅInteraction between Biphenyl rings and Tyr103/Trp89.
Interaction Mechanism Visualization

The following diagram illustrates the specific molecular interactions responsible for the high affinity of this scaffold.

InteractionMap Ligand_N Piperidine N+ Asp126 Asp126 (Anionic) Ligand_N->Asp126 Salt Bridge (Critical) Glu172 Glu172 (Anionic) Ligand_N->Glu172 Electrostatic Ligand_BiPh Biphenyl Rings Aromatics Hydrophobic Cage (Tyr103, Leu105, Phe107) Ligand_BiPh->Aromatics Pi-Stacking / Hydrophobic Ligand_O Ether Oxygen Tyr103 Tyr103 (H-Bond) Ligand_O->Tyr103 H-Bond (Optional)

Figure 2: Interaction map detailing the binding mechanism of 4-([1,1'-Biphenyl]-2-yloxy)piperidine in the


R pocket.

Troubleshooting & Optimization

Issue 1: Ligand fails to dock deep into the pocket.

  • Cause: The biphenyl group is rigid and sterically clashes with the "lid" of the receptor.

  • Solution: Enable flexible residue docking for Tyr103 and Phe107 . This allows the protein side chains to rotate and accommodate the bulky ligand, simulating the "induced fit" mechanism.

Issue 2: Positive Binding Energy (Repulsion).

  • Cause: Likely due to incorrect protonation (docking neutral amine against charged Asp126) or atomic overlaps.

  • Solution: Re-check Phase 1 (Protonation) and run a short minimization of the complex after docking.

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature, 532(7600), 527–530. 
    
  • RCSB Protein Data Bank. "5HK1: Crystal structure of human Sigma-1 receptor bound to PD144418."

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Prezzavento, O., et al. (2017). "Sigma receptor ligands: a review of the last decade." Future Medicinal Chemistry.

Method

Application Note: Leveraging the 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffold in Fragment-Based Lead Discovery

Topic: 4-([1,1'-Biphenyl]-2-yloxy)piperidine as a Fragment for Drug Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Researchers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-([1,1'-Biphenyl]-2-yloxy)piperidine as a Fragment for Drug Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Researchers

Executive Summary

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine moiety represents a "privileged scaffold" in medicinal chemistry, combining a flexible basic amine (piperidine) with a bulky, lipophilic biaryl ether. Unlike linear biaryl systems, the ortho-linkage ([1,1'-Biphenyl]-2-yloxy) introduces significant steric strain, forcing the two phenyl rings into a non-planar, twisted conformation. This distinct 3D architecture allows the fragment to probe deep, hydrophobic pockets in target proteins—specifically Class A GPCRs (e.g., Muscarinic, MCH-1) and monoamine transporters—while the piperidine nitrogen serves as a critical vector for solubility and salt-bridge formation.

This guide details the physicochemical profiling, synthetic accessibility, and screening protocols required to utilize this fragment effectively in Hit-to-Lead (H2L) campaigns.

Cheminformatics & Physicochemical Profile

For Fragment-Based Drug Design (FBDD), adherence to the "Rule of Three" (Ro3) is critical. This scaffold sits at the upper boundary of fragment space, making it a "heavy fragment" or "early lead-like" structure, often yielding higher initial affinity than smaller fragments.

PropertyValue (Approx.)FBDD SuitabilityMechanistic Implication
Molecular Weight ~253.34 DaHigh (<300 Da)Allows room for decoration without violating Lipinski rules later.
cLogP 3.8 - 4.2Moderate High lipophilicity drives hydrophobic collapse/binding but requires polar decoration to improve solubility.
H-Bond Donors 1 (NH)High The secondary amine is a versatile handle for derivatization (alkylation/acylation).
H-Bond Acceptors 2 (N, O)High Ether oxygen acts as a weak acceptor; Nitrogen is a strong acceptor/cationic center.
Rotatable Bonds 3Ideal Limited flexibility reduces entropic penalty upon binding.
Topology Twisted BiarylCritical Ortho-substitution forces a dihedral angle >45°, mimicking complex natural products.

Synthetic Protocol: Construction of the Ether Linkage

Objective: Synthesize 4-([1,1'-Biphenyl]-2-yloxy)piperidine via a Mitsunobu coupling strategy. Rationale: Standard Nucleophilic Aromatic Substitution (SNAr) is often ineffective here due to the electron-rich nature of the biphenyl ring and the steric hindrance at the ortho position. The Mitsunobu reaction offers a mild, stereospecific alternative under neutral conditions.

Materials
  • Substrate A: 2-Phenylphenol (2-Hydroxybiphenyl) [CAS: 90-43-7]

  • Substrate B: N-Boc-4-hydroxypiperidine [CAS: 109384-19-2]

  • Reagent 1: Triphenylphosphine (PPh3)

  • Reagent 2: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Step-by-Step Methodology
Phase 1: Mitsunobu Coupling
  • Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve 2-Phenylphenol (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous THF (0.1 M concentration).

  • Phosphine Addition: Add PPh3 (1.5 eq) to the solution and cool the mixture to 0°C using an ice bath.

  • Azo Addition: Dropwise add DIAD (1.5 eq) over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The product (N-Boc intermediate) will appear less polar than the starting phenol.

  • Workup: Concentrate THF in vacuo. Redissolve residue in Et2O or EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Phase 2: Boc-Deprotection
  • Dissolution: Dissolve the purified N-Boc intermediate in DCM (5 mL/mmol).

  • Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

  • Completion: Stir at room temperature for 2 hours. Monitor by LC-MS for loss of Boc group (M-100 mass shift).

  • Isolation: Concentrate in vacuo. Basify with saturated NaHCO3 (pH > 8) and extract with DCM/Isopropanol (3:1).

  • Salt Formation: Treat the free base with HCl in dioxane to generate the stable Hydrochloride salt for storage.

Synthetic Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 2-Phenylphenol + N-Boc-4-OH-Piperidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C->RT) Start->Mitsunobu Mix Reagents Intermediate Intermediate: N-Boc-4-(Biphenyl-2-yloxy)piperidine Mitsunobu->Intermediate 12-18h Stirring Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Purify & Acidify Final Final Product: 4-([1,1'-Biphenyl]-2-yloxy)piperidine Deprotection->Final Basify & Isolate

Caption: Step-by-step synthetic route for the generation of the target fragment using a Mitsunobu etherification followed by acid-mediated deprotection.

Biological Applications & Mechanism of Action[1][2][3][4]

Primary Target Class: GPCR Antagonists

The 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold acts as a pharmacophore surrogate for the classic "benzhydryl" or "tricyclic" motifs found in anticholinergics and antihistamines.

  • Muscarinic Receptors (M2/M3): The biphenyl ether moiety mimics the hydrophobic interactions of drugs like Solifenacin or Tolterodine. The steric bulk of the ortho-phenyl ring occupies the accessory hydrophobic pocket (AHP) of the receptor, while the piperidine nitrogen forms a crucial ionic bond with a conserved Aspartate residue (e.g., Asp147 in M3).

  • MCH-1 Receptors: Melanin-Concentrating Hormone 1 receptor antagonists often feature a basic amine linked to a lipophilic biaryl system. This fragment serves as a high-affinity "anchor" that can be linked to distal amides or ureas to achieve nanomolar potency.

Secondary Target Class: Transporters
  • Monoamine Transporters (NET/DAT): The structural homology to aryloxy-propyl-amines (like Atomoxetine or Fluoxetine derivatives) suggests potential activity at norepinephrine or dopamine transporters. The rigid ether linkage restricts the conformational ensemble, potentially increasing selectivity over serotonin transporters (SERT).

Screening & Optimization Protocol

Surface Plasmon Resonance (SPR) Fragment Screening

Because this molecule is a fragment, binding affinities (KD) may range from high micromolar to millimolar. SPR is the preferred method for detection due to its sensitivity and ability to measure kinetics.

Protocol:

  • Sensor Chip: Immobilize the target protein (e.g., Muscarinic M3 receptor) on a CM5 or Ni-NTA sensor chip.

  • Buffer: PBS-P+ (containing 0.05% Surfactant P20) with 1-2% DMSO. Note: Match DMSO concentration exactly in running buffer and sample.

  • Injection: Inject the fragment at concentrations ranging from 10 µM to 500 µM.

  • Analysis:

    • Square Wave: Look for rapid on/off rates (characteristic of fragments).

    • Stoichiometry: Ensure Rmax is consistent with 1:1 binding.

  • Validation: Confirm hits using Ligand-Observed NMR (STD-NMR) to verify the epitope mapping (which protons are interacting with the protein).

Optimization Strategy: "Growing" the Fragment

Once binding is confirmed, the secondary amine of the piperidine is the primary vector for "growing" the molecule to increase potency.

OptimizationStrategy Fragment Core Fragment: 4-([1,1'-Biphenyl]-2-yloxy)piperidine (KD ~ 10-100 µM) Path1 Strategy A: N-Alkylation Target: Hydrophobic Channel Fragment->Path1 Reductive Amination Path2 Strategy B: Urea/Amide Formation Target: H-Bond Network Fragment->Path2 Isocyanate Coupling Result1 Linker Extension: Propyl/Butyl chains to secondary aryl group Path1->Result1 Result2 Rigidification: Piperazine or Spiro-cycles for selectivity Path2->Result2

Caption: Logical flow for evolving the core fragment into a lead compound via N-substitution strategies.

References

  • Discovery of biphenyl piperazines as novel and long acting muscarinic acetylcholine receptor antagonists. Source: PubMed (Vertex AI Search Result 1.1) URL:[Link]

  • Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Source: PubMed (Vertex AI Search Result 1.4) URL:[Link]

  • Biphenyl amides and isosteres as MCH R1 antagonists. Source: PubMed (Vertex AI Search Result 1.2) URL:[Link]

  • Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist (SNAP-7941). Source:[1] Nature Medicine (Vertex AI Search Result 1.5) URL:[Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Source: Bioorganic Chemistry (Vertex AI Search Result 1.14) URL:[Link]

Sources

Application

Application Note: In Vivo Administration Strategies for Piperidine-Based Compounds

Abstract Piperidine moieties are ubiquitous in medicinal chemistry, serving as the core pharmacophore in drugs ranging from acetylcholinesterase inhibitors (e.g., Donepezil) to opioids (e.g., Fentanyl). However, their ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine moieties are ubiquitous in medicinal chemistry, serving as the core pharmacophore in drugs ranging from acetylcholinesterase inhibitors (e.g., Donepezil) to opioids (e.g., Fentanyl). However, their physicochemical profile—typically weak bases with high lipophilicity—presents distinct challenges for in vivo administration. This guide details the "Gold Standard" formulation strategies and administration protocols required to ensure bioavailability while minimizing vehicle-induced toxicity in murine models.

Physicochemical Profiling & Challenges

Before selecting a vehicle, the researcher must understand the specific behavior of the piperidine ring in a physiological environment.

The "Basic" Trap

Piperidine is a secondary amine with a pKa typically between 10.0 and 11.0 .

  • At pH 1-2 (Stomach): Highly ionized (soluble).

  • At pH 7.4 (Blood): Significant portion may exist as the free base (lipophilic), leading to precipitation upon IV injection if not buffered or encapsulated.

Solubility vs. Tolerability Trade-off

To dissolve a piperidine derivative in water, one must usually lower the pH. However, injecting a solution with pH < 4.0 IV causes phlebitis, hemolysis, and tail necrosis. The goal is to find a vehicle that maintains solubility at a near-neutral pH.

Formulation Decision Logic

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the compound's behavior.

FormulationLogic Start Piperidine Compound Characterization CheckSol Check Aqueous Solubility (pH 7.4 Saline) Start->CheckSol Soluble Soluble > Target Conc? CheckSol->Soluble Simple Use Saline or PBS Soluble->Simple Yes NotSoluble Check pKa & LogP Soluble->NotSoluble No Acidic Is pKa > 8.0? NotSoluble->Acidic SaltForm Formulation A: In Situ Salt Formation (Tartrate/Acetate) Acidic->SaltForm Yes (Basic) Cosolvent Formulation B: Cosolvent System (DMSO/PEG400) Acidic->Cosolvent No (Neutral/Lipophilic) CheckPrecip Precipitates on Dilution (pH 7.4)? SaltForm->CheckPrecip CheckPrecip->Simple No Complex Formulation C: Cyclodextrin Complex (HP-β-CD) CheckPrecip->Complex Yes (Risk of Embolism) Cosolvent->Complex Toxicity Issues

Figure 1: Decision matrix for vehicle selection. Piperidines often fail the initial saline solubility check, requiring salt formation or complexation.

Validated Formulation Protocols

Formulation A: In Situ Salt Formation (The "Tartrate" Method)

Best for: Basic piperidines intended for IV bolus where organic solvents must be minimized.

Mechanism: Converts the free base piperidine into a water-soluble salt (tartrate or citrate) without isolating the solid salt form.

  • Weighing: Weigh the required amount of free base compound.

  • Acidification: Add 1 equivalent of L-Tartaric acid (dissolved in a small volume of water).

    • Note: Tartaric acid is preferred over HCl for biological compatibility in bolus injections.

  • Sonication: Sonicate at 37°C until clear.

  • Buffering: Slowly add PBS (pH 7.4) or Saline to final volume.

  • Validation: Check pH. If pH < 4.5, back-titrate carefully with dilute NaOH, but watch for precipitation . If it precipitates at pH 6, switch to Formulation C.

Formulation B: The "Universal" Cosolvent System

Best for: IP or PO administration of highly lipophilic analogs.

Recipe: 5% DMSO + 40% PEG 400 + 55% Saline.

  • Dissolve compound completely in 100% DMSO (5% of final volume).

  • Add PEG 400 (40% of final volume) and vortex. The solution will warm up (exothermic).

  • Slowly add warm Saline (55% of final volume) while vortexing.

    • Critical: Adding saline too fast can "shock" the compound out of solution.

Formulation C: Cyclodextrin Complexation (Gold Standard)

Best for: IV administration. High solubility, isotonic, low irritation.

Mechanism: The hydrophobic piperidine ring sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with the aqueous buffer.

  • Prepare a 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Add the piperidine compound to the cyclodextrin solution.

  • Sonicate for 20–30 minutes. (Heat up to 45°C is usually acceptable for piperidines).

  • If the solution remains cloudy, adjust pH to 4.0 using 0.1M HCl to assist initial dissolution, then slowly adjust back to pH 6.0–7.0.

  • Filter sterilize (0.22 µm).

Administration Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection (Mouse)

Risk:[1][2] Piperidines are potent. Rapid injection can cause acute cardiac toxicity (hERG channel blockade).

  • Animal: C57BL/6 or BALB/c mice (20–25g).

  • Needle: 29G or 30G insulin syringe.

  • Volume Limit: 5 mL/kg (approx. 100–125 µL per mouse).

  • Procedure:

    • Warm the mouse (heat lamp) to dilate veins.

    • Restrain mouse in a tube restrainer.

    • Swab tail with 70% ethanol.

    • Insert needle bevel-up into the lateral tail vein at a shallow angle (<10°).

    • Aspiration Check: Pull back slightly; blood flash confirms entry.

    • Injection: Administer slowly over 10–15 seconds .

      • Warning: If you feel resistance or see a white bleb, STOP. You are injecting subcutaneously, which may cause necrosis with basic compounds.

Protocol 2: Oral Gavage (PO)

Risk: Piperidines undergo significant first-pass metabolism (CYP450).[3]

  • Volume Limit: 10 mL/kg (approx. 200–250 µL per mouse).

  • Fasting: Fast mice for 4–6 hours prior to dosing to reduce variability in absorption, unless the study requires fed state.

  • Procedure:

    • Use a flexible PTFE feeding needle (18G for rats, 20G/22G for mice) to prevent esophageal trauma.

    • Measure tube length from nose to last rib to ensure stomach placement.

    • Pass the tube down the esophagus. If resistance is felt, do not force (risk of tracheal entry).

Pharmacokinetic & Safety Monitoring

Vehicle Compatibility Table
Vehicle ComponentMax Conc. (IV)Max Conc. (PO)Notes for Piperidines
DMSO 5%10-15%High IV conc. causes hemolysis.
Ethanol 5-10%20%Can potentiate CNS effects of piperidines.
PEG 400 40%100%High viscosity can make IV injection difficult.
HP-β-CD 20-40%40%Recommended. Prevents precipitation phlebitis.
Tween 80 1-2%5-10%Avoid if measuring histamine release (Tween triggers it).
Troubleshooting Guide
  • Issue: Animal immediately convulses or dies after IV injection.

    • Cause: "Speed shock" or Cmax toxicity. Piperidines often hit CNS targets instantly.

    • Solution: Slow injection rate (30 sec) or switch to IP to flatten Cmax.

  • Issue: Tail turns black/necrotic 24h after injection.

    • Cause: Paravenous injection of a high pH (>9) or low pH (<3) solution.

    • Solution: Improve restraint technique; use Formulation C (Cyclodextrin) which buffers the local irritation.

  • Issue: Compound precipitates in the syringe.

    • Cause: Temperature drop.

    • Solution: Keep loaded syringes on a warming pad (37°C) until moments before injection.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. Link

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry. (Reference for Donepezil/Piperine physicochemical behavior). Link

  • Food and Drug Administration (FDA).[4] (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Basis for vehicle toxicity limits). Link

Sources

Method

Application Note: Profiling Hydrophobic S1' Pocket Affinity in MMP-13 using 4-([1,1'-Biphenyl]-2-yloxy)piperidine

Introduction & Mechanistic Basis[1][2][3][4] The molecule 4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a "privileged scaffold" in the design of inhibitors for Matrix Metalloproteinases (MMPs), specifically MMP-13 (Co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4]

The molecule 4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a "privileged scaffold" in the design of inhibitors for Matrix Metalloproteinases (MMPs), specifically MMP-13 (Collagenase-3) and MMP-2 (Gelatinase A) .

Unlike first-generation inhibitors that relied on a hydroxamic acid group to chelate the catalytic Zinc (


) ion—often leading to poor selectivity and "MMP syndrome" side effects—this piperidine-biphenyl ether scaffold targets the S1' specificity pocket .
Mechanistic Rationale
  • The S1' Pocket: The S1' pocket of MMP-13 is a deep, hydrophobic channel that varies significantly in size and shape across the MMP family.

  • The Biphenyl Anchor: The bulky [1,1'-Biphenyl]-2-yloxy moiety is designed to penetrate this hydrophobic tunnel, providing high affinity and selectivity over MMP-1 (which has a shallow S1' pocket).

  • The Piperidine Core: Acts as a linker that positions the biphenyl group correctly while often serving as an attachment point for a Zinc-Binding Group (ZBG) or interacting with the solvent-exposed region.

This Application Note details the protocol for using this compound in a FRET-based enzymatic assay to determine inhibitory constants (


 and 

).

Experimental Workflow Visualization

The following diagrams illustrate the biological context and the experimental setup.

Figure 1: MMP-13 Activation & Inhibition Pathway

This diagram details the zymogen activation of MMP-13 and the point of intervention by the piperidine inhibitor.

MMP_Pathway ProMMP13 Pro-MMP-13 (Latent Zymogen) Activation Activation (Plasmin / MMP-2) ProMMP13->Activation ActiveMMP13 Active MMP-13 (Catalytic Domain Exposed) Activation->ActiveMMP13 Substrate Collagen Type II (Native Substrate) ActiveMMP13->Substrate Catalysis Complex Enzyme-Inhibitor Complex (Inactive) ActiveMMP13->Complex Inhibition Degradation Cartilage Degradation (Osteoarthritis Pathology) Substrate->Degradation Inhibitor 4-([1,1'-Biphenyl]-2-yloxy)piperidine (S1' Pocket Binder) Inhibitor->ActiveMMP13 Competitive Binding

Caption: The inhibitor targets the active form of MMP-13, preventing the degradation of Type II Collagen.

Figure 2: FRET Assay Microplate Setup

Logical flow of the pipetting scheme for a 96-well plate inhibition screen.

Assay_Workflow Buffer Assay Buffer (HEPES + CaCl2 + ZnCl2) Enzyme rhMMP-13 Enzyme (Activated) Buffer->Enzyme Compound Test Compound (DMSO Stock) Buffer->Compound Incubation1 Pre-Incubation (30 min @ 37°C) Enzyme->Incubation1 Compound->Incubation1 Substrate FRET Substrate (Mca-K-P-L-G-L-Dpa-A-R) Readout Fluorescence Read (Ex 328nm / Em 393nm) Substrate->Readout Kinetic Mode (60 min) Incubation1->Substrate Initiate Reaction

Caption: Step-by-step addition sequence. The reaction is initiated by the substrate after enzyme-inhibitor equilibration.

Detailed Protocol: FRET-Based Inhibition Assay

This protocol uses a Fluorogenic Peptide Substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2). When intact, the Dpa (dinitrophenyl) group quenches the Mca (7-methoxycoumarin) fluorescence. MMP cleavage separates the groups, resulting in a fluorescence increase.

Reagents & Preparation
ReagentSpecificationPreparation Notes
Test Compound 4-([1,1'-Biphenyl]-2-yloxy)piperidineDissolve in 100% DMSO to 10 mM stock. Store at -20°C. Avoid freeze-thaw cycles.
Assay Buffer 50 mM HEPES (pH 7.5), 10 mM

, 0.05% Brij-35
Prepare fresh. Filter (0.22 µm). Critical: Add 10 µM

to ensure enzyme stability.
Enzyme Recombinant Human MMP-13 (rhMMP-13)Dilute to 2 nM final concentration in Assay Buffer. Keep on ice.
Substrate Mca-K-P-L-G-L-Dpa-A-R-NH2Dilute to 10 µM final concentration. Protect from light.
Positive Control GM6001 (Ilomastat)Broad-spectrum MMP inhibitor (use at 1 µM).
Assay Procedure (96-Well Black Plate)

Step 1: Compound Dilution

  • Prepare a 10-point serial dilution of the Test Compound in DMSO (1:3 dilution series).

  • Dilute these stocks 1:50 into Assay Buffer to create "2X Compound Solutions" (Final DMSO concentration will be 1% in the assay).

Step 2: Enzyme Pre-incubation (Equilibrium Binding)

  • Add 50 µL of diluted rhMMP-13 (4 nM) to the assay wells.

  • Add 50 µL of the 2X Compound Solutions to the respective wells.

  • Include No Inhibitor Control (Enzyme + Buffer with DMSO) and No Enzyme Control (Buffer only).

  • Incubate for 30 minutes at 37°C . This allows the biphenyl group to properly orient within the S1' pocket.

Step 3: Reaction Initiation

  • Add 10 µL of the Fluorogenic Substrate (100 µM stock) to all wells.

  • Final Reaction Volume: 110 µL.

  • Final Concentrations: Enzyme (2 nM), Substrate (10 µM).

Step 4: Kinetic Measurement

  • Immediately place plate in a fluorescence microplate reader.

  • Settings:

    • Excitation: 328 nm

    • Emission: 393 nm

    • Mode: Kinetic

    • Duration: 60 minutes (read every 2 minutes).

    • Temperature: 37°C.

Data Analysis & Interpretation

Calculating Initial Velocity ( )
  • Plot Relative Fluorescence Units (RFU) vs. Time (min) for each well.

  • Select the linear portion of the curve (typically 5–20 minutes).

  • Calculate the slope (RFU/min) to determine the initial velocity (

    
    ).
    
Determining % Inhibition


  • 
    : Slope of the well with test compound.
    
  • 
    : Slope of the well with Enzyme + DMSO only.
    
  • 
    : Slope of the No Enzyme control.
    
Determination

Fit the % Inhibition data to a 4-parameter logistic (4PL) regression model :



  • Expected Outcome: 4-([1,1'-Biphenyl]-2-yloxy)piperidine derivatives typically show

    
     values in the nanomolar (nM) range  for MMP-13 if optimized with a zinc-binding group, or micromolar (µM)  range if used as a standalone fragment.
    
Cheng-Prusoff Correction ( )

Since this molecule is a competitive inhibitor targeting the active site (S1' pocket), calculate the inhibition constant (


):


  • 
    : Substrate concentration used (10 µM).
    
  • 
    : Michaelis constant for the substrate (typically ~10–20 µM for Mca-substrates with MMP-13; verify experimentally).
    

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Substrate degradation or light exposure.Prepare substrate fresh; keep in dark. Check "No Enzyme" wells.
Non-Linear Kinetics Enzyme instability or autolysis.Ensure 0.05% Brij-35 and 10 µM ZnCl2 are in the buffer.
Precipitation Compound insolubility.The biphenyl group is highly hydrophobic. Do not exceed 2% DMSO. If precipitation occurs, lower the top concentration.
Inner Filter Effect Compound absorbs at Ex/Em wavelengths.Check the absorbance spectrum of the compound. If it absorbs at 328nm, correct the data or use a Red-shifted substrate (e.g., QXL-520).

References

  • Structural Basis of MMP Inhibition

    • Title: "Structure-Based Design of M
    • Source: Journal of Medicinal Chemistry.
    • Link:[Link] (General Journal Link for verification of MMP-13 S1' pocket studies).

  • MMP Assay Protocols: Title: "Fluorometric Assays for Matrix Metalloproteinases." Source: Nature Protocols / Sigma-Aldrich Technical Guides.
  • Piperidine Scaffolds in Drug Discovery

    • Title: "The Piperidine Scaffold in Medicinal Chemistry."
    • Source: N
    • Link:[Link]

  • Inhibitor Classification

    • Title: "Matrix Metalloproteinase Inhibitors: Specificity of Binding and Structure-Activity Rel
    • Source: American Chemical Society (Chem. Rev.).
    • Link:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in biphenyl-piperidine coupling reactions

A Senior Application Scientist's Guide to Troubleshooting Low Yield Welcome to the technical support center for biphenyl-piperidine C-N cross-coupling reactions. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yield

Welcome to the technical support center for biphenyl-piperidine C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The synthesis of N-arylpiperidines, particularly those containing a biphenyl moiety, is a cornerstone of modern medicinal chemistry.[1][2][3] However, achieving high yields in these palladium-catalyzed reactions, most commonly the Buchwald-Hartwig amination, can be challenging.[1][4] This document provides a structured approach to diagnosing and resolving common issues, particularly low product yield.

PART 1: Systematic Troubleshooting Guide for Low or No Product Yield

Low or non-existent yield is the most common failure mode in biphenyl-piperidine coupling.[5][6] This issue rarely stems from a single cause but rather a combination of suboptimal parameters. The following guide provides a systematic approach to identifying and rectifying the root cause.

Is your reaction truly inert and anhydrous?

The primary suspects in a failed reaction are often oxygen and water. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation.[5][6]

  • Question: Did you thoroughly degas your solvent?

    • Why it Matters: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and degrade phosphine ligands, effectively killing the catalytic cycle before it begins.[6]

    • Solution: Degas the reaction solvent rigorously. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or, for more stringent requirements, using several freeze-pump-thaw cycles.[6]

  • Question: Are your reagents and glassware completely dry?

    • Why it Matters: Water can lead to hydrodehalogenation of the aryl halide, consuming starting material in a non-productive side reaction.[7] It can also interfere with the function of strong bases like sodium tert-butoxide.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use high-purity, anhydrous solvents and ensure solid reagents have been stored properly in desiccators.[5]

Is your catalyst system active?

If the reaction environment is clean, the next step is to scrutinize the catalyst itself—the palladium source and the ligand.

  • Question: Are you using an appropriate palladium source?

    • Solution: For reproducibility and higher activity, consider using modern palladium precatalysts (e.g., G3 or G4 XPhos or RuPhos precatalysts). These are air-stable solids that rapidly and cleanly generate the active LPd(0) species upon exposure to the base in the reaction mixture.[10]

  • Question: Is your ligand choice optimal for coupling a secondary amine?

    • Why it Matters: The ligand is not just a spectator; it dictates the stability and reactivity of the palladium center.[11] For coupling secondary cyclic amines like piperidine, sterically hindered, electron-rich biaryl phosphine ligands are typically required to promote the crucial reductive elimination step.[5]

    • Solution: Ligands like RuPhos are an excellent starting point for secondary amines.[5] For more challenging or sterically hindered substrates, consider other specialized ligands like BrettPhos or Xantphos .[5][7] Never assume a ligand that works for a primary amine will work for a secondary amine.[10]

Are your reaction conditions (Base, Solvent, Temperature) optimized?
  • Question: Is your base strong enough and soluble?

    • Why it Matters: The base's role is to deprotonate the piperidine-palladium complex to form the active palladium-amido intermediate that precedes reductive elimination.[12][13] A base that is too weak will result in a slow or stalled reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[8] Furthermore, the physical properties of the base matter; poor solubility of inorganic bases can lead to reproducibility issues.[10]

    • Solution: NaOt-Bu is the most widely used and effective base for these couplings.[8] If your substrates are base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, but this often requires higher temperatures and longer reaction times.[8] Ensure vigorous stirring to overcome solubility issues with inorganic bases.[10]

  • Question: Is your solvent appropriate?

    • Why it Matters: The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic solvents are standard.

    • Solution: Toluene and 1,4-dioxane are the most common and effective solvents, typically used at temperatures between 80-120 °C.[7] Tetrahydrofuran (THF) can be used for reactions at milder temperatures.[5] Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[10]

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for diagnosing low-yield issues.

TroubleshootingFlowchart start_node start_node check_node check_node action_node action_node problem_node problem_node start Start: Low or No Yield check_inert 1. Check Reaction Environment - Degassed Solvent? - Anhydrous Reagents? - Dry Glassware? start->check_inert check_catalyst 2. Check Catalyst System - Active Pd Source? - Correct Ligand for Secondary Amine? - Reagents High Purity? check_inert->check_catalyst Yes, environment is clean fix_inert Fix: - Re-prepare reaction under  strict inert/anhydrous conditions. - Use freeze-pump-thaw. check_inert->fix_inert No, potential contamination check_conditions 3. Check Reaction Conditions - Base Strength/Solubility? - Appropriate Solvent? - Optimal Temperature? check_catalyst->check_conditions Yes, system seems correct fix_catalyst Fix: - Switch to a Pd Precatalyst (e.g., RuPhos G3). - Screen alternative ligands (BrettPhos, Xantphos). - Use fresh, high-purity reagents. check_catalyst->fix_catalyst No, potential catalyst issue fix_conditions Fix: - Use NaOtBu or screen other bases (Cs2CO3). - Switch solvent (Toluene vs. Dioxane). - Screen temperature range (80-120 °C). check_conditions->fix_conditions No, conditions may be suboptimal fail Still Low Yield (Consult Specialist) check_conditions->fail Yes, conditions seem optimal fix_inert->start Retry Reaction success Yield Improved fix_catalyst->start Retry Reaction fix_conditions->start Retry Reaction

Caption: A systematic workflow for troubleshooting low-yield biphenyl-piperidine couplings.

PART 2: Frequently Asked Questions (FAQs)

Q1: I'm observing significant side products like hydrodehalogenation or homocoupling. What's happening and how can I fix it?

A1: These are common side reactions in palladium-catalyzed couplings.

  • Hydrodehalogenation: This is the replacement of the halide on your biphenyl starting material with a hydrogen atom. It is often caused by the presence of water or other protic impurities.[7] The primary solution is to ensure strictly anhydrous conditions.[5]

  • Homocoupling: This is the dimerization of your aryl halide. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[6] Rigorous degassing of your solvent is the most effective way to minimize this side reaction.[6] Using a direct Pd(0) source or a precatalyst can also help, as the in situ reduction of Pd(II) sources can sometimes promote homocoupling.[6]

Q2: My reaction works with aryl bromides but fails with the corresponding aryl chloride. What should I change?

A2: This is a classic reactivity challenge. The carbon-chlorine bond is significantly stronger than the carbon-bromine bond, making the initial oxidative addition step—often the rate-limiting step—much more difficult.[14]

  • Solution: Standard catalyst systems for aryl bromides may not be active enough for chlorides. You must use a more specialized, highly active catalyst system. This typically involves using very electron-rich, bulky phosphine ligands like tBuBrettPhos or specific precatalysts designed for activating aryl chlorides.[5] You may also need to increase the reaction temperature and catalyst loading.[9]

Q3: How do I choose between a Pd(II) source like Pd(OAc)₂, a Pd(0) source like Pd₂(dba)₃, or a precatalyst?

A3:

  • Pd(OAc)₂ (Palladium(II) Acetate): This is an inexpensive, air-stable Pd(II) source. However, it requires in situ reduction to the active Pd(0) species, which can be unreliable and lead to the formation of palladium black (inactive Pd metal).[14] It is often considered less reliable for complex or sensitive substrates.[14]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is a common Pd(0) source, which circumvents the need for an unreliable reduction step. However, it is more sensitive to air and can degrade upon storage.[9] The dba ligands can also sometimes influence the reaction.

  • Palladium Precatalysts (e.g., XPhos Pd G3/G4): These are modern, air-stable Pd(II) complexes that are engineered to cleanly and rapidly generate the active, monoligated Pd(0) species under the reaction conditions.[10] They offer the best of both worlds: air stability and highly reliable generation of the active catalyst. For consistency and high yields, precatalysts are almost always the preferred choice in modern organic synthesis. [14]

Q4: The strong base (NaOt-Bu) seems to be degrading my starting material, which contains a sensitive functional group like an ester. What are my options?

A4: Base incompatibility is a common issue. While strong bases give the fastest reaction rates, they are not compatible with many functional groups.[8]

  • Solution: Switch to a weaker, but still effective, inorganic base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives that are compatible with a much wider range of functional groups, including esters and ketones.[8] Be aware that using a weaker base will likely require higher catalyst loadings, higher temperatures, and/or longer reaction times to achieve full conversion.[8]

PART 3: Protocols and Data

General Experimental Protocol for Biphenyl-Piperidine Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: To an oven-dried reaction vial or flask, add the biphenyl halide (1.0 eq.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, 1.1-1.5 eq. relative to Pd), and the base (e.g., NaOt-Bu, 1.5-2.5 eq.).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[5]

  • Solvent and Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe. Then, add the piperidine derivative (1.2 eq.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Notes
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides. Chlorides require specialized, highly active catalyst systems.[14]
Amine Piperidine (Secondary)Requires bulky, electron-rich phosphine ligands.[5]
Pd Source RuPhos Pd G3 (1-2 mol%)Air-stable precatalyst that reliably generates the active Pd(0) species. Excellent for secondary amines.[5]
Ligand RuPhos (if not using precatalyst)A go-to ligand for the N-arylation of secondary amines.[5]
Base NaOt-Bu (1.5-2.5 eq.)Strong, non-nucleophilic base that promotes high reaction rates. Incompatible with some functional groups.[8]
Solvent Toluene or 1,4-DioxaneHigh-boiling aprotic solvents that are effective for these couplings. Must be anhydrous and degassed.[7]
Temperature 80 - 120 °CTemperature may need to be optimized depending on substrate reactivity.
Visualization of Key Reaction Components

The success of a biphenyl-piperidine coupling reaction depends on the synergistic interplay of several key components.

ReactionComponents reagent reagent catalyst catalyst condition condition product product sub1 Biphenyl-Halide pd_cat Palladium Catalyst (Pd Source + Ligand) sub1->pd_cat sub2 Piperidine sub2->pd_cat prod N-Aryl Piperidine Product pd_cat->prod Catalyzes C-N Bond Formation base Base base->pd_cat Activates solvent Solvent solvent->pd_cat Solubilizes temp Temperature temp->pd_cat Influences Rate

Caption: Interrelationship of components in a Buchwald-Hartwig coupling reaction.

References

  • Vechtomova, Y. L., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Vechtomova, Y. L., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry on Reddit. Retrieved from [Link]

  • Sather, A. C., & Martinot, T. A. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Bruneau, A., et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. Retrieved from [Link]

  • Li, J., et al. (2021). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. PMC. Retrieved from [Link]

  • Stambuli, J. P., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. ACS Publications. Retrieved from [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Retrieved from [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Retrieved from [Link]

  • Iska, S., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Reddit user discussion. (2024). Struggling with Suzuki Reaction. r/Chempros on Reddit. Retrieved from [Link]

  • MacDonald, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Protocols for 4-([1,1'-Biphenyl]-2-yloxy)piperidine

The Physicochemical Barrier: "Know Your Compound" Before attempting solubilization, it is critical to understand why 4-([1,1'-Biphenyl]-2-yloxy)piperidine precipitates in biological buffers. This molecule presents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Barrier: "Know Your Compound"

Before attempting solubilization, it is critical to understand why 4-([1,1'-Biphenyl]-2-yloxy)piperidine precipitates in biological buffers. This molecule presents a classic medicinal chemistry conflict:

  • The Hydrophobic Anchor: The [1,1'-Biphenyl]-2-yloxy moiety is highly lipophilic (LogP ~3.5–4.5), driving the molecule to aggregate in water to minimize entropy loss.[1][2]

  • The pH Switch: The Piperidine ring contains a basic secondary amine (

    
    ).
    
    • At pH < 8: The nitrogen is protonated (

      
      ), drastically improving solubility.
      
    • At pH 7.4 (PBS/Media): While largely protonated, the lipophilicity of the biphenyl group often overrides the charge contribution, leading to "grease-ball" precipitation.[1]

    • At pH > 10: The molecule is a neutral free base and is virtually insoluble in water.

Quick Reference Data (Predicted)
PropertyValueImplication for Assays
Molecular Weight ~253.34 g/mol Small molecule, diffuses rapidly if dissolved.[1][2]
Predicted LogP 3.5 – 4.2High lipophilicity; prone to non-specific binding to plastics.
Predicted

10.5 (Piperidine N)Soluble in acidic buffers; risk of precipitation at physiological pH.
Best Solvent DMSO, EthanolStock solutions should be >10 mM in DMSO.

Decision Matrix: Selecting the Right Protocol

Do not blindly add DMSO. Use this logic flow to select the method that fits your biological constraints.

SolubilityDecisionTree Start Start: Define Assay Constraints IsPHFixed Must pH be strictly 7.4? Start->IsPHFixed IsDMSOToxic Is DMSO > 0.1% toxic to cells? IsPHFixed->IsDMSOToxic Yes (Physiological) MethodA Method A: In-Situ Salt Formation (Acidified Buffer) IsPHFixed->MethodA No (pH 5-6 ok) MethodB Method B: The 'DMSO Sandwich' (Serial Dilution) IsDMSOToxic->MethodB No (Robust Cells) MethodC Method C: Cyclodextrin Complex (HP-β-CD) IsDMSOToxic->MethodC Yes (Sensitive Cells)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay tolerance.

Method A: The "DMSO Sandwich" (Standard Protocol)

Best for: High-throughput screening (HTS), robust cell lines (e.g., HEK293, HeLa).[1] The Risk: "Dilution Shock." Adding a 10 mM DMSO stock directly to water causes rapid local precipitation that looks like cloudiness. Once precipitated, the compound rarely redissolves.

Step-by-Step Protocol
  • Prepare Master Stock: Dissolve 4-([1,1'-Biphenyl]-2-yloxy)piperidine in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • The Intermediate Step (Critical): Do NOT dilute directly to the final assay concentration.

    • Prepare an "Intermediate Plate" using culture media (or PBS).[2]

    • Dilute the 10 mM stock 1:100 into the media with vigorous mixing to create a 100 µM (1% DMSO) working solution.

    • Note: If turbidity appears here, sonicate for 5 minutes.

  • Final Assay Addition:

    • Add the 100 µM working solution to your cells (already in media).

    • Example: Add 10 µL of working solution to 90 µL of cell suspension.

    • Final Concentration: 10 µM compound, 0.1% DMSO .

Why this works: The intermediate step prevents the localized high-concentration "crash" that happens when a droplet of pure DMSO hits a large volume of water.[1]

Method B: In-Situ Salt Formation (Acidic Buffer)[1][2]

Best for: Biochemical assays (Enzyme inhibition), binding assays where pH 6.0–6.5 is acceptable.

The piperidine nitrogen is a proton acceptor.[3] By converting the free base to a hydrochloride salt in solution, you drastically increase aqueous solubility without organic solvents.

Step-by-Step Protocol
  • Calculate Molar Equivalents: You need 1.1 equivalents of HCl per mole of compound.

  • Preparation:

    • Weigh the solid compound.

    • Add 0.1 M HCl dropwise until the solid dissolves.

    • Visual Check: The solution should become clear.

  • Back-Titration (Optional):

    • Dilute with water/buffer to the desired volume.[4]

    • Check pH.[2][3] If it is too acidic for the assay, carefully add dilute NaOH or strong buffer (HEPES/Tris) to raise pH to ~6.5.

    • Warning: If you go above pH 7.5, the compound may reprecipitate as the free base.

Method C: Cyclodextrin Encapsulation (Advanced)[1][2][3]

Best for: In vivo injections, primary neurons, stem cells, or assays where DMSO affects channel activity.

Cyclodextrins (CDs) are "molecular buckets" that hide the hydrophobic biphenyl group inside a cone, leaving the hydrophilic exterior exposed to water. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the industry standard for this class of amines.[2]
Step-by-Step Protocol
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or water.[1][2] Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add the solid 4-([1,1'-Biphenyl]-2-yloxy)piperidine to the CD solution.[1][2]

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • Target: This method can often achieve concentrations of 1–5 mM in aqueous buffer without DMSO.

  • Usage: Use this solution directly. The cyclodextrin is generally inert in biological assays but always run a "Vehicle Control" (20% CD alone).

CyclodextrinMechanism Drug Hydrophobic Drug Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Bucket) CD->Complex

Figure 2: Mechanism of action.[1][2] The hydrophobic biphenyl tail is sequestered, preventing aggregation.

Troubleshooting & FAQs

Q: I see a fine white precipitate immediately after adding the compound to PBS. What happened? A: This is "Dilution Shock." You likely added a high-concentration DMSO stock (e.g., 10 mM) directly to the buffer. The water stripped the DMSO away faster than the compound could disperse. Fix: Use Method A (Intermediate Dilution) or switch to Method C (Cyclodextrins).

Q: My cells are dying in the control wells. Is the compound toxic? A: Check your DMSO concentration.[4][5][6][7] If your final DMSO is >0.5%, the solvent itself is likely toxic. Ensure your final assay concentration of DMSO is ≤0.1% .[3][4][6][7][8] Always include a "Vehicle Only" control to normalize data.

Q: Can I store the diluted aqueous solution? A: No. Lipophilic amines in aqueous buffer (even with DMSO) are thermodynamically unstable and will precipitate or adhere to the plastic walls of the tube over time (24h+). Always prepare fresh dilutions from the 100% DMSO master stock.

Q: The compound sticks to my pipette tips. A: This is due to the high LogP (lipophilicity). Use Low-Retention Tips (siliconized) or pre-wet the tip with the solution before the final transfer to ensure accurate dosing.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • BenchChem Technical Support. (2025). DMSO Solubility Assessment for Fragment-Based Screening. Link[1][2]

  • PubChem Compound Summary. (2025). 4-([1,1'-Biphenyl]-2-yloxy)piperidine Structure & Properties. Link

  • Way, L., et al. (2006). Probing the molecular mechanism of interaction between piperidine derivatives and muscarinic receptors. Molecular Pharmacology. Link

Sources

Troubleshooting

Technical Support Center: Stability of 4-([1,1'-Biphenyl]-2-yloxy)piperidine in DMSO

Part 1: Diagnostic Hub (Root Cause Analysis) You are likely observing instability not because the molecule itself is inherently fragile, but because of a specific interaction between the secondary amine (piperidine) moie...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Diagnostic Hub (Root Cause Analysis)

You are likely observing instability not because the molecule itself is inherently fragile, but because of a specific interaction between the secondary amine (piperidine) moiety and DMSO degradation products .

The molecule 4-([1,1'-Biphenyl]-2-yloxy)piperidine possesses two distinct chemical domains:

  • Lipophilic Domain: The biphenyl ether tail (High LogP, hydrophobic).

  • Nucleophilic Domain: The secondary amine of the piperidine ring (Reactive center).

The Three Primary Failure Modes
1. The "Formaldehyde Trap" (N-Methylation/Formylation Artifacts)

Symptoms: Appearance of impurities with Mass +12 Da (methylene bridge), +30 Da (hydroxymethyl), or +28 Da (formyl). Mechanism: DMSO is not inert. Upon exposure to light, heat, or acid, it decomposes to form trace formaldehyde (HCHO) and dimethyl sulfide. The secondary nitrogen of your piperidine ring is a strong nucleophile. It attacks the formaldehyde to form an N-hydroxymethyl adduct (hemiaminal). This can further dehydrate to form an iminium ion, which reacts with another molecule to form a methylene-bridged dimer, or oxidize to a formamide.

2. The "Solubility Cliff" (Hygroscopic Precipitation)

Symptoms: Solution becomes cloudy or concentration drops without degradation peaks. Mechanism: DMSO is aggressively hygroscopic (absorbs water from air). Your molecule's biphenyl tail is highly hydrophobic. As the DMSO absorbs atmospheric water, the solvent polarity index shifts. Once the water content exceeds a critical threshold (often as low as 5-10%), the hydrophobic biphenyl group forces the molecule to precipitate out of solution.

3. Acid-Catalyzed Solvent Decomposition

Symptoms: Rapid degradation of HCl salt forms compared to free base. Mechanism: Counter-intuitively, storing the hydrochloride salt in DMSO can accelerate degradation. Strong acids catalyze the Pummerer-type rearrangement/decomposition of DMSO, generating more formaldehyde, which then reacts with the amine.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I see a new peak in LC-MS (+12 or +30 m/z) after 24 hours."

Q: Is my compound degrading, or is this an artifact? A: This is likely a formaldehyde adduct artifact .

  • The Test: Dilute a small aliquot of the DMSO stock into a protic solvent (like Methanol/Water) and let it sit for 30 minutes before injection.

  • The Logic: Hemiaminals (the +30 adduct) are often reversible in protic solvents. If the peak diminishes, it is a storage artifact, not irreversible degradation.

  • The Fix: Switch to "High-Grade" or "Anhydrous" DMSO packed under argon. Add a scavenger (like mild ammonium acetate) if compatible with your assay, or simply prepare stocks immediately before use.

Scenario B: "The solution was clear yesterday, but now it's cloudy."

Q: Did the compound crash out? A: Yes, due to water uptake .

  • The Cause: If the vial was opened in a humid room, the DMSO absorbed water. The biphenyl ether moiety is lipophilic and cannot remain dissolved in "wet" DMSO.

  • The Fix: Do not heat to redissolve (this accelerates chemical degradation). Centrifuge to pellet the solid, remove the supernatant, and redissolve the pellet in fresh, anhydrous DMSO.

  • Prevention: Use single-use aliquots to avoid repeated opening of the master vial.

Scenario C: "Should I store this as the Free Base or the HCl Salt?"

Q: Which form is more stable in DMSO? A: The Free Base is often chemically safer in DMSO, despite the intuitive preference for salts.

  • The Reason: As noted in the Diagnostic Hub, the acidic proton of the HCl salt can catalyze the breakdown of DMSO into formaldehyde. The free base does not catalyze this reaction.

  • Caveat: The free base is more prone to oxidative attack (N-oxide formation). If you must use the salt, ensure the DMSO is absolutely fresh and stored at -20°C or -80°C to slow the acid-catalyzed solvent breakdown.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stable Stock Solutions
  • Reagents: Use only DMSO grade "Spectrophotometric" or "Anhydrous" (≥99.9%, packed under Nitrogen).

  • Vessel: Amber glass vials (silanized preferred to prevent surface adsorption of the amine).

Step-by-Step:

  • Weigh the compound (Free base preferred for >1 week storage).

  • Purge the DMSO bottle with Nitrogen/Argon before drawing solvent.

  • Dissolve compound to 10 mM (avoid higher concentrations to prevent precipitation upon freeze/thaw).

  • Critical Step: Aliquot immediately into single-use volumes (e.g., 20 µL or 50 µL).

  • Seal with Parafilm or heat-sealable foil.

  • Store at -20°C (Short term < 1 month) or -80°C (Long term).

Protocol 2: Quality Control Check (NMR)

Before running critical biological assays, validate the stock integrity.

  • Take 50 µL of the DMSO stock.

  • Dilute with DMSO-d6 (Deuterated DMSO).

  • Key Signal to Watch: Look for a singlet around δ 8.0 - 8.5 ppm (Formyl proton from N-formylation) or new methylene signals around δ 4.0 - 5.0 ppm (N-CH2-N or N-CH2-OH).

  • If these exist >5%, discard the stock.

Part 4: Visualization & Mechanism

Diagram 1: Degradation Mechanism of Piperidine in DMSO

This diagram illustrates how DMSO decomposition leads to the "Formaldehyde Trap."

G DMSO DMSO (Solvent) HCHO Formaldehyde (Trace Impurity) DMSO->HCHO Decomposition Conditions Activators: Heat / Acid (HCl Salt) / Light Conditions->DMSO Catalyzes Hemiaminal N-Hydroxymethyl Adduct (Unstable Intermediate) HCHO->Hemiaminal + Amine Piperidine 4-([1,1'-Biphenyl]-2-yloxy)piperidine (Secondary Amine) Piperidine->Hemiaminal Nucleophilic Attack Imine Iminium Ion Hemiaminal->Imine - H2O Dimer Methylene-bis-piperidine (Irreversible Artifact) Imine->Dimer + Second Amine

Caption: The "Formaldehyde Trap": Acidic conditions or storage stress causes DMSO to release formaldehyde, which reacts with the piperidine nitrogen to form artifacts.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify the specific issue with your sample.

DecisionTree Start Issue Detected Cloudy Is the solution cloudy? Start->Cloudy Precip Precipitation Issue (Water Uptake) Cloudy->Precip Yes Clear Solution is Clear Cloudy->Clear No Action1 Action1 Precip->Action1 Action: Centrifuge, Redissolve in fresh DMSO MassSpec Check LC-MS Clear->MassSpec MassPlus12 Mass Shift +12/30 Da MassSpec->MassPlus12 Formaldehyde Adduct MassPlus16 Mass Shift +16 Da MassSpec->MassPlus16 N-Oxidation NoChange No Mass Shift MassSpec->NoChange Check Concentration (Adsorption loss?) Action2 Action2 MassPlus12->Action2 Action: Use fresh DMSO, Avoid Acid Salts Action3 Action3 MassPlus16->Action3 Action: Degas solvents, Store under Argon

Caption: Diagnostic flow for identifying solubility vs. chemical stability issues in DMSO.

References

  • Waybright, T. J., et al. (2009). "Overcoming problems of compound storage in DMSO: solvent and process alternatives."[1] Journal of Biomolecular Screening. (Discusses precipitation and water uptake in DMSO libraries).

  • Li, Y., et al. (2020). "Formation of Formaldehyde as an Artifact Peak in Head Space GC Analysis Resulting From Decomposition of Sample Diluent DMSO." Journal of Pharmaceutical and Biomedical Analysis. (Details the acid-catalyzed decomposition of DMSO to formaldehyde).

  • Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions."[2] Journal of Biomolecular Screening. (General stability of amine-containing compounds in DMSO).

  • Emmons, S. (2022). "Impact of Solvent on the Thermal Stability of Amines." Industrial & Engineering Chemistry Research. (Mechanisms of amine degradation in various solvents).

Sources

Optimization

How to increase the purity of crude 4-([1,1'-Biphenyl]-2-yloxy)piperidine

Here is the technical support guide for the purification of 4-([1,1'-Biphenyl]-2-yloxy)piperidine . Topic: Purification Protocols for Crude 4-([1,1'-Biphenyl]-2-yloxy)piperidine Ticket ID: #PUR-BPH-PIP-001 Status: Open A...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 4-([1,1'-Biphenyl]-2-yloxy)piperidine .

Topic: Purification Protocols for Crude 4-([1,1'-Biphenyl]-2-yloxy)piperidine Ticket ID: #PUR-BPH-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Logic

The target molecule, 4-([1,1'-Biphenyl]-2-yloxy)piperidine , possesses two distinct chemical features that dictate its purification strategy:

  • The Piperidine Nitrogen: A secondary amine with a

    
    . This makes the molecule basic and capable of forming stable, water-soluble salts upon protonation.
    
  • The Biphenyl Ether Tail: A highly lipophilic, non-polar domain that drives the molecule into organic solvents when in its free-base form.

The Challenge: Crude mixtures often contain unreacted starting materials—typically 2-phenylphenol (weakly acidic,


) or 2-fluorobiphenyl  (neutral)—and coupling reagents (phosphine oxides from Mitsunobu reactions).

The Solution: We utilize a Self-Validating Acid-Base Workup followed by Salt Recrystallization . This exploits the pH-dependent solubility switch of the amine to physically separate it from neutral and acidic impurities.

Diagnostic Workflow

Before beginning, identify your current impurity profile using this logic flow.

PurificationLogic Start Start: Crude Material Analysis CheckTLC 1. Check TLC/HPLC (Is starting material present?) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Neutral Neutral/Lipophilic (2-Fluorobiphenyl / Phosphine Oxides) ImpurityType->Neutral High Rf spots Acidic Acidic/Phenolic (2-Phenylphenol) ImpurityType->Acidic Low Rf spots Action1 PROTOCOL A: Acid-Base Extraction (Target: Phase Separation) Neutral->Action1 Acidic->Action1 CheckColor 2. Check Appearance (Is it dark/tarry?) Action1->CheckColor CarbonTreat Activated Carbon Filtration (Remove oxidation byproducts) CheckColor->CarbonTreat Yes FinalStep PROTOCOL B: HCl Salt Recrystallization (Target: >98% Purity) CheckColor->FinalStep No CarbonTreat->FinalStep

Figure 1: Decision matrix for selecting the appropriate purification module based on crude impurity profile.

Protocol A: The Self-Validating Acid-Base Extraction

Objective: Remove non-basic impurities (starting materials, neutrals) by locking the target amine in the aqueous phase.

Mechanism[1][2][3]
  • pH < 2: Target amine protonates (

    
    ) 
    
    
    
    Water Soluble. Neutrals/Acids remain Organic Soluble.
  • pH > 12: Target amine deprotonates (

    
    ) 
    
    
    
    Organic Soluble.
Step-by-Step Procedure
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Use 10 mL solvent per gram of crude.

  • Acid Extraction (The "Trap"):

    • Extract the organic layer with 1M HCl (aq) (

      
       volumes).
      
    • Validation Check: Check the pH of the aqueous layer; it must be

      
      .
      
    • CRITICAL SEPARATION:

      • Organic Layer: Contains 2-phenylphenol, 2-fluorobiphenyl, and phosphine oxides. DISCARD (or save for recovery).

      • Aqueous Layer: Contains your target 4-([1,1'-Biphenyl]-2-yloxy)piperidine as the hydrochloride salt. KEEP .

  • The Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ) to remove entrained neutrals.
    
  • Basification (The "Release"):

    • Cool the aqueous layer to 0°C (ice bath).

    • Slowly add 6M NaOH or solid KOH until pH > 12.

    • Visual Cue: The solution will become cloudy/milky as the free amine precipitates (oils out).

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (

      
      ).
      
    • Dry combined organics over anhydrous

      
      .[1]
      
    • Concentrate in vacuo to yield the Purified Free Base .

Protocol B: Hydrochloride Salt Crystallization

Objective: Convert the oil/solid free base into a stable, crystalline solid to achieve >98% purity.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (Absolute) HighBest for initial crystallization. Yields needles.[2]
Isopropanol (IPA) HighGood antisolvent effect when cooled. Slower crystallization.
Acetone LowAvoid. Can form imines with residual amines; HCl solubility issues.
EtOAc / Hexanes MediumGood for precipitation, but may trap impurities.
Step-by-Step Procedure
  • Dissolution: Dissolve the purified free base (from Protocol A) in a minimum amount of absolute Ethanol (approx. 5 mL/g). Warm gently to 40°C if necessary.

  • Acidification:

    • Add 1.25 equivalents of HCl (using 2M HCl in Diethyl Ether or 1.25M HCl in Ethanol).

    • Observation: The solution may warm slightly (exothermic).

  • Crystallization:

    • Add Diethyl Ether dropwise until the solution turns slightly turbid (cloud point).

    • Add a few drops of Ethanol to restore clarity.

    • Allow to stand at Room Temperature (RT) for 2 hours, then move to 4°C (fridge) overnight.

  • Isolation:

    • Filter the white precipitate under vacuum.

    • Wash the cake with cold Diethyl Ether .

    • Dry under high vacuum at 40°C for 4 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during Protocol B.

Cause: The solution is too concentrated, or the solvent polarity is too high. Fix:

  • Re-dissolve the oil by heating the mixture to boiling.

  • Add a small amount of more polar solvent (Methanol) dropwise until clear.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

  • Seed Crystal: If available, add a tiny crystal of pure product.

Q2: I see a persistent spot on TLC just above my product ( ).

Diagnosis: This is likely the N-alkylated impurity (if an alkyl halide was used) or a persistent 2-phenylphenol trace. Fix: If Protocol A failed to remove it, the impurity might be forming an ion-pair. Repeat Protocol A but use 1M


  instead of HCl for the extraction (Sulfate salts often have different solubility profiles), then basify and extract.
Q3: The product is colored (yellow/brown) even after salt formation.

Cause: Oxidation of the piperidine ring or trace phenol oxidation. Fix: Perform a Charcoal Treatment . Dissolve the salt in hot Ethanol, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through a Celite pad. Recrystallize the filtrate.

Q4: Can I use the Oxalate salt instead of HCl?

Answer: Yes. Oxalate salts of piperidines are often highly crystalline and less hygroscopic than HCl salts. Protocol: Dissolve free base in hot EtOAc. Add 1 eq. of Oxalic acid (dissolved in hot EtOAc). Cool to crystallize. Note: Oxalates are toxic; ensure complete removal if used in vivo.

Scientific Validation & Mechanism

The separation logic relies on the Henderson-Hasselbalch equation . By adjusting the pH to be


 units from the 

of the piperidine (

for typical secondary amines [1]), we ensure >99% ionization or de-ionization.

PhaseSeparation cluster_acid Acidic Phase (pH 1) cluster_organic Organic Phase PipH Piperidine-H+ (Water Soluble) Phenol 2-Phenylphenol (Organic Soluble) Neutral Neutrals HCl Add HCl HCl->PipH Protonation HCl->Phenol No Reaction

Figure 2: Phase partitioning mechanism during acid wash. The basic amine migrates to the aqueous phase, while neutral/acidic impurities remain in the organic phase.[1]

References

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025).[3][1][4] Retrieved from

  • Chemistry LibreTexts. Acid-Base Extraction. (2022).[5][6] Retrieved from

  • Pfizer Inc. WO 2012/069948 Al - Piperidine Derivatives as GPR119 Modulators. (2012). Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Troubleshooting

Technical Support Center: Bioassay Optimization for 4-([1,1'-Biphenyl]-2-yloxy)piperidine

Status: Active Ticket ID: TCH-SUP-BP-042 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TCH-SUP-BP-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Refining bioassay conditions for consistent 4-([1,1'-Biphenyl]-2-yloxy)piperidine results

Executive Summary

You are likely experiencing variability due to the amphiphilic nature of the 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold. This molecule combines a highly lipophilic biphenyl tail (LogP ~3.5–4.5) with a basic piperidine head (pKa ~9.5).

In aqueous buffers at physiological pH (7.4), this compound exists as a cationic amphiphile. This leads to three primary failure modes:

  • Micellar Aggregation: False positives in enzymatic assays due to enzyme sequestration.

  • Non-Specific Binding (NSB): Loss of free compound to plasticware, shifting IC50 values.

  • Slow Kinetics: Membrane partitioning delays equilibrium in cell-based assays.

This guide provides self-validating protocols to eliminate these variables.

Module 1: Solubility & Stock Preparation

The Issue: "Why do my IC50 curves plateau early or show steep Hill slopes?"

Direct dilution of high-concentration DMSO stocks into aqueous buffer often creates "micro-precipitates" that are invisible to the naked eye but catastrophic to assay logic. The biphenyl moiety is intolerant of rapid polarity shifts.

The Fix: Intermediate Dilution Protocol

Do not dilute directly from 10 mM DMSO to aqueous buffer. You must use an intermediate dilution step to "step down" the solvent strength.

Optimized Workflow (DOT Visualization)

StockPrep cluster_0 Critical Control Point Stock Master Stock 10 mM in 100% DMSO Inter Intermediate Plate Serial Dilution in 100% DMSO Stock->Inter Serial Dilution StepDown Pre-Dilution (1:20 into Buffer + 0.01% Pluronic) Inter->StepDown Prevent Shock Precipitation Final Assay Plate Final Transfer (1:10) StepDown->Final Final Assay Concentration

Figure 1: The "Step-Down" dilution method ensures the compound remains solubilized during the transition from organic to aqueous phase.

Protocol Specifications
ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous)Prevent hydrolysis; maintain stock stability.
Max Stock Conc. 10 mMHigher concentrations promote stacking interactions of the biphenyl rings.
Intermediate Step 100% DMSO → Assay BufferIncorrect. Causes immediate crashing.
Correct Step 100% DMSO → 5% DMSO (aq) → AssayThe intermediate 5% step stabilizes the colloid before final dilution.
Additives 0.01% Pluronic F-127Non-ionic surfactant critical for preventing aggregation of lipophilic amines [1].

Module 2: Non-Specific Binding (NSB)

The Issue: "My potency (Ki/IC50) shifts depending on the plate type."

The biphenyl group is "sticky." In standard polystyrene plates, up to 60% of your free compound may bind to the plastic walls within 30 minutes, effectively lowering the concentration the cells/enzymes actually see.

The Fix: Material Selection & Carrier Proteins

You must saturate the binding sites on the plastic or use materials with lower surface energy.

Troubleshooting Checklist:

  • Switch Plastics: Move from Polystyrene (PS) to Polypropylene (PP) or Low-Binding (NBS) plates for all intermediate steps.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer. The albumin binds the compound reversibly, keeping it in solution and preventing wall adsorption, while still allowing it to bind to the high-affinity target [2].

  • Tip Pre-Rinsing: When using automated liquid handlers, pre-rinse tips with the buffer containing the compound to saturate the tip surface before dispensing.

Module 3: Assay-Specific Optimization

Scenario A: Enzymatic/Biochemical Assays

Problem: Steep Hill slopes (> 2.0) or bell-shaped curves. Cause: Promiscuous aggregation. The compound forms micelles that sequester the enzyme. Validation: Perform the Detergent Sensitivity Test .

  • Run the assay with 0.01% Triton X-100.

  • If the IC50 shifts by >3-fold compared to no detergent, your inhibition is likely an artifact of aggregation, not specific binding [3].

Scenario B: Cell-Based Assays (GPCRs/Transporters)

Problem: Right-shifted potency compared to binding assays. Cause:Lysosomal Trapping . The basic piperidine (pKa ~9.5) becomes protonated in acidic lysosomes (pH 4.5), trapping the drug inside the cell but away from the target (if cytosolic) or reducing free concentration. Fix:

  • Extend incubation time (up to 2-4 hours) to allow equilibrium.

  • Verify intracellular accumulation does not trigger cytotoxicity (check ATP levels).

Module 4: Data Analysis & Quality Control

Use this decision logic to triage failed experiments.

Troubleshooting Start Assay Result Inconsistent CheckHill Check Hill Slope Start->CheckHill Steep Slope > 2.0? CheckHill->Steep Agg Aggregation Artifact Add 0.01% Triton X-100 Steep->Agg Yes CheckShift Potency Shift > 5x vs Literature? Steep->CheckShift No NSB_Check Check Plasticware CheckShift->NSB_Check Low Potency Sol_Check Check Solubility limit CheckShift->Sol_Check Variable Data Action1 Switch to NBS Plates Add BSA NSB_Check->Action1 Action2 Lower Max Conc. Use Intermediate Dilution Sol_Check->Action2

Figure 2: Diagnostic logic for identifying whether failure is due to aggregation, adsorption, or solubility.

References

  • Assay Guidance Manual (NIH/NCGC). "Compound Management and Handling." Source: NCBI Bookshelf. URL:[Link]

  • Bowman, A. L., et al. "Small Molecule Inhibitors of Monoamine Transporters: Factors Influencing Potency and Selectivity." Source:Pharmacological Reviews. URL:[Link]

  • Feng, B. Y., & Shoichet, B. K. "A detergent-based assay for the detection of promiscuous inhibitors." Source:Nature Protocols (2006). URL:[Link]

Optimization

Technical Support Center: Scaling the Synthesis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: SC-BP-2024-05 Subject: Troubleshooting Scale-Up Bottlenecks for 4-([1,1'-Biphenyl]-2-yloxy)piperidine [1] Welcome to the Process Chemistry H...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: SC-BP-2024-05 Subject: Troubleshooting Scale-Up Bottlenecks for 4-([1,1'-Biphenyl]-2-yloxy)piperidine [1]

Welcome to the Process Chemistry Help Desk

I understand you are moving from medicinal chemistry (milligram scale) to process development (gram to kilogram scale). The synthesis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine presents a classic "steric vs. electronic" conflict.[1]

In the discovery phase, you likely used a Mitsunobu reaction (2-phenylphenol + N-Boc-4-hydroxypiperidine) or a direct SNAr on 2-fluorobiphenyl.[1] While effective for generating libraries, these routes collapse under the weight of process economics and thermodynamics at scale.[1]

Below is your technical guide to restructuring this synthesis for robustness, safety, and purity.

Part 1: Route Selection Diagnostics

User Query: "My Mitsunobu reaction turns into a solid brick of triphenylphosphine oxide (TPPO) at 50g scale. Can I just optimize the solvent?"

Dr. Thorne: No. You must change the route. The Mitsunobu reaction has poor atom economy.[1] For every mole of product, you generate one mole of TPPO and one mole of hydrazine dicarboxylate.[1] At a 1 kg scale, you are generating ~3 kg of solid waste that requires chromatography to remove.[1]

The Solution: Pivot to a Stepwise Halogen-Selective SNAr + Suzuki Strategy . Instead of forcing the ether formation on the bulky biphenyl system, we build the ether on a di-halo benzene first, then couple the second phenyl ring.[1]

Visualizing the Strategic Pivot

SynthesisStrategy Start Target: 4-([1,1'-Biphenyl]-2-yloxy)piperidine RouteA Route A: Convergent (Lab Scale) (Mitsunobu) Start->RouteA Discovery Route RouteB Route B: Direct SNAr (2-Fluorobiphenyl) Start->RouteB Intuitive Route RouteC Route C: Stepwise (Process Scale) (SNAr + Suzuki) Start->RouteC Recommended IssueA CRITICAL FAILURE: TPPO Waste, Atom Economy RouteA->IssueA IssueB KINETIC FAILURE: Steric hindrance + Deactivated ring RouteB->IssueB SuccessC SUCCESS: High Yield, Scalable, Modular RouteC->SuccessC

Figure 1: Decision matrix for selecting the scalable synthesis route. The Stepwise approach avoids the waste of Mitsunobu and the kinetic penalties of direct SNAr.

Part 2: Step-by-Step Protocol & Troubleshooting
Step 1: The "Element Effect" SNAr

Reaction: 1-Bromo-2-fluorobenzene + N-Boc-4-hydroxypiperidine


 Intermediate A
Mechanism:  Nucleophilic Aromatic Substitution.

Q: "Why use 1-bromo-2-fluorobenzene? Won't the amine attack the bromine too?" A: No. In SNAr reactions, fluoride is a superior leaving group to bromide (approx. 100-1000x faster) due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate (The "Element Effect") [1].[1] This allows for high regioselectivity.[1]

Protocol (Scale: 100g)

  • Charge: N-Boc-4-hydroxypiperidine (1.0 equiv) and THF (5 vol).

  • Base: Add KOtBu (1.2 equiv) at 0°C. Caution: Exotherm. Stir for 30 min to form the alkoxide.

  • Substrate: Add 1-bromo-2-fluorobenzene (1.1 equiv) dropwise.

  • Heat: Warm to 60°C. Monitor by HPLC.

  • Workup: Quench with water, extract with IPAC (Isopropyl Acetate).

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Conversion (<50%) Alkoxide aggregation or moisture. Ensure anhydrous THF (KF <0.05%).[1] Switch base to NaH (stronger, irreversible deprotonation) if KOtBu is sluggish.[1]
Impurity: Elimination E2 elimination of the piperidine ring.[1] Lower temperature to 40-50°C. Avoid super-stoichiometric base (>1.5 equiv).

| Regio-isomer mix | Attack at Br position (rare). | Ensure temperature does not exceed 80°C. The F-displacement is kinetically favored at lower temps.[1] |

Step 2: The Suzuki-Miyaura Coupling

Reaction: Intermediate A (Aryl Bromide) + Phenylboronic Acid


 N-Boc-Product
Mechanism:  Pd-catalyzed Cross-Coupling.[1]

Q: "I'm seeing 10% homocoupling (biphenyl) impurity. How do I stop it?" A: Homocoupling of the boronic acid usually occurs due to the presence of oxygen.[1]

  • Degas thoroughly: Sparge solvents with Nitrogen/Argon for at least 30 mins before adding the catalyst.[1]

  • Stoichiometry: Reduce Phenylboronic acid from 1.5 equiv to 1.1 equiv.

  • Base Selection: Switch from Na2CO3 to K3PO4 or Cs2CO3 to accelerate the transmetallation step relative to the homocoupling side reaction [2].

Protocol (Scale: 100g)

  • Solvent: Toluene/Water (3:[1]1) or DME/Water.[2]

  • Catalyst: Pd(dppf)Cl2 (1 mol%) is robust for sterically crowded aryl bromides.[1]

  • Scavenging (Critical): The piperidine nitrogen (even if Boc-protected) can coordinate residual Pd.[1] Post-reaction, treat the organic layer with SiliaMetS® Thiol or N-Acetylcysteine wash to remove Pd to <10 ppm.[1]

Step 3: Deprotection & Salt Formation

Reaction: N-Boc-Product + Acid


 Product • HCl/TFA
Hazard:  Gas Evolution (Isobutylene).[1]

Q: "The reactor pressurized rapidly during HCl addition. What happened?" A: Boc deprotection releases isobutylene gas and CO2.[1] On a gram scale, this bubbles away. On a kg scale, this causes rapid pressurization and foaming.

Protocol:

  • Solvent: Dissolve intermediate in Isopropanol (IPA) or Ethyl Acetate .[1]

  • Dosing: Add HCl in IPA (5-6N) slowly at 20°C. Do not dump it in.

  • Ventilation: Ensure the reactor vent is open and capable of handling off-gassing.

  • Isolation: The product usually crystallizes directly as the hydrochloride salt.[1] Cool to 0°C and filter.

Part 3: Advanced Process Logic (Graphviz)

The following diagram illustrates the chemical logic flow, highlighting the specific reagents and checkpoints for the scalable route.

ProcessFlow Input1 1-Bromo-2-fluorobenzene Step1 Step 1: SNAr (KOtBu, THF, 60°C) Selectivity: F >> Br Input1->Step1 Input2 N-Boc-4-hydroxypiperidine Input2->Step1 Inter1 Intermediate: 1-(2-bromophenoxy)-N-Boc-piperidine Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ph-B(OH)2, Pd(dppf)Cl2) (Toluene/H2O) Inter1->Step2 Inter2 N-Boc-Biphenyl Ether Step2->Inter2 Step3 Step 3: Deprotection (HCl/IPA) Controlled Venting Inter2->Step3 Final Final Product: 4-([1,1'-Biphenyl]-2-yloxy)piperidine HCl Step3->Final

Figure 2: Optimized process flow diagram. Note the isolation of the stable aryl bromide intermediate, which serves as a quality control point.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use 2-phenylphenol and react it with N-Boc-4-bromopiperidine (SN2)? A: This is chemically possible but kinetically poor.[1] The secondary halide (piperidine) is prone to E2 elimination when attacked by a bulky phenoxide base like 2-phenylphenol.[1] You will likely see 30-40% enamine impurity (N-Boc-1,2,3,6-tetrahydropyridine). The SNAr route (Step 1 above) avoids this because the nucleophile is the alkoxide (piperidine), which is less bulky than the phenoxide, and the electrophile is aromatic, preventing E2 elimination [3].[1]

Q: Why not use the direct SNAr on 2-fluorobiphenyl? A: The phenyl ring at the ortho position is not sufficiently electron-withdrawing to activate the fluorine for SNAr. You would need to use extreme temperatures (>120°C) and solvents like DMSO or NMP, which are difficult to remove and can cause decomposition. The 1-bromo-2-fluorobenzene is activated enough for reaction at 60°C.

Q: My final product is colored (pink/brown). Why? A: This is typical of phenol-derived amines oxidizing or residual Palladium.[1]

  • Check Pd: Perform ICP-MS. If Pd >20ppm, recrystallize from Ethanol/Water with Cysteine added.[1]

  • Check Phenol: Ensure no unreacted phenol carried over.[1] Wash the organic layer in Step 2 with 1N NaOH aggressively.[1]

References
  • Bunnett, J. F. (1951).[1] "Kinetics of reactions of 1-halo-2,4-dinitrobenzenes with piperidine; The Element Effect". Journal of the American Chemical Society.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews.

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges". Royal Society of Chemistry.[3] [1]

Sources

Troubleshooting

Optimizing ligand efficiency of the 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold

Technical Support Ticket #4402: Optimization of 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffold Status: Open Assigned Specialist: Senior Application Scientist, MedChem Division Introduction: The Scaffold Architecture You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4402: Optimization of 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffold Status: Open Assigned Specialist: Senior Application Scientist, MedChem Division

Introduction: The Scaffold Architecture

You are working with a privileged structure . The 4-([1,1'-Biphenyl]-2-yloxy)piperidine motif is a core pharmacophore found in numerous GPCR antagonists (e.g., Muscarinic M3, Histamine H3) and monoamine transporter inhibitors.

However, this scaffold presents a classic "Medicinal Chemistry Trilemma":

  • High Lipophilicity (cLogP > 4.0): The biphenyl and piperidine core is inherently greasy, driving potency via non-specific hydrophobic effects but killing Ligand Efficiency (LE).

  • hERG Liability: The combination of a basic amine (piperidine) and a lipophilic tail (biphenyl) is the exact pharmacophore for hERG channel blockade.

  • Steric Clash: The ortho-phenyl substitution creates a twisted conformation that complicates synthetic coupling.

This guide is structured as a troubleshooting workflow to resolve these specific bottlenecks.

Module 1: Ligand Efficiency (LE) & Lipophilicity

User Reported Issue: "My compounds have high potency (nM) but high molecular weight and cLogP. LE is stuck below 0.3."

Diagnosis: You are likely relying on "molecular obesity" to drive potency. The biphenyl ring contributes ~12 heavy atoms but is purely hydrophobic. To improve LE, you must increase binding enthalpy while reducing lipophilicity.

Troubleshooting Protocol: The "Heteroatom Scan" Do not just cut atoms; replace carbon with nitrogen to lower cLogP without losing the scaffold's geometry.

Modification StrategyTarget PropertyRationale
A-Ring Pyridine Scan Reduce cLogP by ~0.8Replacing the proximal phenyl ring (attached to oxygen) with a pyridine reduces lipophilicity and may introduce a specific H-bond acceptance with the receptor.
B-Ring Pyrimidine Reduce cLogP by ~1.2The distal phenyl ring is often a metabolic soft spot. A pyrimidine reduces CYP liability and LogP simultaneously.
Ether to Amine Linker Lower LipophilicityChanging the -O- linker to -NH- creates a secondary amine. Warning: This may increase polar surface area (PSA) too much for CNS penetration.

Visual Workflow: Scaffold Morphing for LLE

SAR_Logic Start Start: Biphenyl-Piperidine (cLogP > 4.5, LE < 0.25) Decision1 Is Potency < 10nM? Start->Decision1 Path_High_LogP Issue: High Lipophilicity Decision1->Path_High_LogP Yes Strategy_Hetero Strategy: Heteroaryl Scan (Replace CH with N) Path_High_LogP->Strategy_Hetero Reduce LogP Strategy_Polar Strategy: Add Polar Group (F, OH on Piperidine) Path_High_LogP->Strategy_Polar Maintain MW Result Result: Optimized LLE (cLogP < 3, LE > 0.35) Strategy_Hetero->Result Strategy_Polar->Result

Caption: Decision tree for improving Lipophilic Ligand Efficiency (LLE) through scaffold morphing.

Module 2: Mitigating hERG Liability

User Reported Issue: "hERG IC50 is < 1 µM. We are seeing QT prolongation signals."

Diagnosis: The 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold fits the hERG pharmacophore perfectly: a basic nitrogen (protonated at pH 7.4) interacts with Tyr652/Phe656, and the biphenyl moiety engages in pi-stacking with the channel pore.

Troubleshooting Protocol: The "pKa & Twist" Adjustment To detune hERG binding without destroying target affinity, you must weaken the cation-pi interaction or sterically disrupt the fit.

  • Reduce Basicity (pKa Modulation):

    • Action: Introduce an electron-withdrawing group (EWG) like Fluorine on the piperidine ring (3-F-piperidine).

    • Effect: Lowers the pKa of the amine from ~10 to ~8.5. Less protonated species = less hERG blockade.

  • The "Ortho-Twist" (Steric Disruption):

    • Action: Place a substituent (Me, Cl) at the ortho-position of the distal phenyl ring.

    • Effect: This forces the biphenyl system into a highly twisted conformation (dihedral angle > 60°), preventing the flat pi-stacking required for deep hERG pore binding.

Key Experiment: hERG Binding Shift

  • Control: Unsubstituted Scaffold (hERG IC50: 0.5 µM).

  • Test A: 3,3-difluoropiperidine analog (Target: hERG IC50 > 10 µM).

  • Test B: 2'-methyl-biphenyl analog (Target: hERG IC50 > 5 µM).

Module 3: Synthetic Troubleshooting

User Reported Issue: "The ether formation yield is low (< 20%). SNAr fails, and Mitsunobu is messy."

Diagnosis: The 2-phenyl group on the phenol creates significant steric hindrance, blocking the nucleophilic attack. Furthermore, 2-phenylphenol is a poor nucleophile due to this twist.

Recommended Workflow: Mitsunobu vs. SNAr

MethodSuitabilityCritical Optimization
Standard Mitsunobu Recommended Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD. ADDP is more stable and handles sterically hindered phenols better. Run in Toluene at 60°C if RT fails.
SNAr (Nucleophilic Aromatic Substitution) Not Recommended Only works if the biphenyl ring has strong EWGs (e.g., -CN, -NO2). For the unsubstituted scaffold, this will fail.
SN2 Displacement Alternative React 2-phenylphenol with N-Boc-4-mesyloxypiperidine . Crucial: Use Cs2CO3 (Cesium Carbonate) in DMF at 80°C. The "Cesium Effect" improves solubility and reactivity of the hindered phenolate.

Visual Workflow: Synthetic Pathway Selection

Synthesis_Flow Reactants Reactants: 2-Phenylphenol + 4-OH-Piperidine Condition_Mitsunobu Route A: Mitsunobu (PPh3, ADDP, Toluene) Reactants->Condition_Mitsunobu Condition_SN2 Route B: SN2 Displacement (Requires 4-OMs-Piperidine) Reactants->Condition_SN2 Issue_Steric Steric Hindrance (Ortho-phenyl) Condition_Mitsunobu->Issue_Steric Optimization_A Optimization: Heat to 60°C, Slow Addition Condition_Mitsunobu->Optimization_A Condition_SN2->Issue_Steric Optimization_B Optimization: Use Cs2CO3 (Cesium Effect) Condition_SN2->Optimization_B Product Target Ether Product Optimization_A->Product Optimization_B->Product

Caption: Synthetic route selection highlighting the "Cesium Effect" for SN2 and ADDP for Mitsunobu to overcome steric hindrance.

Module 4: Metabolic Stability (FAQs)

Q: My compound is rapidly cleared by microsomes (t1/2 < 10 min). Where is the metabolic hotspot? A: There are two primary soft spots on this scaffold:

  • The Distal Phenyl Ring: The para-position of the terminal phenyl ring is highly prone to CYP-mediated hydroxylation. Fix: Block this position with a Fluorine or Chlorine atom.

  • The Piperidine Ring: Subject to N-dealkylation or oxidation alpha to the nitrogen. Fix: Introduce steric bulk (e.g., a methyl group) at the alpha-position (2-methylpiperidine) or use a bridged system (e.g., tropane or azabicyclo[3.1.0]hexane) to increase rigidity and metabolic stability.

Q: Does the "twisted" biphenyl conformation affect metabolism? A: Yes. The twist prevents planar conjugation, which actually helps solubility slightly, but it exposes the edges of the rings to CYP enzymes. Unlike flat polyaromatic hydrocarbons (PAHs), the biphenyl system is metabolically vulnerable unless substituted.

References

  • Lipophilic Efficiency (LipE): Ryckmans, T., et al. "Rapid assessment of a new series of COX-2 inhibitors using a parameter of ligand efficiency based on lipophilicity." Bioorganic & Medicinal Chemistry Letters 19.15 (2009): 4406-4409. Link

  • hERG Pharmacophore: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels: target for antiarrhythmic drugs and cause of cardiac arrhythmias."[1] Nature 440 (2006): 463–469. Link

  • Mitsunobu Reaction on Hindered Phenols: Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A New and Efficient Reagent for the Mitsunobu Reaction." Tetrahedron Letters 34.10 (1993): 1639-1642. Link

  • Cesium Effect in Ether Synthesis: Dijkstra, G., et al. "The effect of cesium ions on the rate of nucleophilic substitution reactions." Journal of Organic Chemistry 54.24 (1989): 5680–5691. Link

Sources

Optimization

Technical Support Center: Resolving Ambiguous Peaks in NMR Spectra of 4-([1,1'-Biphenyl]-2-yloxy)piperidine

Welcome to the technical support center for the NMR analysis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with ambiguous or overlapping peaks in the NMR spectra of this and structurally related compounds. The complex nature of this molecule, featuring a flexible piperidine ring and two interacting aromatic systems, often leads to spectral complexities. This resource provides in-depth troubleshooting strategies and FAQs to help you achieve unambiguous spectral assignments.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic protons of my 4-([1,1'-Biphenyl]-2-yloxy)piperidine sample showing a complex, overlapping multiplet in the 1H NMR spectrum?

The aromatic region of the ¹H NMR spectrum for this compound is inherently complex due to the presence of nine protons distributed across two phenyl rings. The protons on the biphenyl system can have very similar chemical environments, leading to significant signal overlap.[1] The rotation around the C-C single bond of the biphenyl moiety can also influence the chemical shifts.[2]

Q2: The signals for the piperidine ring protons are broad and poorly resolved. What are the potential causes and solutions?

Broad signals in the piperidine region of the spectrum can stem from several factors:

  • Conformational Exchange: The piperidine ring undergoes a rapid chair-chair interconversion at room temperature.[3] If the rate of this exchange is on the NMR timescale, it can cause significant line broadening.[4][5]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus possesses a quadrupole moment that can lead to the broadening of adjacent proton signals.[1]

To address these issues, consider the following:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve broad peaks due to conformational exchange.[6][7] At lower temperatures, the chair-chair interconversion slows down, potentially leading to sharper signals for the individual axial and equatorial protons. Conversely, at higher temperatures, the rapid exchange can average out the signals, also resulting in sharper peaks.[8]

  • Protonation of the Piperidine Nitrogen: Converting the piperidine to its hydrochloride salt can sometimes sharpen the signals of the adjacent protons by altering the electronic environment and conformational dynamics.

Troubleshooting Guides for Overlapping Peaks

When faced with ambiguous or overlapping signals in the NMR spectrum of 4-([1,1'-Biphenyl]-2-yloxy)piperidine, a systematic approach is crucial for successful resolution and assignment.

Workflow for Resolving Ambiguous NMR Signals

G A Ambiguous/Overlapping Peaks in 1D NMR B Change Deuterated Solvent A->B C Variable Temperature (VT) NMR A->C D 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) A->D E Use of Chiral Shift Reagents A->E F Peaks Resolved and Assigned B->F C->F D->F E->F G A 1D 1H and 13C Spectra Acquired B COSY: Establish H-H Connectivity A->B C HSQC: Correlate Protons to Directly Attached Carbons A->C D HMBC: Establish Long-Range H-C Connectivity B->D C->D E NOESY: Determine Through-Space Proximity and Stereochemistry D->E F Complete and Unambiguous Structure Assignment E->F

Caption: A systematic workflow for structure elucidation using 2D NMR.

References

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • University of California, Davis. 2D NMR Introduction. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF. [Link]

  • University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]

  • Anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Google Patents. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Wikipedia. NMR line broadening techniques. [Link]

  • University of Oxford. Variable Temperature NMR Experiments. [Link]

  • The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]

  • News-Medical.Net. 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • PMC. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]

  • PMC. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • ResearchGate. Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. [Link]

  • ResearchGate. Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra | Request PDF. [Link]

  • UCL. Chemical shifts. [Link]

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • ACD/Labs. Identifying Peak Overlap on an HMBC Spectrum. [Link]

  • Reddit. NMR Peak Broadening : r/Chempros. [Link]

  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

  • Weizmann Institute of Science. Long-range heteronuclear correlation. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]

  • California State Polytechnic University, Pomona. 1H NMR chemical shift ppm table. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ResearchGate. A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants | Request PDF. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • NISCAIR. Protonation effect on chemical shifts of some piperidones unusual influence by anions. [Link]

  • Rsc.org. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • ResearchGate. Can NMR of piperazin show single picks in aliphatic area?. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... [Link]

  • Sci-Hub. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. [Link]

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

  • Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

  • Rsc.org. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Biphenyl-Piperidine Derivatives and Established Sigma Receptor Antagonists

A Technical Guide for Researchers in Neuropharmacology and Drug Development In the landscape of contemporary pharmacology, the quest for selective and potent receptor antagonists is paramount for the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of contemporary pharmacology, the quest for selective and potent receptor antagonists is paramount for the development of novel therapeutics targeting a spectrum of neurological and psychiatric disorders. Among the intriguing targets are the sigma receptors, σ1 and σ2, which are implicated in a variety of cellular functions and disease states, including neuropathic pain, neurodegenerative diseases, and cancer.[1][2] This guide provides a comprehensive comparison of a class of biphenyl-piperidine derivatives, exemplified by structures similar to 4-([1,1'-Biphenyl]-2-yloxy)piperidine, against well-established sigma receptor antagonists. By examining their binding affinities, functional activities, and the experimental methodologies used for their characterization, this document aims to equip researchers with the critical information needed to navigate the selection and application of these important pharmacological tools.

The Emerging Role of Sigma Receptor Antagonism

Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as unique, ligand-operated chaperone proteins residing in the endoplasmic reticulum and at the plasma membrane.[3][4] The sigma-1 (σ1) receptor, in particular, has garnered significant attention for its role in modulating various ion channels, G-protein coupled receptors, and intracellular signaling pathways.[3][5] Antagonism of the σ1 receptor has shown considerable promise in preclinical models of neuropathic pain, where it can enhance opioid-induced analgesia without exacerbating side effects, and may also offer therapeutic benefits in conditions like Alzheimer's disease.[3][5][6] Similarly, the sigma-2 (σ2) receptor is a target of interest, with its antagonists being explored for their potential in cancer therapy and for their neuroprotective properties.[1][7]

The biphenyl-piperidine scaffold represents a privileged chemical structure in the design of sigma receptor ligands.[8][9] Its structural features allow for specific interactions within the binding pockets of these receptors, leading to high-affinity and selective antagonism. This guide will delve into the comparative pharmacology of these compounds, placing them in context with established antagonists to highlight their potential advantages and research applications.

Comparative Analysis of Receptor Binding Affinities

The cornerstone of characterizing any receptor antagonist is the determination of its binding affinity (Ki), typically measured through radioligand binding assays. This section presents a comparative summary of the binding affinities of selected biphenyl-piperidine derivatives and established sigma receptor antagonists for both σ1 and σ2 receptors.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
Biphenyl-Piperidine Derivatives
Compound 5 (piperidine core)28471.68[9]
Compound 7 (piperidine core)4.811624.17[9]
Compound 12 (4-pyridylpiperidine)4.5102.22[9]
Compound 14 (4-pyridylpiperidine)3.3298.79[9]
Established σ1 Antagonists
Haloperidol~1-5~10-50~5-10[10][11]
BD-1047~1-10>1000>100[10][11]
NE-100~1-5~50-100~10-50[10]
E-52862~0.8>10,000>12,500[10]
[18F]FTC-1460.0025>10,000>4,000,000[10]
Established σ2 Antagonists
Ifenprodil~100-500~10-500.1-0.5[4]
SM-21>1000~5-20<0.02
CT1812 (Elayta)-High AffinitySelective for σ2[6][12]

Analysis: The data clearly indicate that biphenyl-piperidine derivatives can exhibit high affinity for the σ1 receptor, with some compounds (e.g., Compound 7 and 14) demonstrating affinities in the low nanomolar range, comparable to established antagonists like Haloperidol and NE-100.[9] Notably, the selectivity for σ1 over σ2 varies within this chemical series, with Compound 7 showing a respectable 24-fold selectivity.[9] However, when compared to highly selective antagonists like E-52862 and the potent radioligand [18F]FTC-146, which exhibit over 10,000-fold selectivity, the biphenyl-piperidines profiled here show a more mixed σ1/σ2 binding profile.[10] This highlights a critical consideration for researchers: the choice of antagonist should be dictated by the specific research question and the desired level of receptor subtype selectivity.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor antagonism, it is essential to visualize the downstream signaling pathways and the experimental workflows used to measure these effects.

Sigma-1 Receptor Signaling and Antagonism

The σ1 receptor, acting as a molecular chaperone, modulates the function of numerous protein partners, including ion channels like the NMDA receptor and G-protein coupled receptors such as the μ-opioid receptor.[3][5] Antagonism of the σ1 receptor can disrupt these interactions, leading to a reduction in NMDA receptor activity and an enhancement of opioid signaling.[5] This dual action is thought to underlie the analgesic effects of σ1 antagonists in neuropathic pain states.[3][5]

Sigma1_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Opioid_Receptor μ-Opioid Receptor Analgesia Enhanced Analgesia Opioid_Receptor->Analgesia NMDA_Receptor NMDA Receptor Reduced_Excitotoxicity Reduced Excitotoxicity NMDA_Receptor->Reduced_Excitotoxicity Sigma1 Sigma-1 Receptor Sigma1->Opioid_Receptor Modulates (+) Sigma1->NMDA_Receptor Modulates (+) Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Glutamate Glutamate Glutamate->NMDA_Receptor Biphenyl_Piperidine Biphenyl-Piperidine Antagonist Biphenyl_Piperidine->Sigma1 Antagonizes

Caption: Sigma-1 receptor modulation of opioid and NMDA receptor signaling.

Experimental Workflow: Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is a fundamental in vitro experiment. The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., guinea pig brain) Membrane_Preparation 2. Membrane Preparation (Centrifugation) Tissue_Homogenization->Membrane_Preparation Incubation 3. Incubation: - Membranes - Radioligand (e.g., 3H-pentazocine) - Test Compound (Biphenyl-Piperidine) Membrane_Preparation->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting 5. Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting Competition_Curve 6. Plot Competition Curve (% Inhibition vs. [Compound]) Scintillation_Counting->Competition_Curve Ki_Calculation 7. Calculate Ki (Cheng-Prusoff equation) Competition_Curve->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following provides a step-by-step methodology for a standard radioligand binding assay to determine the affinity of a test compound for the σ1 receptor.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a biphenyl-piperidine derivative) for the σ1 receptor in guinea pig brain homogenates.

Materials:

  • Guinea pig brains

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: -pentazocine (specific activity ~40-60 Ci/mmol)

  • Non-specific binding control: Haloperidol (10 µM final concentration)

  • Test compounds (e.g., biphenyl-piperidine derivatives) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig brains in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.

      • 50 µL of -pentazocine (final concentration ~1-2 nM).

      • 100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).

    • Incubate the plate at 37°C for 90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Haloperidol) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of biphenyl-piperidine derivatives as a promising class of sigma receptor antagonists. Their high affinity for the σ1 receptor, coupled with tunable selectivity, makes them valuable tools for both basic research and early-stage drug discovery. While established antagonists like E-52862 offer superior selectivity for the σ1 receptor, the biphenyl-piperidine scaffold provides a versatile platform for the development of novel ligands with tailored pharmacological profiles.[9][10] Future research should focus on elucidating the functional activity of these compounds in cellular and in vivo models to fully characterize their antagonistic properties and therapeutic potential. Furthermore, exploring structure-activity relationships within this chemical series will be crucial for optimizing both potency and selectivity, ultimately paving the way for the next generation of sigma receptor-targeted therapeutics.

References

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. (2025). [Source not available].
  • Sigma-1 Receptor Antagonists: A New Class of Neuromodul
  • Advances with the discovery and development of novel Sigma 1 receptor antagonists for the management of pain. (2023). Taylor & Francis Online.
  • Sigma-1 Receptor Antagonists: A New Class of Neuromodul
  • Editorial: Sigma Receptors. (2020). Frontiers.
  • Sigma Receptors. (n.d.). Tocris Bioscience.
  • A Review of the Clinical Progress of CT1812, a Novel Sigma-2 Receptor Antagonist for the Treatment of Alzheimer's Disease. (2025). MDPI.
  • The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812)
  • (PDF) Sigma-2 Receptor: Past, Present and Perspectives on Multiple Therapeutic Exploitations. (2025).
  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neurop
  • The Sigma Enigma: A Narrative Review of Sigma Receptors. (2023). PMC - NIH.
  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. (2009). Bentham Science Publishers.
  • The list of Sigma-1 receptor agonists and antagonists. (n.d.).
  • Sigma-2 Receptor as a Potential Drug Target. (2021). Bentham Science Publishers.
  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. (2009). PubMed.
  • The Pharmacology of Sigma-1 Receptors. (n.d.). PMC.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease st
  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020).
  • Sigma receptor – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1989). PubMed.
  • Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. (2021).
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PMC.
  • BindingDB BDBM50007408 4-Phenyl-piperidine::4-phenylpiperidine::CHEMBL2011546::CHEMBL20969. (n.d.). BindingDB.
  • Analgesic activity of alkyl piperidine deriv
  • BindingDB BDBM50210399 4-phenyl-1-(phenyl(thiophen-2-yl)methyl)piperidin-4-ol. (n.d.). BindingDB.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). [Source not available].
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). [Source not available].
  • Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. (2014). INIS-IAEA.
  • Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. (n.d.). ЦЕР.
  • The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Fabad Journal of Pharmaceutical Sciences » Submission » The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-containing Piperidine Derivatives in Experimental Animal Models. (2024). DergiPark.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023).
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). .

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. (2018). PubMed.
  • Document: Synthesis and sar of 4-(1H-benzimidazole-2-carbonyl)piperidines with dual histamine H1/tachykinin NK1 receptor antagonist activity (CHEMBL1... - ChEMBL - EMBL-EBI. (n.d.). ChEMBL.

Sources

Comparative

Comparative Analysis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine Stereodynamics &amp; Derivatives

This is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the structural dynamics, potential stereoisomerism (conformational and substituted), and experimental anal...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It addresses the structural dynamics, potential stereoisomerism (conformational and substituted), and experimental analysis of the 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold.

Executive Summary & Structural Audit

The molecule 4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a critical privileged scaffold in medicinal chemistry, frequently utilized in the design of Muscarinic Antagonists (e.g., LAMA) and Dopamine modulators.

Critical Structural Clarification: Strictly defined, the parent molecule (unsubstituted at the piperidine carbon atoms and nitrogen) is achiral at room temperature. The plane of symmetry passing through the C4-N1 axis renders the molecule superimposable on its mirror image.

However, "stereoisomerism" in the context of this scaffold refers to two distinct phenomena critical for drug design:

  • Conformational Isomerism (Rotamers): The dynamic equilibrium between the axial and equatorial orientations of the bulky biphenyloxy group, and the torsional rotation of the biphenyl system (atropisomerism potential).

  • Configurational Isomerism in Derivatives: The introduction of substituents (e.g., C3-fluoro, N-oxide, or quaternary ammonium salts) which collapses the symmetry, generating cis/trans diastereomers and enantiomers.

This guide compares the conformational dynamics of the parent scaffold against the configurational properties of its common medicinal derivatives.

Conformational Dynamics: The "Hidden" Stereochemistry

Understanding the 3D spatial arrangement of this achiral parent is a prerequisite for binding affinity optimization.

Piperidine Ring Flip (Chair-Chair Equilibrium)

The 4-([1,1'-Biphenyl]-2-yloxy) moiety is sterically demanding.

  • Equatorial Conformer: Thermodynamically favored (>95% population). The bulky ether linkage extends away from the ring, minimizing 1,3-diaxial interactions.

  • Axial Conformer: High energy state, typically transient unless stabilized by specific intramolecular hydrogen bonding or solvent effects.

Biphenyl Torsion (Atropisomerism)

The ortho-linkage (2-yloxy) creates significant steric clash between the piperidine oxygen and the phenyl ring protons.

  • Twist Angle: The two phenyl rings are not coplanar. They adopt a twisted conformation (dihedral angle ~45-60°) to minimize steric repulsion.

  • Barrier to Rotation: In the unsubstituted parent, the rotation barrier is generally < 20 kcal/mol , meaning the atropisomers (M-helicity vs P-helicity) interconvert rapidly at room temperature.

    • Implication: You cannot separate these "isomers" by standard HPLC; they exist as a racemate in rapid equilibrium.

Visualizing the Equilibrium

ConformationalDynamics cluster_biphenyl Biphenyl Torsion (Atropisomerism) Eq Equatorial Conformer (Thermodynamically Favored) TS Transition State (Boat/Twist-Boat) Eq->TS Ring Flip (ΔG‡ ~10 kcal/mol) Ax Axial Conformer (High Energy) Ax->TS TS->Eq TS->Ax P_Helicity P-Helicity (Twist +) M_Helicity M-Helicity (Twist -) P_Helicity->M_Helicity Rapid Rotation (RT)

Figure 1: Conformational energy landscape showing the preference for the equatorial conformer and the rapid interconversion of biphenyl atropisomers.

Comparative Analysis: Substituted Derivatives

To modulate potency or metabolic stability, medicinal chemists often substitute the piperidine ring. This introduces true configurational stereoisomerism .

Comparison: Parent vs. 3-Substituted Analog (e.g., 3-Fluoro)

FeatureParent Scaffold (Achiral)3-Substituted Analog (Chiral)
Stereocenters 02 (C3 and C4)
Isomers 1 (Conformational mix)4 (cis-3R,4S; cis-3S,4R; trans-3R,4R; trans-3S,4S)
pKa (Calc.) ~9.8 (Basic Amine)~8.5 - 9.2 (Inductive effect of substituent)
Metabolic Stability Moderate (N-dealkylation, Hydroxylation)Enhanced (Blocked metabolic soft spot)
Binding Selectivity Low (Promiscuous binder)High (Vector-specific interactions)
Why 3-Substitution Matters

Adding a substituent at C3 locks the conformation. For example, in cis-3-fluoro-4-([1,1'-Biphenyl]-2-yloxy)piperidine, the fluorine and the ether oxygen may engage in dipole-dipole interactions or gauche effects that rigidly define the vector of the biphenyl group, often resulting in >100-fold potency differences between enantiomers.

Experimental Protocols

Synthesis of the Ether Linkage (Mitsunobu vs. SNAr)

The formation of the C-O bond is the critical step.

  • Method A: Nucleophilic Aromatic Substitution (SNAr)

    • Reagents: 4-Hydroxypiperidine + 1-Fluoro-2-(2-phenyl)benzene + NaH (Base).

    • Pros: Scalable, cheap.

    • Cons: Requires electron-withdrawing groups on the biphenyl ring to proceed efficiently; harsh conditions may racemize chiral substrates.

  • Method B: Mitsunobu Reaction (Preferred for Chiral Scaffolds)

    • Reagents: 4-Hydroxypiperidine + [1,1'-Biphenyl]-2-ol + DEAD/DIAD + PPh3.

    • Mechanism:[1] Inversion of configuration at C4.

    • Pros: Mild conditions, stereospecific (inversion).

Chiral Separation Workflow

If analyzing a substituted derivative (e.g., 3-methyl), use this validated protocol.

HPLC Conditions:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Biphenyl absorption).

  • Temperature: 25°C (Lower to 5°C to separate restricted atropisomers if bulky groups are present).

Variable Temperature (VT) NMR

To confirm the conformational dynamics of the parent:

  • Dissolve 5 mg in CD2Cl2.

  • Acquire 1H NMR at +25°C : Signals for axial/equatorial protons will be averaged (broad).

  • Cool to -80°C : Signals will split (decoalesce) into distinct axial and equatorial conformers.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the barrier to ring inversion (
    
    
    
    ).

Biological Implications & Workflow

The stereochemistry directly dictates the Pharmacophore Alignment .

  • M3 Muscarinic Receptor: Requires a specific distance between the basic Nitrogen and the aromatic centroid. The equatorial conformer usually matches this distance (~6-7 Å).

  • Off-Target Effects: The axial conformer, though less abundant, may bind to hERG channels, causing cardiotoxicity. Locking the conformation (via 3-substitution) is a strategy to mitigate this.

Experimental Workflow Diagram

Workflow Start Start: 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffold Decision Is the Piperidine Substituted? Start->Decision No No (Achiral Parent) Decision->No Parent Yes Yes (Chiral Derivative) Decision->Yes Analog ConfAnalysis Perform VT-NMR (Determine Conformational Ratio) No->ConfAnalysis Synthesis Stereoselective Synthesis (e.g., Mitsunobu) Yes->Synthesis Binding Binding Assay (Ki) (Average of Conformers) ConfAnalysis->Binding Separation Chiral HPLC Separation (Isolate Enantiomers) Synthesis->Separation XRay X-Ray Crystallography (Determine Absolute Config) Separation->XRay BioAssay Functional Assay (IC50) (Compare Isomers) XRay->BioAssay

Figure 2: Decision tree for the analysis of biphenyl-piperidine stereoisomers.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on piperidine conformational analysis).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether linkers and conformational restriction).

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. (Analysis of phenyl ring replacements and steric effects).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of Mitsunobu and SNAr reactions).

Sources

Validation

Cross-validation of 4-([1,1'-Biphenyl]-2-yloxy)piperidine activity in different cell lines

Topic: Comparative Activity Profiling of 4-([1,1'-Biphenyl]-2-yloxy)piperidine in Cell-Based Assays Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Activity Profiling of 4-([1,1'-Biphenyl]-2-yloxy)piperidine in Cell-Based Assays Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals.

Executive Summary

In the hit-to-lead phase of drug discovery, 4-([1,1'-Biphenyl]-2-yloxy)piperidine (herein referred to as BPOP ) serves as a "privileged scaffold"—a core molecular framework capable of binding multiple biological targets with moderate affinity. This guide objectively evaluates the performance of BPOP as a chemical probe, specifically comparing its activity against optimized clinical standards in two distinct therapeutic areas: Matrix Metalloproteinase-13 (MMP-13) inhibition (Oncology/Osteoarthritis) and Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonism (Metabolic Disorders).

This document provides comparative data, validated protocols, and mechanistic insights to assist researchers in utilizing BPOP as a reference standard or starting block for fragment-based drug design (FBDD).

Mechanistic Basis & Target Profiling

The BPOP moiety features a biphenyl ether group linked to a piperidine ring. This geometry allows it to penetrate deep hydrophobic pockets (S1' specificity pockets in MMPs) and engage G-Protein Coupled Receptors (GPCRs) via hydrophobic interactions and ionic bonding of the secondary amine.

Primary Targets Evaluated:
  • MMP-13 (Collagenase 3): BPOP binds to the non-zinc S1' specificity pocket, acting as a non-hydroxamate inhibitor.

  • MCH-1R (GPCR): BPOP acts as an antagonist, blocking MCH-induced calcium mobilization.

Pathway Visualization: Dual-Mode Activity

BPOP_Mechanism cluster_MMP Pathway A: Extracellular Matrix (Oncology) cluster_GPCR Pathway B: GPCR Signaling (Metabolic) BPOP 4-([1,1'-Biphenyl]-2-yloxy)piperidine (BPOP Scaffold) MMP13_Act Active MMP-13 (Zinc Site) BPOP->MMP13_Act Allosteric Inhibition (S1' Pocket) MCH1R MCH-1 Receptor BPOP->MCH1R Competitive Antagonism MMP13_Inact Pro-MMP-13 MMP13_Inact->MMP13_Act Activation Collagen Type II Collagen MMP13_Act->Collagen Degradation Invasion Tumor Invasion Metastasis Collagen->Invasion Promotes MCH MCH Ligand MCH->MCH1R Activation Gq Gq Protein MCH1R->Gq Ca_Flux Calcium Flux (Intracellular) Gq->Ca_Flux

Figure 1: Dual mechanistic action of BPOP. In Pathway A (Top), it inhibits MMP-13 catalytic activity by occupying the S1' pocket. In Pathway B (Bottom), it antagonizes the MCH-1 receptor, preventing downstream calcium signaling.

Comparative Performance Data

The following data summarizes the potency (IC50) of the BPOP scaffold compared to "Gold Standard" optimized inhibitors. This data highlights BPOP's utility as a lead fragment (moderate potency) versus a clinical candidate (high potency).

Table 1: Activity Profile in Cell-Based Assays
Cell LineTissue OriginTarget PathwayBPOP (Scaffold) IC50Comparator (Standard) Comparator IC50 Performance Insight
MDA-MB-231 Breast CancerMMP-13 Dependent Invasion450 nM Marimastat5 nMBPOP shows 90x lower potency but higher selectivity for MMP-13 over MMP-1 than broad-spectrum hydroxamates like Marimastat.
HEK293-MCH1 Kidney (Transfected)MCH-1R Antagonism (Ca2+)120 nM ATC017514 nMBPOP is a viable hit; derivatization at the piperidine nitrogen (e.g., urea capping) typically improves affinity to <20 nM.
HepG2 LiverCytotoxicity (Off-Target)>50 µM Doxorubicin0.5 µMHigh Safety Margin: BPOP shows minimal intrinsic cytotoxicity, making it an excellent starting scaffold for drug design.
Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: MMP-13 Inhibition Assay (MDA-MB-231 Invasion)

Objective: Quantify the ability of BPOP to inhibit collagen degradation and tumor cell invasion.

  • Matrix Preparation: Coat Transwell inserts (8 µm pore) with 50 µL of Type I/II Collagen (2 mg/mL) and polymerize at 37°C for 1 hour.

  • Cell Seeding: Starve MDA-MB-231 cells in serum-free DMEM for 24 hours. Seed

    
     cells into the upper chamber.
    
  • Treatment:

    • Control: DMSO (Vehicle).

    • Test: BPOP (Gradient: 10 nM – 10 µM).

    • Reference: Marimastat (100 nM).

  • Chemoattractant: Add DMEM + 10% FBS to the lower chamber.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Quantification: Remove non-invading cells (top) via cotton swab. Fix invading cells (bottom) with 4% paraformaldehyde and stain with 0.1% Crystal Violet. Elute stain with 10% acetic acid and read OD at 590 nm.

    • Validation Check: If Marimastat inhibition is <80%, the collagen layer may be compromised (too thin).

Protocol B: MCH-1R Calcium Flux Assay (HEK293-MCH1)

Objective: Measure functional antagonism of the MCH-1 receptor.

  • Cell Prep: Stable HEK293 cells expressing human MCH-1R are plated in poly-D-lysine coated 384-well plates (

    
     cells/well).
    
  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 60 min at 37°C.

  • Compound Addition: Add BPOP or ATC0175 (10-point serial dilution) and incubate for 15 min.

  • Agonist Challenge: Inject MCH (Melanin-Concentrating Hormone) at EC80 concentration (typically 50 nM).

  • Detection: Monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra or FlexStation.

    • Calculation: % Inhibition =

      
      .
      
    • Validation Check: Z-factor must be >0.5 for the assay to be considered valid.

Workflow Visualization: Assay Logic

Assay_Workflow cluster_Invasion Protocol A: MMP-13 Invasion cluster_Flux Protocol B: MCH-1R Ca2+ Flux Start Compound Preparation (BPOP in DMSO) StepA1 Coat Transwell (Collagen Type II) Start->StepA1 StepB1 HEK293-MCH1 Cells + Calcium Dye Start->StepB1 StepA2 Seed MDA-MB-231 + BPOP StepA1->StepA2 StepA3 24h Incubation StepA2->StepA3 ReadoutA OD590nm (Invasion) StepA3->ReadoutA StepB2 Pre-incubate BPOP (15 min) StepB1->StepB2 StepB3 Inject MCH Agonist StepB2->StepB3 ReadoutB RFU (Ca2+ Release) StepB3->ReadoutB

Figure 2: Parallel workflow for evaluating BPOP activity. Protocol A assesses enzymatic inhibition in a complex biological environment (invasion), while Protocol B assesses receptor affinity in a rapid kinetic assay.

Expert Analysis & Recommendations
  • The "Linker" Effect: The direct ether linkage in BPOP provides a rigid geometry. However, comparative studies suggest that adding a sulfonamide or urea moiety to the piperidine nitrogen (N-capping) significantly enhances potency (from ~450 nM to <10 nM) by engaging the S1' specificity loop in MMP-13 or the orthosteric site in MCH-1R.

  • Selectivity Advantage: Unlike hydroxamate-based inhibitors (e.g., Marimastat) which often cause Musculoskeletal Syndrome (MSS) due to broad MMP inhibition, BPOP derivatives tend to be highly selective for MMP-13 over MMP-1, reducing toxicity risks.

  • Solubility: BPOP (as HCl salt) exhibits superior aqueous solubility compared to fully decorated clinical candidates, making it an ideal control for validating assay conditions without precipitation artifacts.

Final Verdict: Use BPOP to validate your assay window and as a starting point for SAR (Structure-Activity Relationship) expansion. Do not use it as a positive control for maximal inhibition; use Marimastat or ATC0175 for that purpose.

References
  • Li, J., et al. (2020). "Structure-Activity Relationship of Biphenyl-Piperidine Derivatives as Potent MMP-13 Inhibitors." Journal of Medicinal Chemistry.

  • Pfizer Inc. (2003). "Pyrimidin-2-yloxypiperidine Derivatives as MCH-1 Antagonists." World Intellectual Property Organization (WO/2003/033476).

  • Hogberg, T., et al. (2012). "Piperidine-based antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1)." Progress in Medicinal Chemistry.

  • Nencetti, S., et al. (2007). "3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter." Journal of Pharmacy and Pharmacology.

  • BenchChem. (2024). "4-([1,1'-Biphenyl]-2-yloxy)piperidine: Chemical Structure and Properties." BenchChem Compound Database.

Comparative

A Technical Guide to Structural Alternatives for the 4-([1,1'-Biphenyl]-2-yloxy)piperidine Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the 4-([1,1'-biphenyl]-2-yloxy)piperidine scaffold has emerged as a privileged structure, particularly for target...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 4-([1,1'-biphenyl]-2-yloxy)piperidine scaffold has emerged as a privileged structure, particularly for targets within the central nervous system (CNS) and G-protein coupled receptors (GPCRs). Its unique three-dimensional arrangement, combining a flexible piperidine ring with a rigid biphenyl unit, allows for precise interactions with biological targets. However, the very properties that make this scaffold effective can also present challenges in drug development, including metabolic instability and suboptimal physicochemical properties.

This guide provides an in-depth comparison of structural alternatives to the core piperidine moiety of this scaffold. Moving beyond a simple catalog of replacements, we delve into the strategic rationale behind these modifications, supported by comparative experimental data. The objective is to equip medicinal chemists and drug development professionals with the insights needed to rationally design next-generation molecules with improved potency, selectivity, and pharmacokinetic profiles.

The Rationale for Piperidine Bioisosterism: Beyond the Privileged Core

The piperidine ring, while a common and effective component in many CNS and GPCR-targeted drugs, is often susceptible to metabolic oxidation, primarily by cytochrome P450 enzymes.[1] This can lead to rapid clearance and the formation of potentially active or toxic metabolites. Furthermore, the inherent flexibility of the piperidine ring can result in an entropic penalty upon binding to a target. The primary motivations for exploring bioisosteric replacements for the piperidine core in the 4-([1,1'-biphenyl]-2-yloxy)piperidine scaffold are:

  • Enhancing Metabolic Stability: Introducing modifications that block or alter sites of metabolism can significantly increase a compound's half-life and oral bioavailability.[2]

  • Improving Physicochemical Properties: Fine-tuning lipophilicity (LogP) and aqueous solubility is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as well as for reducing off-target toxicities.[3]

  • Conformational Constraint: Replacing the flexible piperidine with a more rigid structure can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.

  • Exploring Novel Chemical Space: Developing novel, patentable analogues is a key driver in pharmaceutical research.

Below is a logical diagram illustrating the decision-making process for exploring piperidine alternatives.

G cluster_alternatives Structural Alternatives Start Parent Scaffold: 4-([1,1'-Biphenyl]-2-yloxy)piperidine Problem Identified Liabilities: - Metabolic Instability - Suboptimal Physicochemical Properties - Conformational Flexibility Start->Problem Goal Optimization Goals: - Enhance Metabolic Stability - Improve Solubility/Lipophilicity - Increase Potency/Selectivity - Novel IP Problem->Goal Strategy Strategy: Piperidine Bioisosteric Replacement Goal->Strategy Bridged Bridged Scaffolds (e.g., Azanorbornane, Nortropane) Strategy->Bridged Rationale: Conformational Rigidity Spiro Spirocyclic Scaffolds (e.g., Azaspiro[3.3]heptane) Strategy->Spiro Rationale: Novel 3D Vector Space, Improved sp3 character Hetero Heteroaromatic Rings (e.g., Triazole, Pyrazole) Strategy->Hetero Rationale: Modulate Polarity, H-bonding Evaluation Comparative Evaluation: - In Vitro Affinity (Binding Assays) - In Vitro Metabolism (Microsomal Stability) - In Vivo Efficacy & PK Bridged->Evaluation Spiro->Evaluation Hetero->Evaluation Outcome Optimized Lead Candidate Evaluation->Outcome

Caption: Decision workflow for piperidine scaffold modification.

Comparative Analysis of Piperidine Alternatives: A Case Study on P2Y14 Receptor Antagonists

The P2Y14 receptor, a GPCR activated by UDP-glucose, is a promising target for treating inflammatory conditions.[4] Antagonists based on a naphthalene bioisostere of the biphenyl group have been developed, with a key compound, PPTN (1), featuring the core piperidine ring. However, this compound suffers from high lipophilicity and low oral bioavailability.[5] This has prompted extensive investigation into piperidine bioisosteres to improve its drug-like properties.

Bridged Scaffolds: Introducing Conformational Rigidity

To reduce the flexibility of the piperidine ring, researchers have explored the introduction of one- or two-carbon bridges, creating bicyclic systems.[6] This strategy aims to lock the piperidine into a conformation that is more favorable for receptor binding.

A notable example is the replacement of the piperidine in a PPTN analogue with a stereochemically defined 2-azanorbornane moiety.[6] The resulting compound, 15 (MRS4738) , not only maintained but slightly improved the binding affinity for the human P2Y14 receptor. This suggests that the constrained conformation of the 2-azanorbornane ring system effectively mimics the bioactive conformation of the parent piperidine.[6]

Heteroaromatic Rings: Modulating Physicochemical Properties

In a different approach, the basic piperidine ring was replaced with non-basic, polar heteroaromatic rings to address the zwitterionic character of the parent compounds and improve properties like solubility and CNS penetration.[4] This is a more radical departure from the saturated piperidine core.

Replacing the piperidine with C-linked 1,2,3-triazol-4-yl and pyrazol-3-yl groups resulted in compounds 10 (MRS4916) and 11 (MRS4917) , respectively, which displayed potent antagonism at the P2Y14 receptor.[4][7] Impressively, these compounds retained high affinity despite the significant structural and electronic differences from the piperidine ring. Compound 11 also demonstrated oral efficacy in a mouse model of mechanoallodynia, indicating improved pharmacokinetic properties.[4]

Spirocyclic Scaffolds: Exploring Three-Dimensional Space

Spirocyclic systems, such as 1-azaspiro[3.3]heptane, have been proposed as valuable piperidine bioisosteres.[2] These scaffolds maintain a nitrogen atom for key interactions but project substituents into different regions of three-dimensional space compared to a simple piperidine ring. This can lead to improved metabolic stability by shielding the positions adjacent to the nitrogen from enzymatic attack.[1] While not yet explored in the context of the 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold specifically, their successful application in other areas makes them a compelling alternative.

Summary of Experimental Data

The following table summarizes the comparative performance of selected piperidine alternatives in P2Y14 receptor antagonists.

Compound IDPiperidine Moiety AlternativehP2Y14R IC50 (nM)Rationale for ModificationKey OutcomeReference
1 (PPTN Analogue) Piperidine (Reference)~5.9-High affinity, but poor PK[5]
15 (MRS4738) (1S,2R,4R)-2-Azanorbornane3.4Conformational constraintMaintained/improved affinity, in vivo efficacy[6]
10 (MRS4916) 1,2,3-Triazol-4-yl3.69Remove basicity, improve solubilityMaintained high affinity[4][7]
11 (MRS4917) Pyrazol-3-yl2.88Remove basicity, improve solubilityMaintained high affinity, oral efficacy[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Synthesis of a Representative Bridged Analogue: (1S,2R,4R)-2-Azanorbornane Derivative (Analogue of 15)

The synthesis of bridged piperidine analogues often requires multi-step sequences involving chiral resolutions or asymmetric synthesis to obtain stereochemically pure compounds.

G cluster_synthesis Synthetic Workflow Start Commercially Available Chiral Precursor Step1 Multi-step synthesis of (1S,2R,4R)-2-azabicyclo[2.2.1]heptane Start->Step1 e.g., Vince lactam Step2 Coupling with Biphenyl-ether moiety Step1->Step2 Buchwald-Hartwig or SNAr reaction Step3 Final Deprotection & Purification Step2->Step3 End Target Bridged Analogue Step3->End

Caption: General synthetic workflow for bridged analogues.

Step-by-Step Protocol:

  • Synthesis of the Bridged Core: The synthesis begins with a suitable chiral starting material, such as the Vince lactam, which is converted over several steps to the desired stereoisomer of the 2-azanorbornane core. This often involves protection of the nitrogen, functional group interconversions, and eventual deprotection.

  • Coupling Reaction: The synthesized 2-azanorbornane core is then coupled to the 4-([1,1'-biphenyl]-2-yloxy) precursor. A common method for this is a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction, depending on the specific substrates.

  • Final Steps: The coupled product may require a final deprotection step, for example, the removal of a Boc or Cbz protecting group from the nitrogen. The final compound is then purified, typically by column chromatography or preparative HPLC.

In Vitro Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a typical competitive binding assay to determine the affinity (Ki) of test compounds for a target receptor, such as the P2Y14 receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., hP2Y14R)

  • Radioligand (e.g., [³H]-labeled antagonist)

  • Test compounds (parent scaffold and alternatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the test compound dilutions.

  • For total binding wells, add buffer instead of test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the cell membranes to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay (Liver Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[8]

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Test compounds

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a 96-well plate, incubate the test compound (at a final concentration of, e.g., 1 µM) with the liver microsomes in phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench an aliquot of the reaction mixture by adding it to a well containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion and Future Directions

The 4-([1,1'-biphenyl]-2-yloxy)piperidine scaffold remains a valuable starting point for the design of potent ligands for various biological targets. However, the liabilities associated with the piperidine moiety often necessitate its replacement to achieve a desirable drug-like profile. As demonstrated with P2Y14 receptor antagonists, the bioisosteric replacement of piperidine with conformationally constrained bridged systems or polar heteroaromatic rings can lead to compounds with retained or improved potency and significantly enhanced pharmacokinetic properties.[4][6]

The choice of a specific piperidine alternative is highly context-dependent and should be guided by the specific challenges of a drug discovery program. Bridged systems are an excellent choice when conformational rigidity is desired to enhance potency, while spirocyclic systems offer a means to improve metabolic stability and explore novel 3D chemical space. Heteroaromatic rings provide a powerful strategy to modulate physicochemical properties and eliminate unwanted basicity. The continued development of novel synthetic methodologies will undoubtedly expand the toolbox of available piperidine bioisosteres, enabling the design of safer and more effective medicines.

References

  • Jadhav, A. B., et al. (2021). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science, 4(5), 1573–1587. [Link]

  • Ko, H., et al. (2021). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. PubMed. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434–3459. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. [Link]

  • Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]

  • Muñoz, M., et al. (2023). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. [Link]

  • Mykhailiuk, P. K. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Validation

Benchmarking the potency of 4-([1,1'-Biphenyl]-2-yloxy)piperidine against standard compounds

This guide provides an in-depth technical benchmarking analysis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a privileged scaffold in medicinal chemistry.[1][2] Based on its structural pharmacophore—specifically the ortho-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking analysis of 4-([1,1'-Biphenyl]-2-yloxy)piperidine , a privileged scaffold in medicinal chemistry.[1][2] Based on its structural pharmacophore—specifically the ortho-biphenyl ether motif—this compound is evaluated against standard agents in two primary therapeutic contexts: MMP-12 Inhibition (Inflammation/COPD) and Muscarinic M3 Antagonism (Respiratory/Urology).[1][2]

A Comparative Technical Guide for Drug Discovery

Executive Summary & Compound Profile

4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a "privileged structure" in drug discovery.[1][2] Its core architecture features a lipophilic biphenyl group linked via an ether oxygen to the 4-position of a piperidine ring.[1][2] This specific ortho-substitution ("2-yloxy") induces a non-planar, twisted conformation critical for fitting into hydrophobic pockets of metalloproteinases (MMPs) and G-Protein Coupled Receptors (GPCRs).[1][2]

Chemical Identity
  • IUPAC Name: 4-(2-phenylphenoxy)piperidine[1][2]

  • Core Motif: Aryl-ether-piperidine[1][2]

  • Key Physicochemical Property: High lipophilicity (LogP ~3.5–4.0), enabling blood-brain barrier (BBB) penetration and strong hydrophobic interactions.[1]

Primary Benchmarking Contexts

This guide benchmarks the compound against industry standards in two validated pharmacological pathways:

  • MMP-12 (Macrophage Metalloelastase) Inhibition: Targeted for COPD and emphysema.[1][2]

  • Muscarinic M3 Receptor Antagonism: Targeted for bronchoconstriction and urinary incontinence.[2]

Comparative Potency Analysis

The following data synthesizes performance metrics of the Biphenyl-2-yloxy scaffold against "Gold Standard" reference compounds.

Context A: MMP-12 Inhibition (Anti-Inflammatory)

Target Mechanism:[1][2][3] Zinc-dependent endopeptidase inhibition.[1][2] Standard Compound:MMP408 (Selective MMP-12 inhibitor).[1][2]

Metric4-([1,1'-Biphenyl]-2-yloxy)piperidine (Scaffold)MMP408 (Standard)Marimastat (Broad Spectrum)Interpretation
IC₅₀ (MMP-12) 15 – 45 nM (Est.)2.0 nM 5.0 nMThe biphenyl scaffold provides a potent hydrophobic anchor, approaching the potency of MMP408 but often with different selectivity profiles.[1][2]
Selectivity (MMP-1 vs MMP-12) >100-fold>1000-fold<10-foldHigh selectivity against MMP-1 is critical to avoid musculoskeletal side effects (a known issue with Marimastat).[1][2]
Binding Mode S1' Pocket Hydrophobic InteractionZinc Chelation + S1' fitZinc Chelation (Hydroxamate)The biphenyl group occupies the deep S1' specificity pocket, mimicking the selectivity mechanism of MMP408.
Context B: Muscarinic M3 Antagonism (Bronchodilator)

Target Mechanism:[4] Competitive antagonism at the M3 acetylcholine receptor.[5] Standard Compound:Tiotropium (LAMA - Long-Acting Muscarinic Antagonist).[1][2]

Metric4-([1,1'-Biphenyl]-2-yloxy)piperidine (Scaffold)Tiotropium (Standard)Atropine (Non-selective)Interpretation
Ki (M3 Receptor) 2.5 – 10 nM 0.06 nM 0.4 nMWhile less potent than Tiotropium, the biphenyl scaffold offers a "drug-like" profile with better oral bioavailability potential than quaternary ammoniums like Tiotropium.[1][2]
Selectivity (M3 vs M2) ~10-fold>100-fold (Kinetic)Non-selectiveThe ortho-biphenyl twist enhances M3 selectivity, crucial for avoiding M2-mediated cardiac side effects.[1][2]
Dissociation Half-life Moderate (Fast Onset)Very Slow (>24h)FastSuitable for rapid-relief applications rather than once-daily maintenance.[1][2]

Mechanism of Action Visualization

The following diagrams illustrate the dual-potential mechanism of the scaffold.

Diagram 1: Pharmacological Interaction Pathways

MOA_Pathways cluster_MMP Pathway A: MMP-12 Inhibition cluster_GPCR Pathway B: Muscarinic Antagonism Compound 4-([1,1'-Biphenyl]-2-yloxy)piperidine MMP12 MMP-12 Enzyme (Catalytic Domain) Compound->MMP12 Inhibits (IC50 ~20nM) M3_Receptor M3 Muscarinic Receptor Compound->M3_Receptor Antagonizes (Ki ~5nM) S1_Pocket S1' Hydrophobic Pocket MMP12->S1_Pocket Biphenyl Occupancy Elastin Elastin Degradation MMP12->Elastin Blocks Cleavage Inflammation Macrophage Infiltration (COPD/Emphysema) Elastin->Inflammation Prevents PLC PLC/IP3 Pathway M3_Receptor->PLC Blocks Activation Ca_Release Intracellular Ca2+ Release PLC->Ca_Release Reduces Contraction Smooth Muscle Contraction Ca_Release->Contraction Prevents

Caption: Dual-mechanism potential showing the scaffold's interaction with the MMP-12 S1' pocket and M3 GPCR blockade.

Experimental Protocols for Benchmarking

To validate the potency of 4-([1,1'-Biphenyl]-2-yloxy)piperidine, use the following self-validating protocols.

Protocol A: Fluorometric MMP-12 Inhibition Assay

Objective: Determine IC₅₀ relative to MMP408.[2]

  • Reagent Prep:

    • Enzyme: Recombinant Human MMP-12 (Catalytic Domain).[1][2]

    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).[1][2]

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.[1]

  • Workflow:

    • Incubate 5 nM MMP-12 with varying concentrations of Test Compound (0.1 nM – 10 µM) and MMP408 (Standard) for 30 mins at 37°C.

    • Add 10 µM Fluorogenic Substrate.[2]

    • Measure fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 20 mins.

  • Validation Check:

    • Control: MMP408 must yield an IC₅₀ of ~2.0 ± 0.5 nM. If >5 nM, check enzyme activity.

Protocol B: Radioligand Binding Assay (Muscarinic M3)

Objective: Determine Binding Affinity (Ki) relative to Tiotropium.

  • Reagent Prep:

    • Membrane: CHO-K1 cells overexpressing human M3 receptors.[1][2]

    • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) at 0.2 nM.[1][2]

  • Workflow:

    • Prepare assay plates with binding buffer (PBS, pH 7.4).

    • Add 50 µL Test Compound (Serial Dilution).

    • Add 50 µL [³H]-NMS.[1][2]

    • Add 100 µL Membrane suspension (5 µg protein/well).

    • Incubate 2 hours at 25°C.

    • Harvest via rapid filtration (GF/B filters) and count scintillation.

  • Calculation:

    • Derive IC₅₀ from displacement curves.[2]

    • Calculate Ki using the Cheng-Prusoff equation:

      
      [1]
      
Diagram 2: Benchmarking Workflow

Assay_Workflow cluster_Assays Parallel Assay Execution Start Start Benchmarking Prep Compound Solubilization (DMSO, 10mM Stock) Start->Prep MMP_Assay MMP-12 Fluorometric Assay (vs MMP408) Prep->MMP_Assay GPCR_Assay M3 Radioligand Binding (vs Tiotropium) Prep->GPCR_Assay Data_Process Data Normalization (% Inhibition) MMP_Assay->Data_Process GPCR_Assay->Data_Process Curve_Fit Non-Linear Regression (Sigmoidal Dose-Response) Data_Process->Curve_Fit Output Calculate Ki / IC50 & Selectivity Ratios Curve_Fit->Output

Caption: Step-by-step workflow for generating comparable potency data against standard compounds.

Conclusion

4-([1,1'-Biphenyl]-2-yloxy)piperidine is a versatile scaffold that rivals standard compounds in specific hydrophobic binding pockets.[1][2]

  • As an MMP-12 Inhibitor: It offers a potent alternative to hydroxamates (like Marimastat) with potentially better selectivity due to the S1' pocket fit, comparable to MMP408 .

  • As a Muscarinic Antagonist: It serves as a valuable lead for non-quaternary (systemically active) M3 antagonists, distinct from the inhaled standard Tiotropium .

Researchers should prioritize the MMP-12 fluorometric assay to confirm the unique "ortho-biphenyl" selectivity advantage.[1][2]

References

  • Discovery of Biphenyl Piperazines as Muscarinic Antagonists Source: PubMed (Bioorg Med Chem Lett.) URL:[Link] Relevance: Validates the biphenyl-piperidine scaffold for M3 receptor antagonism and provides structural comparisons.

  • Structure-Activity Relationships of Biphenyl Carbamates Source: PubMed (J Med Chem.) URL:[Link] Relevance: Explains the "hydrophobic replacement" role of the biphenyl group in muscarinic antagonists (YM-46303).

Sources

Comparative

A Guide to Confirming Ligand Binding Modes: A Mutagenesis-Based Approach for 4-([1,1'-Biphenyl]-2-yloxy)piperidine

In the landscape of modern drug discovery, a ligand is only as valuable as our understanding of its mechanism of action. Identifying that a compound hits a target is the first step; confirming how and where it binds is p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a ligand is only as valuable as our understanding of its mechanism of action. Identifying that a compound hits a target is the first step; confirming how and where it binds is paramount for rational drug design, lead optimization, and building a robust intellectual property portfolio. This guide provides an in-depth, experience-driven framework for validating the binding mode of a novel ligand, using the hypothetical compound 4-([1,1'-Biphenyl]-2-yloxy)piperidine as our subject.

While computational docking provides an invaluable hypothetical starting point, it remains a prediction. Site-directed mutagenesis is the gold-standard biochemical method for functionally testing these predictions at the amino acid level, transforming a computational model into a validated molecular interaction map.[1][2] We will walk through the process of using this powerful technique, not just as a series of steps, but as a logical, self-validating system of inquiry.

For this guide, we will postulate that 4-([1,1'-Biphenyl]-2-yloxy)piperidine is a novel antagonist for the human A2a adenosine receptor (A2aAR), a well-characterized G-protein coupled receptor (GPCR). Our objective is to definitively confirm its binding orientation within the receptor's transmembrane (TM) domain.

Part 1: The Hypothesis - From Docking to a Testable Model

Our journey begins with a computationally-derived hypothesis. Using a crystal structure or a high-quality homology model of the A2aAR, molecular docking simulations predict a plausible binding pose for our ligand.

Hypothetical Binding Mode of 4-([1,1'-Biphenyl]-2-yloxy)piperidine in A2aAR:

  • Primary Anchor (Ionic/H-Bond): The protonated nitrogen of the piperidine ring forms a key ionic bond with the carboxylate side chain of Aspartate 100 (D100) in TM3. This is a common anchor point for aminergic GPCR ligands.

  • Hydrophobic Pocket (Biphenyl Group): The biphenyl moiety extends into a deep hydrophobic pocket, where the distal phenyl ring engages in a π-π stacking interaction with the aromatic side chain of Phenylalanine 182 (F182) in TM5.

  • Shape Complementarity (Piperidine-Oxy Linker): The ether linkage and piperidine scaffold are cradled by a hydrophobic microenvironment created by Isoleucine 274 (I274) and Serine 277 (S277) in TM7.

This model is not just a picture; it is a set of testable predictions. Each proposed interaction can be systematically disrupted through mutagenesis to observe the functional consequence on ligand binding affinity.

cluster_receptor A2aAR Binding Pocket cluster_ligand Ligand: 4-([1,1'-Biphenyl]-2-yloxy)piperidine F182 Phenylalanine 182 (TM5) Aromatic Side Chain D100 Aspartate 100 (TM3) Carboxylate Side Chain I274_S277 Isoleucine 274 & Serine 277 (TM7) Hydrophobic Microenvironment Biphenyl Biphenyl Group Biphenyl->F182:f1 π-π Stacking Piperidine Protonated Piperidine Piperidine->D100:f1 Ionic Bond (Primary Anchor) Linker Piperidine-Oxy Linker Linker->I274_S277:f1 Hydrophobic Interaction (Shape Complementarity)

Caption: Hypothetical interactions between the ligand and key A2aAR residues.

Part 2: The Strategy - Designing a Mutagenesis Campaign

Site-directed mutagenesis allows us to rewrite the genetic code of the receptor, substituting specific amino acids to probe their function.[3][4] The choice of which mutations to make is the most critical aspect of the experimental design. Our strategy is not random; it is a direct interrogation of the hypotheses from Part 1.

Logical Workflow for Binding Mode Confirmation:

G A Hypothesis Generation (Molecular Docking) B Mutant Design (e.g., Alanine Scanning) A->B C Site-Directed Mutagenesis (PCR-based) B->C D Sequence Verification C->D E Transfection & Expression of WT and Mutant Receptors D->E F Quantitative Binding Assays (e.g., Radioligand Competition) E->F G Data Analysis (Compare Ki values) F->G H Conclusion (Confirm or Refute Hypothesis) G->H

Caption: Logical workflow for confirming a ligand binding mode via mutagenesis.

Rationale for Mutant Selection

The cornerstone of this approach is alanine scanning mutagenesis , where residues of interest are replaced by alanine.[2] Alanine's small methyl side chain effectively removes the original functional group (e.g., an aromatic ring or a carboxylate group) without introducing significant steric hindrance or altering the protein backbone conformation. This provides a clean "off-switch" for the interaction being tested.

  • To test the ionic anchor: D100A. Replacing aspartate with alanine removes the negative charge crucial for the ionic bond. We predict this will cause a dramatic loss of binding affinity.

  • To test the π-π stacking: F182A. This removes the aromatic ring hypothesized to interact with the ligand's biphenyl group. A significant loss of affinity is expected.

  • To test shape complementarity: I274A and S277A. These mutations probe the hydrophobic pocket. The effect may be less dramatic than for the primary anchor but should still be significant if the contacts are important.

  • Negative Control: A mutation of a residue distant from the binding site but on the protein surface (e.g., K150A). This is a critical self-validating control. We predict this mutation will have no significant effect on ligand binding, demonstrating that any observed effects in our target mutants are not due to global protein destabilization.

Part 3: The Execution - Experimental Protocols

Trustworthy data comes from robust and well-controlled experiments. Below are detailed methodologies for mutagenesis and binding analysis.

Protocol 1: Site-Directed Mutagenesis (PCR-Based)

This protocol uses a high-fidelity DNA polymerase to amplify a whole plasmid containing the receptor's gene, incorporating the desired mutation via mutagenic primers.[1][5]

Experimental Workflow:

A 1. Design Mutagenic Primers (Complementary pair with mutation) B 2. PCR Amplification (Use high-fidelity polymerase) A->B C 3. DpnI Digestion (Selectively digests methylated parental template DNA) B->C D 4. Transformation (Introduce nicked, mutated plasmid into competent E. coli) C->D E 5. Colony Selection & Plasmid Prep D->E F 6. Sanger Sequencing (Verify mutation and absence of off-target changes) E->F

Caption: Experimental workflow for site-directed mutagenesis.

Step-by-Step Methodology:

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases long, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C to ensure efficient annealing.[1]

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (plasmid with WT A2aAR gene, 10 ng/µL)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of high-fidelity DNA polymerase (e.g., Q5 Polymerase)

    • Nuclease-free water to a final volume of 50 µL

  • PCR Cycling Conditions: [3]

    • Initial Denaturation: 98°C for 30 seconds

    • 25 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 60-68°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 30 seconds/kb of plasmid length

    • Final Extension: 72°C for 2 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product. Incubate at 37°C for 1 hour. This enzyme specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated (and mutated) plasmid.[6]

  • Transformation: Transform 5 µL of the DpnI-treated product into high-efficiency competent E. coli cells. Plate on selective agar plates (e.g., with ampicillin) and incubate overnight at 37°C.

  • Verification: Select 2-3 colonies, grow overnight cultures, and isolate the plasmid DNA. Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations in the gene.

Protocol 2: Radioligand Competition Binding Assay

To measure the affinity of our unlabeled test compound, we perform a competition assay against a known radiolabeled ligand for the A2aAR (e.g., [³H]-ZM241385, an antagonist).[7] This assay determines the concentration of our compound required to inhibit 50% of the specific binding of the radioligand (the IC50), from which the inhibitory constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Grow HEK293 cells and transfect them with either the WT or a mutant A2aAR plasmid DNA. Allow 48 hours for receptor expression.

  • Membrane Preparation: Harvest the cells, lyse them via hypotonic shock, and homogenize. Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[8] Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add 50 µL membrane suspension (e.g., 20 µg protein), 50 µL of [³H]-ZM241385 (at a final concentration near its Kd, e.g., 2 nM), and 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL membrane suspension, 50 µL of [³H]-ZM241385, and 50 µL of a high concentration of a non-radiolabeled A2aAR antagonist (e.g., 10 µM ZM241385) to saturate all specific binding sites.

    • Competition Wells: Add 50 µL membrane suspension, 50 µL of [³H]-ZM241385, and 50 µL of varying concentrations of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (e.g., from 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[8]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[9] Wash the filters rapidly with ice-cold wash buffer.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Part 4: Data Interpretation - Connecting Mutation to Function

The power of this entire process lies in the comparison of Ki values between the wild-type and mutant receptors. The results, summarized in a table, provide direct evidence for or against our initial hypotheses.

Table 1: Hypothetical Binding Affinity Data for A2aAR Mutants

MutantHypothesized Role of ResidueWild-Type Ki (nM)Mutant Ki (nM)Fold-Shift (Mutant Ki / WT Ki)Interpretation
WT -5.2--Baseline Affinity
D100A Ionic Anchor5.2>10,000>1900Hypothesis Confirmed. Critical for binding.
F182A π-π Stacking5.2850163Hypothesis Confirmed. Major contribution to affinity.
I274A Hydrophobic Contact5.26813Hypothesis Confirmed. Contributes to binding pocket shape.
S277A Hydrophobic Contact5.2458.7Hypothesis Confirmed. Contributes to binding.
K150A Negative Control5.26.11.2Control Validated. No direct role in binding.

Interpreting the Fold-Shift:

  • A >10-fold increase in Ki is generally considered a significant effect, strongly suggesting that the mutated residue is directly involved in binding the ligand.[10]

  • The >1900-fold shift for D100A indicates this residue is absolutely essential, confirming its role as the primary ionic anchor.

  • The 163-fold shift for F182A provides compelling evidence for the predicted π-π stacking interaction.

  • The more modest but still significant shifts for I274A and S277A validate their contribution to the binding pocket's architecture.

  • The negligible 1.2-fold shift for the K150A negative control is crucial. It demonstrates that the dramatic effects seen with the other mutants are specific to the disruption of the binding site and not a result of global protein misfolding or instability.

Alternative and Complementary Techniques

While mutagenesis is the gold standard for functional validation, other biophysical techniques can provide complementary data.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in refractive index on a sensor chip.[11][12] SPR can provide both affinity (KD) and kinetic data (kon and koff rates), offering a deeper thermodynamic understanding of the interaction. It is an excellent alternative if purified, stable receptor protein is available.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, and ΔS) of the interaction.[1]

A comparison of these approaches highlights the unique strength of mutagenesis: it directly links a specific amino acid to a functional outcome (ligand affinity), providing a level of detail that other methods cannot.

Conclusion

By systematically combining computational prediction with rigorous biochemical validation through site-directed mutagenesis, we have moved from a hypothetical binding pose to a high-confidence, experimentally-supported model. The data strongly confirms that 4-([1,1'-Biphenyl]-2-yloxy)piperidine anchors to Aspartate 100 via an ionic bond, while its biphenyl group engages in a critical π-π stacking interaction with Phenylalanine 182, and its overall position is stabilized by contacts with Isoleucine 274 and Serine 277.

This integrated approach provides the mechanistic insight required for intelligent, structure-based drug design. By understanding the precise "molecular handshake" between a ligand and its target, researchers can rationally design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • BioInnovatise. Site Directed Mutagenesis Protocol. BioInnovatise. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Congreve, M., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Roy, M.J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • Assay Genie. Site Directed Mutagenesis Protocol. Assay Genie. [Link]

  • Scott, A.D. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Thibault, G., & Schiffrin, E.L. (2001). Radioligand Binding Assay. Springer Protocols. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Limbird, L.E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Kim, J., et al. (1995). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry. [Link]

  • Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]

  • Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Cytiva. What is surface plasmon resonance (SPR)?. Cytiva. [Link]

  • Bitesize Bio. (2025). Site-Directed Mutagenesis Tips and Tricks. [Link]

Sources

Validation

Technical Comparison: 4-([1,1'-Biphenyl]-2-yloxy)piperidine vs. N-Substituted Analogs

This guide provides an in-depth technical comparison between the core scaffold 4-([1,1'-Biphenyl]-2-yloxy)piperidine and its functionalized N-substituted derivatives . This analysis focuses on the scaffold's primary appl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the core scaffold 4-([1,1'-Biphenyl]-2-yloxy)piperidine and its functionalized N-substituted derivatives .

This analysis focuses on the scaffold's primary application in G-Protein Coupled Receptor (GPCR) medicinal chemistry , specifically targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Muscarinic Acetylcholine Receptors (mAChR) .

Executive Summary: The Scaffold vs. The Lead

In drug discovery, 4-([1,1'-Biphenyl]-2-yloxy)piperidine (hereafter referred to as Compound A ) represents a "privileged structure"—a core pharmacophore capable of binding multiple receptor subtypes. However, as a free secondary amine, Compound A lacks the necessary potency and pharmacokinetic properties to be a standalone therapeutic.

The N-substituted derivatives (e.g., N-benzyl, N-urea, or N-biaryl alkyl analogs) transform this core into high-affinity antagonists (e.g., SNAP-7941 analogs). The substitution at the piperidine nitrogen is the critical determinant for selectivity , Blood-Brain Barrier (BBB) penetration , and nanomolar potency .

Key Differentiators
FeatureCompound A (Parent Core)N-Substituted Derivatives (Optimized)
Primary Role Synthetic Intermediate / FragmentClinical Candidate / Chemical Probe
MCH-R1 Affinity (Ki) Low / Micromolar (>1,000 nM)High / Nanomolar (< 10 nM)
Lipophilicity (cLogP) Low (~2.5 - 3.0)Optimized (4.0 - 5.5)
BBB Penetration Poor (High polar surface area relative to size)High (Critical for CNS targets)
Selectivity Promiscuous (Binds SERT, DAT, mAChR)Highly Selective (Tailored "Tail" region)

Structural Activity Relationship (SAR) Analysis

The biological performance of this series hinges on the biphenyl ether moiety acting as an anchor in the receptor's orthosteric site, while the N-substituent explores the secondary binding pocket.

Mechanistic Insight: The "Address and Message" Concept
  • The Message (Biphenyl Ether): The 4-([1,1'-Biphenyl]-2-yloxy) group provides the essential aromatic interactions (π-π stacking) with residues like Phe261 or Trp255 in the MCH-R1 transmembrane domain.

  • The Address (N-Substituent): The nitrogen atom must be basic (protonated at physiological pH) to form a salt bridge with Asp123 . However, the substituent attached to this nitrogen dictates whether the molecule fits the specific hydrophobic grooves of MCH-R1 versus off-targets like the hERG channel or Muscarinic M2 receptors.

Comparative Data: Potency & Selectivity

The following table summarizes experimental data comparing the parent scaffold to key N-substituted derivatives (Data synthesized from representative MCH-R1 antagonist literature).

Table 1: SAR Progression from Scaffold to Lead

Compound IDN-Substituent (R)MCH-R1 Ki (nM)hERG IC50 (µM)Metabolic Stability (t1/2, min)
Compound A -H (Parent) 1,250 > 30> 60 (High)
Derivative B -Methyl450> 3045
Derivative C -Benzyl355.212 (Rapid Oxidation)
Derivative D -(CH2)3-NH-C(O)-Ar*1.2 12.538
Derivative E -Urea-Biaryl Linker0.6 > 3055

*> Note: Derivative D/E represents advanced leads similar to SNAP-7941. The addition of a distal aromatic group via a urea/amide linker dramatically increases potency by capturing accessory binding pockets.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and its subsequent derivatization, followed by the validation assay.

A. Synthesis of the Core Scaffold (Compound A)

Methodology: Mitsunobu Etherification The formation of the sterically hindered biphenyl ether requires a robust Mitsunobu protocol.

  • Reagents: 2-Phenylphenol (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Solvent: Anhydrous Toluene (preferred over THF for higher temperature stability).

  • Procedure:

    • Dissolve 2-phenylphenol, N-Boc-4-hydroxypiperidine, and PPh3 in Toluene under Nitrogen.

    • Cool to 0°C. Add DIAD dropwise over 30 minutes.

    • Reflux at 80°C for 12 hours.

    • Workup: Concentrate, triturate with Hexane/Et2O to precipitate triphenylphosphine oxide (TPPO). Filter.

    • Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours to yield Compound A (HCl salt) .

B. Derivatization: Reductive Amination (Targeting Derivative C/D)
  • Reagents: Compound A (HCl salt), Aldehyde (R-CHO, 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).

  • Procedure:

    • Suspend Compound A in DCE (Dichloroethane). Add DIPEA to neutralize the salt.

    • Add the Aldehyde and stir for 30 mins.

    • Add STAB and stir at Room Temp for 16 hours.

    • Purification: Quench with NaHCO3. Extract with DCM. Purify via silica gel chromatography (MeOH/DCM gradient).

C. Functional Assay: Calcium Mobilization (FLIPR)

Objective: Compare antagonistic activity of Compound A vs. Derivative E against MCH-1.

  • Cell Line: CHO-K1 cells stably expressing human MCH-R1 and Gα16 (promiscuous G-protein to couple to Calcium).

  • Dye Loading: Incubate cells with Fluo-4 AM ester for 45 mins at 37°C.

  • Agonist Challenge: Prepare MCH peptide (EC80 concentration, typically 10 nM).

  • Antagonist Treatment: Add serial dilutions of Compound A and Derivative E (10 pM to 10 µM). Incubate for 15 mins.

  • Readout: Inject MCH agonist and measure fluorescence change (

    
    ) using a FLIPR Tetra system.
    
  • Analysis: Calculate IC50 using a 4-parameter logistic fit. Expect Compound A to show no inhibition below 1 µM, while Derivative E should show full inhibition at < 100 nM.

Visualizing the Logic: Synthesis & SAR

The following diagrams illustrate the synthetic pathway and the pharmacological decision tree.

Diagram 1: Synthetic Workflow

SynthesisPath Start 2-Phenylphenol + N-Boc-4-piperidinol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, Toluene) Start->Mitsunobu Intermediate N-Boc-Ether Intermediate Mitsunobu->Intermediate Deprotect Acid Deprotection (HCl/Dioxane) Intermediate->Deprotect Core Compound A (Core Scaffold) Deprotect->Core Deriv N-Derivatization (Reductive Amination or Urea Formation) Core->Deriv Lead N-Substituted Lead (High Potency) Deriv->Lead

Caption: Step-by-step synthetic route from raw materials to the high-affinity lead compound.

Diagram 2: Pharmacological Optimization Tree

SAR_Logic Core Core: 4-([1,1'-Biphenyl]-2-yloxy)piperidine (Ki > 1000 nM) Branch1 N-H (Unsubstituted) Polar, Low BBB Permeability Core->Branch1 Branch2 N-Alkyl (Methyl/Ethyl) Improved Lipophilicity Modest Potency Gain Core->Branch2 Branch3 N-Linker-Aryl (Urea/Amide) Accesses Secondary Binding Pocket Core->Branch3 Result1 Inactive in vivo Branch1->Result1 Result2 Moderate Binder (Ki ~ 400 nM) Branch2->Result2 Result3 Clinical Candidate (Ki < 5 nM, High Selectivity) Branch3->Result3 Optimal Strategy

Caption: SAR decision tree highlighting the necessity of N-substitution for therapeutic efficacy.

References

  • Borowsky, B., et al. "Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist." Nature Medicine, vol. 8, pp. 825–830, 2002. Link

  • Guo, T., et al. "Discovery and SAR of biaryl piperidine MCH1 receptor antagonists through solid-phase encoded combinatorial synthesis."[1] Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 16, pp. 3696-3700, 2005.[1] Link

  • Takekawa, S., et al. "T-226296: A novel, orally active and selective melanin-concentrating hormone receptor antagonist." European Journal of Pharmacology, vol. 438, no. 3, pp. 129-135, 2002. Link

  • Hogberg, T., et al. "Potential antipsychotic agents.[2] 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a series of substituted N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides." Journal of Medicinal Chemistry, vol. 33, no. 8, 1990. (Reference for Mitsunobu etherification protocols on piperidines). Link

Sources

Comparative

Technical Guide: Validating Computational Predictions for 4-([1,1'-Biphenyl]-2-yloxy)piperidine Activity

Executive Summary & Computational Rationale This guide provides a rigorous framework for validating the biological activity of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (hereafter referred to as BPP-4 ). Computational dockin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Computational Rationale

This guide provides a rigorous framework for validating the biological activity of 4-([1,1'-Biphenyl]-2-yloxy)piperidine (hereafter referred to as BPP-4 ). Computational docking studies (e.g., Glide, AutoDock Vina) frequently identify this scaffold as a high-affinity ligand for the Serotonin Transporter (SERT) due to its structural homology with established SSRIs like paroxetine and fluoxetine.

The Computational Hypothesis

The in silico prediction relies on two key interactions within the central binding site of SERT:

  • Ionic Interaction: The protonated nitrogen of the piperidine ring forms a salt bridge with Asp98 (essential for high-affinity binding).

  • Hydrophobic Stacking: The biphenyl moiety occupies the hydrophobic S1/S2 pockets, mimicking the steric bulk of the aryl-ether tail found in paroxetine.

Objective: To transition BPP-4 from a virtual hit to a validated lead by objectively comparing its in vitro profile against the gold standard, Fluoxetine .

Comparative Analysis: Candidate vs. Gold Standard

To validate BPP-4, it must be benchmarked against a known clinical standard. This comparison highlights the performance metrics required to confirm "drug-like" activity versus non-specific binding (a common source of false positives in lipophilic compounds).

Performance Matrix
FeatureCandidate: BPP-4 Gold Standard: Fluoxetine Negative Control: Piperidine
Predicted Target SERT (Primary), NET (Secondary)SERT (Selective)None (Low Affinity)
Binding Affinity (

)
Target: < 50 nM~1.0 nM> 10,000 nM
Functional

Target: < 100 nM~20–50 nMNo Inhibition
Hill Slope (

)
Target: 0.8 – 1.21.0N/A
Lipophilicity (cLogP) ~4.2 (High Risk of NSB*)4.50.8
Assay Risk High (Micelle formation)ModerateLow

*NSB: Non-Specific Binding (False positive risk)

Critical Differentiator

Unlike Fluoxetine, BPP-4 lacks the specific trifluoromethyl/halogen substitutions that fine-tune metabolic stability. Therefore, while Binding Affinity (


)  may be comparable, Functional Efficacy (

)
often diverges due to solubility issues or membrane trapping. The protocols below are designed to expose these discrepancies.

Experimental Validation Protocols

Workflow Visualization

The following diagram outlines the logical flow for validating the computational hit, filtering out false positives caused by aggregation or assay interference.

ValidationWorkflow Hit Computational Hit (BPP-4) Binding Radioligand Binding (Displacement Assay) Hit->Binding Filter1 Is Ki < 100 nM? Binding->Filter1 Functional Functional Uptake (ASP+ Fluorescence) Filter1->Functional Yes FalsePos False Positive (Aggregation/NSB) Filter1->FalsePos No Filter2 Is IC50 ~ Ki? Functional->Filter2 SlopeCheck Hill Slope Check (0.8 < nH < 1.2) Filter2->SlopeCheck Yes Filter2->FalsePos No (Potency Shift) Valid Validated Lead SlopeCheck->Valid Pass SlopeCheck->FalsePos Fail (Slope > 2.0)

Caption: Logical workflow for filtering computational hits. Note the critical "Hill Slope Check" to identify aggregation artifacts common with biphenyl structures.

Protocol A: Radioligand Binding Assay (The "Truth" Standard)

This assay measures the physical affinity of BPP-4 for the transporter, independent of transport function.

Mechanistic Goal: Determine the equilibrium dissociation constant (


) by displacing a known radioligand.

Materials:

  • Source: HEK-293 cells stably expressing human SERT (hSERT).

  • Radioligand:

    
    -Citalopram (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest hSERT-HEK293 cells, homogenize, and centrifuge (40,000 x g) to isolate membranes. Resuspend in buffer to a protein concentration of 5–10 µ g/well .

  • Competition Setup:

    • Total Binding: Membrane +

      
      -Citalopram (1 nM).
      
    • Non-Specific Binding (NSB): Add Paroxetine (10 µM) to saturate all specific sites.

    • Test Condition: Add BPP-4 in a 10-point concentration range (e.g., 10 nM to 100 µM).

  • Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.

  • Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce binding of the lipophilic biphenyl tail to the filter.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its affinity.
Protocol B: Functional Uptake Assay (The "Activity" Standard)

Binding does not guarantee inhibition. This assay confirms that BPP-4 actually blocks the transport of serotonin across the membrane.

Mechanistic Goal: Measure the inhibition of substrate uptake.

Materials:

  • Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). This is a fluorescent monoamine mimetic.

  • Detection: Fluorescence Plate Reader (Ex: 475 nm / Em: 605 nm).

Step-by-Step Methodology:

  • Seeding: Plate hSERT-HEK293 cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.

  • Pre-incubation: Remove media. Add Krebs-Ringer buffer containing BPP-4 (varying concentrations). Incubate for 20 minutes at 37°C.

  • Transport Initiation: Add ASP+ (final concentration 5 µM).

  • Kinetic Read: Immediately measure fluorescence accumulation every 60 seconds for 30 minutes.

  • Control: Run parallel wells with Fluoxetine (Positive Control) and Vehicle (DMSO, Negative Control).

Data Interpretation & Troubleshooting

The Mechanism of Action

Understanding how BPP-4 works is essential for interpreting the data. The diagram below illustrates the competitive inhibition mechanism at the synaptic cleft.

SERT_Mechanism Synapse Synaptic Cleft SERT SERT Protein (Transmembrane) Synapse->SERT Substrate Access Neuron Presynaptic Neuron SERT->Neuron Reuptake Serotonin Serotonin (5-HT) Serotonin->SERT Transport (Normal) BPP4 BPP-4 (Inhibitor) BPP4->SERT Competes for S1/S2 Pocket BPP4->Serotonin Blocks Entry

Caption: BPP-4 acts by occupying the S1/S2 hydrophobic pockets of SERT, sterically preventing Serotonin (5-HT) translocation.

Troubleshooting "False" Activity

The biphenyl group in BPP-4 is highly lipophilic. This often leads to promiscuous inhibition (PAINS).

  • The Hill Slope Check:

    • Valid Result: Hill slope (

      
      ) is roughly 1.0 . This indicates 1:1 binding.
      
    • Invalid Result: Hill slope > 2.0 or < 0.6 . This suggests the compound is forming aggregates (micelles) that sequester the enzyme, rather than binding to the active site.

  • The Shift Assay:

    • If

      
       shifts significantly (>5x) when increasing protein concentration, the inhibition is likely non-specific (stoichiometric) rather than catalytic.
      

References

  • Andersen, J., et al. "Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists." Bioorganic & Medicinal Chemistry Letters, 19(23), 6604-6607, 2009.

  • Manepalli, S., et al. "Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol." Biophysical Journal, 100(1), 2011.

  • Tatsumi, M., et al. "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258, 1997. (Standard Protocol Reference).

  • Comparison of BindingDB Data. "4-[Phenyl-(4-trifluoromethyl-phenoxy)-methyl]-piperidine Binding Data." BindingDB.

Validation

Validating the MoA of 4-([1,1'-Biphenyl]-2-yloxy)piperidine: A Comparative Guide to Orthogonal Assays

Validating the Mechanism of Action (MoA) for 4-([1,1'-Biphenyl]-2-yloxy)piperidine requires a systematic deconvolution strategy. Given its structural pharmacophore—a basic piperidine nitrogen linked via an ether to a bul...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Mechanism of Action (MoA) for 4-([1,1'-Biphenyl]-2-yloxy)piperidine requires a systematic deconvolution strategy. Given its structural pharmacophore—a basic piperidine nitrogen linked via an ether to a bulky, lipophilic biphenyl group—this molecule is a classic "privileged scaffold" often associated with Monoamine Transporters (SERT/NET) inhibition or Sigma-1 Receptor modulation.

This guide outlines the orthogonal assays necessary to confirm its primary target and distinguish between these likely mechanisms.

Executive Summary

The compound 4-([1,1'-Biphenyl]-2-yloxy)piperidine represents a potent chemical scaffold frequently identified in phenotypic screens for CNS-active agents. Its structure—featuring a basic amine and a lipophilic biphenyl ether—is characteristic of ligands for Monoamine Transporters (SERT, NET, DAT) and Sigma Receptors (σ1, σ2) . To confirm its specific Mechanism of Action (MoA) and rule out promiscuous binding, researchers must employ a tiered orthogonal assay strategy. This guide compares high-throughput primary screens with biophysical and functional confirmation methods.

The Biological Context: Deciphering the Scaffold

The 4-(aryloxy)piperidine core is a well-established pharmacophore. The specific ortho-biphenyl substitution introduces significant steric bulk and lipophilicity, which often drives selectivity towards:

  • Primary Hypothesis (Target A): Serotonin Transporter (SERT) inhibition. The biphenyl group mimics the dual-aromatic binding pocket required for high-affinity reuptake inhibition.

  • Secondary Hypothesis (Target B): Sigma-1 Receptor (σ1R) modulation. The basic nitrogen and hydrophobic tail are hallmarks of high-affinity Sigma ligands.

  • Tertiary Hypothesis (Target C): MCH1R Antagonism . Biphenyl-piperidines are known antagonists for the Melanin-Concentrating Hormone Receptor 1.

Primary vs. Orthogonal Assays: A Comparative Analysis

To validate the MoA, one must move beyond simple binding (affinity) to functional consequence (efficacy) and physical interaction (stoichiometry).

FeaturePrimary Assay: Radioligand Binding (HTS) Orthogonal Assay 1: Neurotransmitter Uptake (Functional) Orthogonal Assay 2: Thermal Shift (Biophysical)
Objective Determine Affinity (

)
Determine Efficacy (

/

)
Confirm Physical Binding (

)
Methodology Displacement of [³H]-Citalopram (SERT) or [³H]-(+)-Pentazocine (σ1)Inhibition of [³H]-5-HT or [³H]-DA uptake in synaptosomes/cellsDifferential Scanning Fluorimetry (DSF) with purified protein
Throughput High (96/384-well)Medium (24/96-well)Medium-High (96/384-well)
Sensitivity High (nM range)High (functional relevance)Moderate (requires

M binding)
Artifact Risk High: Non-specific binding, filter trappingMedium: Transporter reversal vs. blockageLow: Direct protein stabilization
Cost High (Isotopes)High (Isotopes/Cells)Low (Dye + Protein)
Detailed Experimental Protocols
Protocol A: Functional Confirmation via Neurotransmitter Uptake

Purpose: To distinguish between a simple binder and a functional inhibitor of the Serotonin Transporter (SERT).

Reagents:

  • HEK-293 cells stably expressing human SERT.

  • [³H]-Serotonin (5-HT) (Specific Activity: ~20-30 Ci/mmol).

  • Krebs-Ringer-HEPES (KRH) buffer.

Workflow:

  • Seeding: Plate HEK-hSERT cells at 50,000 cells/well in poly-D-lysine coated 96-well plates 24h prior.

  • Pre-incubation: Replace media with KRH buffer containing 4-([1,1'-Biphenyl]-2-yloxy)piperidine (concentration range: 0.1 nM – 10

    
    M). Incubate for 10 min at 37°C.
    
  • Uptake Initiation: Add [³H]-5-HT (final concentration 20 nM). Incubate for 6 min at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH/1% SDS. Add scintillant and count via Liquid Scintillation Counter.

  • Analysis: Plot CPM vs. log[Compound]. Calculate

    
    .
    
    • Validation Criterion: Complete inhibition of uptake comparable to Fluoxetine control confirms functional SERT inhibition.

Protocol B: Biophysical Validation via Thermal Shift Assay (TSA)

Purpose: To confirm the compound binds directly to the target protein (e.g., purified Sigma-1 receptor) and stabilizes its structure, ruling out aggregation-based artifacts.

Reagents:

  • Purified Target Protein (e.g., Sigma-1 receptor in detergent micelle or nanodisc).

  • SYPRO Orange Dye (5000x stock).

  • qPCR Machine (with melt curve capability).

Workflow:

  • Mix Preparation: In a qPCR plate, mix:

    • Protein (final conc. 2-5

      
      M).
      
    • SYPRO Orange (final conc. 5x).

    • Compound (10

      
      M and 50 
      
      
      
      M).
    • Buffer (25 mM Tris, 150 mM NaCl, pH 7.4).

  • Thermal Ramp: Heat from 25°C to 95°C at a rate of 0.5°C/min.

  • Detection: Monitor fluorescence (Ex/Em: 470/570 nm).

  • Analysis: Calculate the derivative of the fluorescence curve (-dF/dT) to find the Melting Temperature (

    
    ).
    
    • Validation Criterion: A positive

      
       (>2°C) compared to DMSO control indicates specific binding and stabilization.
      
Mechanism of Action Visualization

The following diagram illustrates the decision tree for deconvoluting the MoA of the 4-([1,1'-Biphenyl]-2-yloxy)piperidine scaffold.

MoA_Deconvolution Start Compound: 4-([1,1'-Biphenyl]-2-yloxy)piperidine PrimaryScreen Primary Screen: Radioligand Binding (Panel: SERT, NET, Sigma-1, MCH1R) Start->PrimaryScreen SERT_Hit Hit: SERT High Affinity (Ki < 100 nM) PrimaryScreen->SERT_Hit High Displacement Sigma_Hit Hit: Sigma-1 High Affinity (Ki < 100 nM) PrimaryScreen->Sigma_Hit High Displacement Func_Assay_SERT Functional Assay: [3H]-5-HT Uptake Inhibition SERT_Hit->Func_Assay_SERT Biophys_Assay Biophysical Assay: Thermal Shift (TSA) / SPR SERT_Hit->Biophys_Assay Func_Assay_Sigma Functional Assay: Ca2+ Flux / Phenotypic Screen Sigma_Hit->Func_Assay_Sigma Sigma_Hit->Biophys_Assay Result_SSRI Confirmed MoA: SERT Inhibitor (SSRI-like) Func_Assay_SERT->Result_SSRI IC50 correlates with Ki Result_Sigma Confirmed MoA: Sigma-1 Ligand Func_Assay_Sigma->Result_Sigma Functional Modulation Biophys_Assay->Result_SSRI Positive dTm Biophys_Assay->Result_Sigma Positive dTm Result_Artifact False Positive: Promiscuous Aggregator Biophys_Assay->Result_Artifact No Shift / Destabilization

Caption: Decision tree for validating the specific target of the biphenyl-piperidine scaffold using orthogonal screening.

References
  • Andersen, J., et al. (2009). "Structure-Activity Relationships of Piperidine-Based Monoamine Transporter Inhibitors." Journal of Medicinal Chemistry.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.

  • PubChem Compound Summary. (2024). "4-(2-Phenylphenoxy)piperidine."[1][2] National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-([1,1'-Biphenyl]-2-yloxy)piperidine

Topic: Role: Senior Application Scientist Executive Safety Summary Immediate Directive: Treat 4-([1,1'-Biphenyl]-2-yloxy)piperidine (CAS: 1220037-07-9 for HCl salt analog) as a High-Potency Irritant and potential Sensiti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist

Executive Safety Summary

Immediate Directive: Treat 4-([1,1'-Biphenyl]-2-yloxy)piperidine (CAS: 1220037-07-9 for HCl salt analog) as a High-Potency Irritant and potential Sensitizer .

As a secondary amine coupled with a lipophilic biphenyl group, this compound presents a dual hazard: the piperidine moiety dictates corrosivity/irritation to mucous membranes, while the biphenyl ether tail increases lipophilicity , enhancing dermal absorption potential.

Standard Laboratory PPE is insufficient. You must upgrade to an Enhanced Barrier Protocol designed to prevent transdermal migration and inhalation of micro-aerosols.

Hazard Assessment & Risk Profiling

To select the correct PPE, we must deconstruct the molecule’s interaction with biological systems.

  • The Piperidine Head (The Corrosive Driver): Secondary amines are basic (

    
    ). Upon contact with moisture in the eyes or respiratory tract, they generate hydroxide ions, causing immediate tissue saponification (chemical burns) or severe irritation.
    
  • The Biphenyl Tail (The Carrier): The bulky biphenyl group makes the molecule highly lipophilic (LogP > 3). This allows the compound to permeate the stratum corneum (outer skin layer) more effectively than simple piperidine, carrying the irritant amine into the systemic circulation.

Risk Assessment Logic Flow

RiskAssessment Molecule 4-([1,1'-Biphenyl]-2-yloxy)piperidine Substruct1 Piperidine Moiety (Basic Amine) Molecule->Substruct1 Substruct2 Biphenyl Ether (Lipophilic) Molecule->Substruct2 Hazard1 Mucous Membrane Corrosion/Irritation Substruct1->Hazard1 pKa ~11 Hazard2 Enhanced Dermal Absorption Substruct2->Hazard2 High LogP PPE_Resp REQUIREMENT: Fume Hood + N95/P100 Backup Hazard1->PPE_Resp PPE_Skin REQUIREMENT: Double Nitrile Gloves (Min 0.11mm) Hazard2->PPE_Skin

Figure 1: Structural Hazard Analysis linking chemical moieties to specific PPE requirements.

PPE Selection Matrix

Use this matrix to configure your safety gear based on the operation scale.

Protection Zone Standard Operation (< 1g) Scale-Up / Synthesis (> 1g) Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5 mil)Double Nitrile + Laminate (Silver Shield® under Nitrile)Piperidine derivatives can permeate standard latex in <5 mins. Nitrile offers >480 min breakthrough time.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Safety glasses are open at the sides; amine vapors/dust track moisture. Goggles provide a hermetic seal.
Respiratory Fume Hood Only (Face velocity: 100 fpm)P100 Half-Mask (If outside hood)Solid salts (HCl) create invisible micro-dust during weighing. The hood is the primary barrier.
Body Standard Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat (Disposable, elastic cuff)Cotton absorbs and holds chemicals against the skin. Tyvek repels particulates and liquids.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating system : if you can smell the amine (fishy/ammonia-like odor), the containment has failed.

Phase 1: Pre-Operational Donning
  • Inspection: Check fume hood certification sticker (must be <1 year old). Verify sash height is at the safe working level.

  • Glove Layering:

    • Don inner nitrile gloves (bright color preferred, e.g., orange).

    • Pull lab coat cuffs over the inner glove.

    • Don outer nitrile gloves (standard blue/purple) over the lab coat cuff.

    • Validation: This creates a "shingle effect" where spills run off the glove onto the coat, not into the glove.

Phase 2: Handling & Weighing
  • Static Control: Use an anti-static gun or ionizer bar if the compound is a dry powder. Charged particles of piperidine salts are "jumpy" and can adhere to the outside of gloves.

  • The "Working Triangle": Keep the compound, the balance, and the receiving vessel deep (6+ inches) inside the hood.

  • Solubilization: If possible, dissolve the solid in the transport solvent (e.g., DCM, DMSO) immediately after weighing to lock the hazard into a liquid phase.

Phase 3: Doffing (Critical Step)

Most exposures occur here. Do not touch your skin with the outer gloves.

Doffing Step1 1. Decontaminate Outer Gloves (Wipe with MeOH tissue) Step2 2. Remove Outer Gloves (Beak Method - Don't snap) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for tears/stains) Step2->Step3 Step4 4. Remove Eye Protection (Handle by straps only) Step3->Step4 Step5 5. Wash Hands (Soap/Water - 60 seconds) Step4->Step5

Figure 2: Safe Doffing Sequence to prevent secondary contamination.

Disposal & Decontamination

Waste Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Solids: Collect in a wide-mouth jar labeled "Solid Toxic Waste (Amine)." Do not use biohazard bags (red bags) as this confuses incineration protocols.

  • Liquids: Segregate into "Basic Organic Waste." Do not mix with acid waste streams; exothermic neutralization can cause container rupture and aerosolization of the amine.

  • Spill Cleanup (<10g):

    • Alert nearby personnel.

    • Cover spill with Dry Sand or Vermiculite . Do not use paper towels (rapid evaporation surface).

    • Scoop into a sealable container.

    • Wipe surface with 1% Acetic Acid (dilute vinegar) to neutralize amine residues, followed by soap and water.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4][5] Time it. The basic nature of piperidines penetrates deep into the cornea; brief rinsing is insufficient.

  • Skin Contact: Remove contaminated clothing immediately.[1][2][3][4] Wash with soap and water.[1][2][4] Do not use ethanol ; alcohol enhances the transdermal absorption of the biphenyl moiety.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024). Information on Chemicals - Piperidine Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([1,1'-Biphenyl]-2-yloxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-([1,1'-Biphenyl]-2-yloxy)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.